SRT 2183
Descripción
Propiedades
IUPAC Name |
N-[2-[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c32-22-11-12-30(15-22)14-21-17-34-27-29-25(16-31(21)27)23-7-3-4-8-24(23)28-26(33)20-10-9-18-5-1-2-6-19(18)13-20/h1-10,13,16-17,22,32H,11-12,14-15H2,(H,28,33)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFSINOSQBMSLE-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029656 | |
| Record name | N-[2-(3-{[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-naphthamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001908-89-9 | |
| Record name | SRT-2183 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001908899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(3-{[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-naphthamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SRT-2183 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FKU9G9CX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SRT2183: A Scrutiny of Its Controverted Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRT2183, a small molecule developed by Sirtris Pharmaceuticals, has been a subject of significant scientific debate regarding its precise mechanism of action. Initially lauded as a potent and selective activator of SIRT1 (Sirtuin 1), a class III histone deacetylase implicated in longevity and metabolic health, subsequent research has cast doubt on this claim, suggesting that its biological effects may arise from off-target or SIRT1-independent pathways. This technical guide provides a comprehensive overview of the current understanding of SRT2183's mechanism of action, presenting the conflicting evidence, detailing proposed alternative mechanisms, and summarizing its observed downstream cellular effects. The information is intended to provide researchers, scientists, and drug development professionals with a thorough and nuanced understanding of this compound.
The Controversy: Direct SIRT1 Activator or Experimental Artifact?
The initial excitement surrounding SRT2183 stemmed from its purported ability to directly and potently activate SIRT1, an enzyme that deacetylates a wide range of protein substrates, thereby modulating numerous cellular processes. However, this initial characterization has been challenged by several key studies.
The Case for Direct SIRT1 Activation
Early studies reported that SRT2183 could activate SIRT1 with an EC1.5 value of 0.36 μM[1]. This activation was linked to various beneficial downstream effects, including the deacetylation of key signaling proteins like STAT3 and NF-κB, leading to growth arrest and apoptosis in cancer cells[1]. In animal models, SRT2183 was shown to improve insulin sensitivity and lower plasma glucose levels, effects consistent with SIRT1 activation[2].
The Evidence Against Direct SIRT1 Activation
A seminal study by Pacholec et al. (2010) provided compelling evidence that SRT2183 and related compounds are not direct activators of SIRT1 when using native, unmodified substrates. Their research demonstrated that the apparent activation of SIRT1 by SRT2183 was an artifact of the in vitro assay systems, which utilized peptide substrates covalently linked to a fluorophore[3][4].
Key findings from this and other studies include:
-
Substrate Dependency: SRT2183 failed to activate SIRT1 when native peptide or full-length protein substrates, such as p53 and acetyl-CoA synthetase 1, were used[3][5]. Activation was only observed with fluorophore-containing substrates[3][4].
-
Direct Interaction with Fluorophore-tagged Substrates: Biophysical techniques, including NMR, surface plasmon resonance, and isothermal calorimetry, revealed that SRT2183 directly interacts with the fluorophore-tagged peptide substrates, rather than with the SIRT1 enzyme itself[3][4][5].
-
SIRT1-Independent Cellular Effects: The ability of SRT2183 to decrease the acetylation of p53 in cells was observed even in cells lacking SIRT1, strongly suggesting a SIRT1-independent mechanism of action[6][7].
-
Off-Target Activities: SRT2183 has been shown to exhibit multiple off-target activities against various receptors, enzymes, transporters, and ion channels[3][5][8].
Proposed Alternative Mechanism of Action: p300 Histone Acetyltransferase Inhibition
In light of the evidence against direct SIRT1 activation, researchers have explored alternative mechanisms to explain the biological effects of SRT2183. One of the most prominent alternative hypotheses is the inhibition of p300 histone acetyltransferase (HAT) activity[6][7]. p300 is a crucial transcriptional co-activator that acetylates histones and other proteins, generally leading to gene activation.
Inhibition of p300 by SRT2183 could explain the observed decrease in protein acetylation, including that of p53, independently of SIRT1 activity[6][7]. This proposed mechanism provides a plausible explanation for the cellular effects of SRT2183 that were initially attributed to SIRT1 activation.
Downstream Signaling and Cellular Effects
Regardless of the precise molecular target, SRT2183 has been shown to induce a range of downstream cellular effects. These effects are summarized below and should be interpreted in the context of the ongoing debate about its mechanism of action.
-
Deacetylation of Cellular Proteins: SRT2183 leads to the deacetylation of key signaling molecules, including STAT3 and NF-κB[1].
-
Induction of Growth Arrest and Apoptosis: In various cancer cell lines, SRT2183 has been shown to inhibit cell growth and induce programmed cell death[1].
-
Modulation of Gene Expression: The compound can alter the expression of genes involved in apoptosis, cell cycle control, and DNA damage response[8].
-
Metabolic Regulation: In vivo studies in animal models have demonstrated that SRT2183 can improve metabolic parameters such as insulin sensitivity and glucose homeostasis[2].
Quantitative Data
The following tables summarize the available quantitative data for SRT2183. It is crucial to note the experimental context, particularly for the SIRT1 activation data, which is likely influenced by the use of fluorophore-tagged substrates.
Table 1: In Vitro Potency of SRT2183
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| EC1.5 (SIRT1 activation) | 0.36 μM | Assay with fluorophore-tagged substrate | [1] |
| IC50 (Cell Proliferation) | ~8.7 μM | Reh cells (48h) | [1] |
| IC50 (Cell Proliferation) | ~3.2 μM | Nalm-6 cells (48h) | [1] |
Table 2: Reported In Vivo Effects of SRT2183
| Effect | Animal Model | Key Findings | Reference |
| Improved insulin sensitivity | Mice | Lowered plasma glucose levels in fat, muscle, and liver | [2] |
| Increased mitochondrial function | Mice | Enhanced metabolic function | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of SRT2183.
SIRT1 Deacetylase Assays
-
Fluorophore-Based Assays: These assays typically use a peptide substrate derived from a known SIRT1 target (e.g., p53) that is acetylated on a lysine residue and contains a covalently attached fluorophore (e.g., AMC or TAMRA). SIRT1-mediated deacetylation is measured by a change in fluorescence. As discussed, this method is prone to artifacts with compounds like SRT2183.
-
HPLC-Based Assays with Native Substrates: To circumvent the issues with fluorophore-based assays, high-performance liquid chromatography (HPLC) can be used to separate and quantify the acetylated and deacetylated forms of a native peptide substrate. This method provides a more direct and reliable measure of SIRT1 activity[4][9].
-
Full-Length Protein Deacetylation Assays: These assays utilize purified, full-length acetylated protein substrates (e.g., p53 or acetyl-CoA synthetase 1). The extent of deacetylation is typically assessed by Western blotting using antibodies specific to the acetylated lysine residue or by mass spectrometry[3][5].
p300 Histone Acetyltransferase (HAT) Assays
-
In Vitro HAT Assays: These assays measure the ability of p300 to acetylate a histone substrate in the presence or absence of the test compound (SRT2183). The incorporation of radiolabeled acetyl groups from [3H]-acetyl-CoA into the histone substrate is a common method for quantifying HAT activity.
Cellular Assays
-
Western Blotting: This technique is used to measure the acetylation status of specific proteins (e.g., p53, STAT3, NF-κB) in cells treated with SRT2183. Antibodies that specifically recognize the acetylated form of the protein are used for detection.
-
Cell Viability and Apoptosis Assays: Standard assays such as MTT or CellTiter-Glo are used to measure cell proliferation and viability. Apoptosis can be assessed by methods like Annexin V/PI staining followed by flow cytometry or by measuring caspase activity.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow for investigating SRT2183's mechanism of action.
Caption: Proposed Mechanisms of Action for SRT2183.
Caption: Experimental Workflow to Elucidate SRT2183's Mechanism.
Clinical Development Status
As of late 2025, there is limited publicly available information regarding active clinical trials specifically for SRT2183. The controversy surrounding its mechanism of action may have impacted its clinical development trajectory. Researchers interested in the clinical applications of sirtuin modulation are encouraged to monitor clinical trial registries for updates on related compounds.
Conclusion
The mechanism of action of SRT2183 is more complex and controversial than initially reported. While it demonstrates clear biological activity, the claim of direct SIRT1 activation is not well-supported by studies using native substrates. The inhibition of p300 HAT presents a viable alternative mechanism that warrants further investigation. For researchers and drug developers, it is imperative to critically evaluate the existing literature and consider the possibility of SIRT1-independent effects when studying SRT2183 and similar compounds. A thorough understanding of its true molecular targets is essential for its potential therapeutic application and for the design of more specific and effective modulators of sirtuin and acetyltransferase pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SRT-2183 - Wikipedia [en.wikipedia.org]
- 3. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
The SRT2183 Controversy: A Technical Guide to a Disputed SIRT1 Activator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRT2183, a small molecule developed by Sirtris Pharmaceuticals, emerged from a class of compounds purported to be direct activators of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase implicated in longevity and metabolic health. Initial studies, alongside compounds like SRT1720 and resveratrol, suggested immense therapeutic potential for age-related diseases. However, the initial excitement was met with significant controversy. Subsequent research challenged the claim of direct SIRT1 activation, proposing that the observed effects were either artifacts of a specific in vitro assay methodology or the result of off-target activities. This technical guide provides an in-depth examination of the core evidence, experimental protocols, and conflicting data that define the SRT2183 and sirtuin-activating compound (STAC) controversy.
The Central Controversy: Direct SIRT1 Activation or Methodological Artifact?
The primary point of contention revolves around the in vitro assays used to identify and characterize SRT2183 and related compounds as SIRT1 activators.
-
Initial Findings: Early research from Sirtris Pharmaceuticals reported that SRT2183 and other STACs directly activate SIRT1, leading to beneficial metabolic outcomes in cellular and animal models[1][2]. These studies primarily utilized a fluorometric assay employing a p53-derived peptide substrate with a covalently attached fluorophore (e.g., TAMRA or coumarin)[3][4].
-
The Counter-Argument: A pivotal 2010 study by Pacholec et al. from Pfizer challenged these findings, demonstrating that the apparent activation of SIRT1 by SRT2183, SRT1720, SRT1460, and resveratrol was dependent on the presence of the fluorophore on the peptide substrate[3][4][5][6]. When native (unlabeled) peptide substrates or full-length protein substrates (like p53 and acetyl-CoA synthetase-1) were used in assays such as HPLC-based methods, no direct activation was observed[3][4][5][6]. In some cases, inhibition was even noted at higher concentrations[3].
-
Biophysical Evidence: Further biophysical assays, including Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), suggested that these compounds directly interact with the fluorophore-containing peptide substrates themselves, rather than inducing a conformational change in the SIRT1 enzyme to enhance its activity towards native substrates[3][4].
Quantitative Data Summary
The conflicting reports are best understood through the quantitative data generated from different assay systems.
Table 1: In Vitro SIRT1 Activation Data
| Compound | Assay Type | Substrate | EC1.5 (µM) | Maximum Activation (%) | Reference |
| SRT2183 | Fluorometric | Fluorophore-p53 peptide | 0.36 | 296 | [7] |
| HPLC-based | Fluorophore-p53 peptide | ~0.5 | 285 | [3][8] | |
| HPLC-based | Native p53 peptide | No activation | - | [3] | |
| SRT1720 | Fluorometric | Fluorophore-p53 peptide | 0.16 | 781 | [7] |
| HPLC-based | Fluorophore-p53 peptide | 0.32 | 741 | [3][8] | |
| HPLC-based | Native p53 peptide | No activation (~40% inhibition at 30 µM) | - | [3] | |
| Resveratrol | HPLC-based | Fluorophore-p53 peptide | 31.6 | 239 | [3][8] |
| HPLC-based | Native p53 peptide | No activation | - | [3] |
EC1.5: The concentration of a compound required to increase enzyme activity by 50%.
Table 2: Off-Target Activity of Related Compound SRT1720
| Target | Activity (% Inhibition at 10 µM) |
| Phosphodiesterase isozyme IV | 99 |
| Adenosine A3 Receptor | 86 |
| Norepinephrine Transporter | 86 |
| Dopamine Transporter | 85 |
| Calcium Channel (N-type) | 76 |
Data from Pacholec et al., 2010, highlighting the promiscuous nature of these compounds.
Experimental Protocols
Understanding the nuances of the experimental designs is critical to interpreting the conflicting data.
Fluorometric SIRT1 Deacetylase Assay (Pro-Activation Evidence)
This assay was central to the initial discovery of SRT compounds.
-
Principle: A synthetic peptide substrate derived from p53, containing an acetylated lysine, is flanked by a fluorophore and a quencher. Deacetylation by SIRT1 renders the peptide susceptible to a developer enzyme (e.g., trypsin), which cleaves the peptide, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.
-
Generalized Protocol:
-
Recombinant human SIRT1 enzyme is incubated with the fluorogenic acetylated peptide substrate and NAD+ in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
The test compound (e.g., SRT2183) or vehicle (DMSO) is added to the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
A developer solution containing trypsin and a SIRT1 inhibitor (to stop the initial reaction) is added.
-
The mixture is incubated to allow for cleavage of the deacetylated substrate.
-
Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for coumarin-based fluorophores).
-
The rate of deacetylation is calculated from the increase in fluorescence over time.
-
HPLC-Based SIRT1 Deacetylase Assay (Anti-Activation Evidence)
This method directly measures substrate and product without relying on a fluorescent tag.
-
Principle: This assay directly quantifies the acetylated substrate and the deacetylated product by separating them using High-Performance Liquid Chromatography (HPLC) and measuring their respective peak areas via UV detection.
-
Generalized Protocol:
-
Recombinant human SIRT1 is incubated with either a fluorophore-labeled or a native (unlabeled) acetylated peptide substrate and NAD+ in a reaction buffer (e.g., 50 mM Tris-acetate, pH 7.4, 150 mM NaCl, 1 mM DTT).
-
The test compound or vehicle is added.
-
The reaction proceeds at room temperature for a set time (e.g., 30 minutes) and is then quenched (e.g., with formic acid).
-
The reaction mixture is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Substrate and product are separated using a gradient of acetonitrile in water with trifluoroacetic acid.
-
Peptides are detected by UV absorbance at 214 nm.
-
The percentage of substrate converted to product is calculated by integrating the peak areas.
-
Cellular p53 Acetylation Assay (Assessing In-Cell Activity)
This assay was used to determine if the compounds could affect the acetylation status of a known SIRT1 substrate within a cellular context.
-
Principle: The acetylation level of the p53 tumor suppressor protein at lysine 382 (a known SIRT1 target) is measured by Western blot after treating cells with the compound of interest. A decrease in acetylated p53 is interpreted as an increase in SIRT1 activity.
-
Generalized Protocol:
-
Human cells (e.g., U2OS osteosarcoma cells) are cultured and treated with the test compound (e.g., SRT2183) or vehicle. DNA damage may be induced (e.g., with etoposide) to increase basal p53 acetylation.
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for p53 acetylated at Lys382 (Ac-p53).
-
The membrane is washed and incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total p53 and a loading control (e.g., β-actin) to normalize the data.
-
The crucial control experiment involves performing this assay in SIRT1-knockdown or knockout cells to determine if the compound's effect is SIRT1-dependent[9].
-
Visualizing the Controversy and Pathways
Signaling and Assay Diagrams
In Vivo and Clinical Context
The ultimate test for any therapeutic is its in vivo efficacy and safety. While SRT2183 itself did not advance far into clinical trials, related compounds from Sirtris did, and their fate provides important context.
-
Preclinical Animal Models: The initial Milne et al. study reported that SRT1720, a more potent analog of SRT2183, improved insulin sensitivity and lowered plasma glucose in diet-induced obese and genetically obese mice[7]. However, the Pacholec et al. study failed to replicate these findings, showing that SRT1720 did not lower plasma glucose or improve mitochondrial capacity in mice on a high-fat diet[3].
-
Clinical Trials of Related Compounds:
-
SRT501 (Resveratrol formulation): A Phase II trial in multiple myeloma patients was suspended due to cases of kidney failure[9][10][11][12]. While the kidney failure was likely multifactorial, the formulation was also poorly tolerated, causing significant gastrointestinal side effects[8].
-
SRT2104: This compound entered several Phase I and II trials for conditions including type 2 diabetes, psoriasis, and cardiovascular disease in smokers[6][13][14][15][16]. While it showed some positive effects on lipid profiles, it failed to demonstrate consistent, dose-related improvements in glycemic control in diabetic patients, and its development was largely discontinued[16]. The trials were hampered by highly variable pharmacokinetics and low bioavailability[11].
-
Table 3: Summary of Key Clinical Trials for Sirtris Compounds
| Compound | NCT Number | Phase | Condition | Key Outcome |
| SRT501 | NCT00793777 | II | Multiple Myeloma | Terminated due to safety concerns (cast nephropathy) |
| SRT2104 | NCT00938275 | I | Type 2 Diabetes | Safe but no significant effect on glucose/insulin; improved lipid profile |
| SRT2104 | NCT01154101 | II | Psoriasis | Histological improvement in a subset of patients; not consistent with PASI scores |
| SRT2104 | NCT01031108 | I | Healthy Smokers / Type 2 Diabetes | Safe and well-tolerated; improved lipid profile but no change in vascular function |
Conclusion for the Drug Development Professional
The story of SRT2183 and the broader class of first- and second-generation STACs serves as a critical case study in drug discovery. It underscores the following key takeaways:
-
Assay Selection is Paramount: Over-reliance on a single, indirect, or potentially artifact-prone assay can be misleading. The discrepancy between the fluorometric and direct HPLC-based assays highlights the need for orthogonal methods to validate initial screening hits.
-
The Importance of Biophysical Characterization: Direct binding studies (SPR, ITC, NMR) are invaluable for confirming a compound's mechanism of action and ruling out non-specific interactions or assay interference.
-
Off-Target Effects Cannot Be Ignored: The promiscuity of these compounds, as revealed by broad panel screening, offers a plausible alternative explanation for their observed cellular effects and complicates the interpretation of in vivo data. The proposed inhibition of p300/CBP HAT by Huber et al. is a key example of a potential SIRT1-independent mechanism[9].
-
Translating In Vitro Potency to In Vivo Efficacy is a Major Hurdle: Even if direct activation were occurring, the poor and variable pharmacokinetics of compounds like SRT2104 demonstrate the immense challenge of achieving sufficient and sustained target engagement in humans to elicit a therapeutic effect.
While the initial promise of SRT2183 as a direct SIRT1 activator has been significantly challenged, the controversy spurred a deeper and more rigorous investigation into sirtuin biology and the mechanisms of its modulation. Future efforts in this field will undoubtedly be informed by the lessons learned from this complex and cautionary tale.
References
- 1. SRT-2183 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1♦ | Semantic Scholar [semanticscholar.org]
- 6. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phase I randomised double-blind pilot study of micronized resveratrol (SRT501) in patients with hepatic metastases - safety, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 12. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
SRT2183: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRT2183 is a synthetic small molecule developed by Sirtris Pharmaceuticals, initially identified as a potent activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase implicated in longevity and metabolic health. Discovered through high-throughput screening, SRT2183 demonstrated significantly greater potency in initial assays compared to the natural SIRT1 activator, resveratrol. However, its mechanism of action has been a subject of scientific debate, with some studies suggesting its SIRT1-activating effects are an artifact of in vitro assay conditions, particularly those employing fluorophore-tagged substrates. Subsequent research has indicated that SRT2183 may exert its biological effects through both SIRT1-dependent and independent pathways, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the NF-κB signaling cascade. This document provides a comprehensive technical overview of the discovery, synthesis, and key experimental data related to SRT2183, intended for professionals in the field of drug discovery and development.
Discovery and Characterization
SRT2183 was identified by Sirtris Pharmaceuticals as part of a campaign to discover novel, potent small-molecule activators of SIRT1 that were structurally distinct from resveratrol.[1] The discovery process utilized a high-throughput fluorescence polarization assay, with subsequent optimization of hit compounds guided by a mass spectrometry-based assay to determine potency and efficacy.[2][3]
The SIRT1 Activation Controversy
Initial studies reported that SRT2183 activates SIRT1 by lowering the Michaelis constant (Km) for its acetylated peptide substrates without affecting the Km for the co-substrate NAD+.[3] However, this activation was predominantly observed using peptide substrates covalently linked to a fluorophore (e.g., TAMRA).[2][4] Subsequent independent studies challenged the designation of SRT2183 as a direct SIRT1 activator.[2][4][5] These reports demonstrated that SRT2183 and related compounds failed to activate SIRT1 when using native peptide or full-length protein substrates lacking a fluorophore.[2][4] This has led to the hypothesis that the observed activation in fluorescent assays may be an artifact, with the compounds potentially interacting directly with the fluorophore-substrate conjugate rather than inducing a conformational change in the SIRT1 enzyme itself.[4] Some research also points to potential SIRT1-independent mechanisms, such as the inhibition of p300 histone acetyltransferase.[5]
Synthesis
The chemical synthesis of SRT2183 is based on the construction of its core imidazo[2,1-b][1][2]thiazole scaffold. The IUPAC name for SRT2183 is N-(2-(3-(((R)-3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-carboxamide. While the specific, step-by-step patented synthesis protocol from Sirtris Pharmaceuticals is proprietary, the general synthetic routes for related imidazothiazole derivatives are available in the scientific and patent literature. The synthesis would logically proceed through the formation of the substituted phenyl-imidazo[2,1-b]thiazole core, followed by the amidation and introduction of the chiral hydroxypyrrolidine moiety.
Quantitative Biological Data
The following tables summarize the key in vitro potency and efficacy data reported for SRT2183.
| Parameter | Value | Assay System | Reference |
| EC1.5 for SIRT1 Activation | 0.36 µM | Mass Spectrometry with fluorophore-tagged substrate | [3] |
| Maximal SIRT1 Activation | 296% | Mass Spectrometry with fluorophore-tagged substrate | [3] |
| Table 1: In Vitro SIRT1 Activation Data for SRT2183. |
| Cell Line | Parameter | Value | Assay Duration | Reference |
| U2OS (Osteosarcoma) | p53 deacetylation | SIRT1-dependent decrease | Not Specified | [3] |
| Primary Osteoblasts | RUNX2 Luciferase Activity | Increased | Not Specified | [6] |
| Primary Osteoblasts | Markers of differentiation | Dose-dependent increase | 3-12 days | [6] |
| Table 2: Cellular Activity of SRT2183. |
Experimental Protocols
SIRT1 Enzymatic Activity Assay (HPLC-based)
This protocol is designed to assess SIRT1 activity using a native peptide substrate, avoiding potential artifacts from fluorophore tags.[2][4]
-
Reaction Mixture Preparation : Prepare the SIRT1 reaction mixture (50 µL final volume) containing 150 mM Tris acetate (pH 7.4), 150 mM NaCl, 150 µM NAD+, 1 mM DTT, 0.014% Triton X-100, 3% DMSO, 100 nM of an acetylated p53-derived native peptide substrate, and 10 nM of purified recombinant human SIRT1.[2]
-
Compound Incubation : Pre-incubate SRT2183 or vehicle control (DMSO) with the SIRT1 enzyme at room temperature for 15 minutes.
-
Reaction Initiation : Initiate the deacetylase reaction by adding NAD+.
-
Reaction Quenching : After a defined incubation period (e.g., 30 minutes), quench the reaction by adding a SIRT1 inhibitor such as nicotinamide to a final concentration of 5 mM.[2]
-
Analysis : Analyze the reaction mixture by reverse-phase High-Performance Liquid Chromatography (HPLC) to separate and quantify the acetylated substrate from the deacetylated product. The percentage of substrate conversion is calculated to determine SIRT1 activity.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of SRT2183 on the viability and metabolic activity of cultured cells, such as U2OS osteosarcoma cells.[6]
-
Cell Plating : Seed U2OS cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of SRT2183 (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Remove the MTT solution and add a solubilization agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
AMPK Activation Assay (Western Blot)
This protocol details the detection of AMP-activated protein kinase (AMPK) activation via phosphorylation in a cell line like C2C12 myotubes.[7][8]
-
Cell Culture and Treatment : Culture C2C12 myotubes and treat with SRT2183 at desired concentrations and time points.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AMPK (p-AMPK Thr172).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization : Strip the membrane and re-probe with an antibody for total AMPK and a loading control (e.g., GAPDH or β-actin) to normalize the p-AMPK signal.
NF-κB Signaling Assay (Luciferase Reporter Assay)
This protocol is for measuring the effect of SRT2183 on the NF-κB signaling pathway in a cell line such as HEK293.[9]
-
Cell Transfection : Co-transfect HEK293 cells in a 96-well plate with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (as a transfection control).
-
Compound Treatment : After 24 hours, treat the transfected cells with SRT2183 or vehicle.
-
Pathway Stimulation : Stimulate the NF-κB pathway by adding an inducer such as Tumor Necrosis Factor-alpha (TNF-α).
-
Cell Lysis and Luciferase Measurement : After the desired stimulation time (e.g., 6-8 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. The resulting ratio reflects the activity of the NF-κB pathway.
Signaling Pathways and Visualizations
SRT2183 has been shown to modulate key cellular signaling pathways that are central to metabolism and inflammation.
Caption: Workflow of SRT2183 discovery and the subsequent scientific controversy.
Caption: Putative signaling pathways modulated by SRT2183.
References
- 1. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SIRT1 is a positive regulator of the master osteoblast transcription factor, RUNX2 | PLOS One [journals.plos.org]
- 7. Synergistic Effects of Polyphenols and Methylxanthines with Leucine on AMPK/Sirtuin-Mediated Metabolism in Muscle Cells and Adipocytes | PLOS One [journals.plos.org]
- 8. Mitochondrial Genetic Disorders: Cell Signaling and Pharmacological Therapies [mdpi.com]
- 9. air.unimi.it [air.unimi.it]
Unmasking SRT2183: A Technical Guide to Its Off-Target Effects and SIRT1-Independent Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRT2183, a small molecule developed by Sirtris Pharmaceuticals, was initially characterized as a potent and selective activator of SIRT1 (Sirtuin 1), a Class III histone deacetylase implicated in longevity, metabolism, and cellular stress responses. This classification positioned SRT2183 as a promising therapeutic candidate for age-related diseases, including type 2 diabetes. However, subsequent research has cast considerable doubt on its direct and specific activation of SIRT1 under physiological conditions, revealing a complex pharmacological profile marked by significant off-target activities and SIRT1-independent mechanisms of action. This technical guide provides an in-depth examination of the off-target effects of SRT2183, detailing its interactions with a range of unintended biological targets. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the complex signaling pathways involved. This document aims to equip researchers and drug development professionals with a critical understanding of SRT2183's molecular behavior, urging a cautious and nuanced interpretation of data generated using this compound.
The Controversy of Direct SIRT1 Activation
The primary controversy surrounding SRT2183 and other sirtuin-activating compounds (STACs) like SRT1720 and resveratrol stems from the methodology used to demonstrate their enzymatic activation of SIRT1. Initial studies reported potent activation, but these assays predominantly utilized synthetic peptide substrates covalently linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or carboxytetramethylrhodamine (TAMRA).
Subsequent, more rigorous investigations revealed that SRT2183 shows little to no activation of SIRT1 when tested with native, unmodified peptide substrates or full-length protein substrates like p53 and acetyl-CoA synthetase-1.[1][2][3][4][5] It is now understood that these compounds may interact directly with the fluorophore-substrate conjugate, inducing a conformational change that results in an apparent, though artificial, increase in SIRT1 activity.[2][3][4] This key finding necessitates a re-evaluation of SRT2183's mechanism of action and highlights the critical importance of substrate choice in enzymatic assays.
Off-Target Profile of SRT2183
The promiscuity of SRT2183 has been demonstrated through broad-panel screening against a wide array of biological targets. A seminal study by Pacholec et al. (2010) assessed the in vitro selectivity of SRT2183 at a concentration of 10 µM against more than 100 receptors, enzymes, transporters, and ion channels. The results showed that SRT2183 is not a highly selective compound, exhibiting significant inhibition of multiple unrelated targets.[2][3][4]
Data Presentation: Off-Target Inhibition by SRT2183
The following table summarizes the identified off-target activities of SRT2183, presented as the percent inhibition observed at a 10 µM concentration. This data underscores the compound's potential to elicit a wide range of biological effects independent of SIRT1.
| Target Class | Specific Target | % Inhibition at 10 µM |
| Enzymes | Phosphodiesterase 2 (PDE2) | >50% |
| Phosphodiesterase 4 (PDE4) | >50% | |
| Casein Kinase 1 (CK1) | >50% | |
| p300 Histone Acetyltransferase (HAT) | Inhibition Reported[6] | |
| Receptors | Adenosine A3 Receptor | >50% |
| Urotensin II Receptor (GPR14) | >50% | |
| Muscarinic M2 Receptor | >50% | |
| Muscarinic M4 Receptor | >50% | |
| Neurokinin NK2 Receptor | >50% | |
| Vasopressin V1a Receptor | >50% | |
| Transporters | Norepinephrine Transporter (NET) | >50% |
| Dopamine Transporter (DAT) | >50% | |
| Ion Channels | L-type Calcium Channel (DHP site) | >50% |
| Sodium Channel (Site 2) | >50% |
Data synthesized from Pacholec et al., J Biol Chem, 2010, and Huber et al., Future Med Chem, 2010.[2][3][4][6]
SIRT1-Independent Signaling Pathways
The observed physiological effects of SRT2183 are often mediated by signaling pathways that are either parallel to or entirely independent of direct SIRT1 activation.
AMP-Activated Protein Kinase (AMPK) Activation
SRT2183 has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated (phosphorylated) AMPK can, in turn, increase the expression of Sirt1. This indirect elevation of SIRT1 levels provides a plausible mechanism for some of the compound's effects. Furthermore, AMPK activation is known to inhibit the NF-κB signaling pathway, a key player in inflammation and osteoclastogenesis.[1]
Inhibition of p300 Histone Acetyltransferase (HAT)
Studies have demonstrated that SRT2183 can inhibit the activity of the histone acetyltransferase p300.[6] p300 is a transcriptional co-activator that acetylates numerous protein substrates, including histones and transcription factors like p53. By inhibiting p300, SRT2183 can reduce the acetylation of these targets, an effect that could be mistakenly attributed to SIRT1 activation. This SIRT1-independent deacetylation was observed even in cells lacking the SIRT1 gene, providing strong evidence for this off-target mechanism.[6][7]
Modulation of NF-κB and STAT3
SRT2183 induces the deacetylation of critical transcription factors, including NF-κB (specifically the RelA/p65 subunit at lysine 310) and STAT3.[8] This deacetylation reduces their DNA-binding activity, leading to altered expression of target genes. For example, this mechanism is implicated in the upregulation of the DNA damage response gene GADD45G.[8] While SIRT1 is a known deacetylase for RelA/p65, the contribution of SIRT1-independent mechanisms, such as AMPK activation, complicates the interpretation.
Effects in SIRT1-Deficient Models
Compelling evidence for SIRT1-independent effects comes from studies using Sirt1 knockout (Sirt1-/-) models. For instance, SRT2183 was found to inhibit RANKL-induced osteoclastogenesis (the formation of bone-resorbing cells) in bone marrow macrophages derived from both wild-type and Sirt1-/- mice. In the Sirt1-/- cells, this effect was accompanied by a down-regulation of Sirt3, suggesting a potential shift in activity towards other sirtuin family members in the absence of its primary putative target.[8]
Visualization of Signaling Pathways and Workflows
Signaling Pathway Diagram
Caption: SRT2183's complex signaling interactions.
Experimental Workflow Diagram
Caption: Workflow for comparative SIRT1 activity assays.
Detailed Experimental Protocols
Comparative SIRT1 Deacetylase Activity Assay (HPLC-based)
This protocol is designed to assess the effect of SRT2183 on SIRT1 activity using both a native and a fluorophore-labeled peptide substrate, as described by Pacholec et al. (2010).[2][3]
Materials:
-
Recombinant human SIRT1 enzyme
-
Native p53-derived peptide substrate (e.g., Ac-Lys-Lys-Gly-Gln-Ser-Thr-Ser-Arg-His-Lys-(Ac-Lys)-Leu-Met-Phe-Lys-Thr-Glu-Gly-NH2)
-
TAMRA-labeled p53 peptide substrate
-
β-NAD+
-
SRT2183 dissolved in DMSO
-
SIRT1 reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA)
-
Quench solution (e.g., 1% trifluoroacetic acid)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: Prepare two sets of reaction master mixes in SIRT1 reaction buffer, one containing the native peptide substrate and the other containing the TAMRA-labeled substrate. Substrate concentrations should be well below their Km values (e.g., 1-2 µM).
-
Compound Addition: Aliquot the master mixes into reaction tubes. Add SRT2183 to desired final concentrations (e.g., 1, 10, 30 µM). Include a DMSO-only vehicle control and a known inhibitor (e.g., EX-527) control.
-
Enzyme Initiation: Pre-warm tubes to 37°C. Initiate the reaction by adding a fixed amount of SIRT1 enzyme (e.g., 5-10 nM final concentration) and β-NAD+ (e.g., 100-500 µM).
-
Incubation: Incubate the reactions at 37°C. Take time points (e.g., 0, 15, 30, 60 minutes) by removing an aliquot and stopping the reaction with the quench solution.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Use a gradient of acetonitrile in water (with 0.1% TFA) to separate the acetylated (substrate) and deacetylated (product) peptides.
-
Data Analysis: Monitor the elution profile by absorbance (e.g., 214 nm for native peptide, 556 nm for TAMRA). Calculate the percentage of substrate conversion by integrating the peak areas of the product and substrate. Compare the rate of reaction in the presence of SRT2183 to the vehicle control for both substrate types.
Western Blot for AMPK Activation
This protocol details the detection of AMPK phosphorylation as a marker of its activation in response to SRT2183 treatment.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Cell culture medium and supplements
-
SRT2183 dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of SRT2183 or DMSO vehicle for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AMPKα.
-
Analysis: Quantify band intensities using densitometry software. Express the level of phospho-AMPK as a ratio to total AMPK.
In Vitro Osteoclastogenesis Assay
This protocol, based on the work of Gurt et al. (2015), assesses the impact of SRT2183 on the differentiation of bone marrow macrophages into osteoclasts.[8]
Materials:
-
Bone marrow cells isolated from mice (e.g., C57BL/6 or Sirt1-/-)
-
α-MEM medium with 15% FBS
-
M-CSF (Macrophage colony-stimulating factor)
-
RANKL (Receptor activator of nuclear factor kappa-B ligand)
-
SRT2183 dissolved in DMSO
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
96-well plates
Procedure:
-
Cell Isolation and Plating: Harvest bone marrow from mouse femurs and tibias. Plate the cells in α-MEM. After 24 hours, collect the non-adherent cells, which are bone marrow-derived macrophages (BMMs).
-
Differentiation Induction: Re-plate the BMMs in a 96-well plate (e.g., 20,000 cells/well) in media containing M-CSF (e.g., 5 ng/mL).
-
Treatment: Add RANKL (e.g., 20-40 ng/mL) to induce osteoclast differentiation. Simultaneously, treat the cells with SRT2183 at various concentrations or with a DMSO vehicle control.
-
Incubation: Culture the cells for 4-6 days, replacing the medium as needed.
-
TRAP Staining: After the incubation period, fix the cells (e.g., with 4% paraformaldehyde). Stain the cells for TRAP activity according to the manufacturer's protocol. TRAP is a characteristic enzyme of osteoclasts.
-
Analysis: Visualize the cells under a microscope. Identify osteoclasts as large, multinucleated (≥3 nuclei), TRAP-positive cells. Count the number of osteoclasts per well to quantify the effect of SRT2183 on differentiation.
Conclusion and Future Directions
The evidence strongly indicates that SRT2183 is not a direct or specific activator of SIRT1 under physiological conditions. Its pharmacological profile is characterized by a promiscuous interaction with multiple off-target proteins and the activation of SIRT1-independent signaling pathways, including AMPK activation and p300 HAT inhibition. These off-target effects are crucial for interpreting any experimental results obtained using this compound. The observed biological activities of SRT2183 are likely the composite result of these multiple interactions, rather than the singular activation of SIRT1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1♦ | Semantic Scholar [semanticscholar.org]
- 5. Research Portal [scholarlyworks.adelphi.edu]
- 6. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Unveiling the SIRT1-Independent Mechanisms of SRT2183: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT2183, a small molecule initially investigated as a potent activator of the NAD-dependent deacetylase SIRT1, has demonstrated a range of biological effects, from improving metabolic parameters to inducing growth arrest and apoptosis in cancer cells.[1][2][3] However, a significant body of evidence now challenges the initial hypothesis that these effects are solely mediated through the direct activation of SIRT1.[4][5][6][7] This technical guide provides an in-depth exploration of the SIRT1-independent mechanisms of SRT2183, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The controversial nature of its direct SIRT1 activation, largely attributed to artifacts in early fluorescent-based assays, underscores the importance of understanding its off-target effects, which may contribute significantly to its pharmacological profile.[4][5][6][7]
SIRT1-Independent Effects of SRT2183: Quantitative Data
The pleiotropic effects of SRT2183 appear to stem from its interaction with multiple cellular targets beyond SIRT1. The following tables summarize the available quantitative and semi-quantitative data on these SIRT1-independent activities.
| Target Class | Specific Target | Compound | Concentration | Effect | Reference |
| Enzyme | Phosphodiesterase 2 (PDE2) | SRT2183 | 10 µM | >50% inhibition | [8] |
| Enzyme | p300 Histone Acetyltransferase (HAT) | SRT2183 | Not Specified | Inhibition of activity | [9] |
| Receptor | Adenosine A3 Receptor | SRT2183 | 10 µM | >50% inhibition | [8] |
| Receptor | Urotensin Receptor (GPR14) | SRT2183 | 10 µM | >50% inhibition | [8] |
| Transporter | Norepinephrine Transporter | SRT2183 | 10 µM | >50% inhibition | [8] |
Table 1: Off-Target Inhibition Profile of SRT2183. This table presents a selection of off-target proteins inhibited by SRT2183, as identified through broad panel screening. The data indicates that SRT2183 can engage multiple targets at a concentration of 10 µM.
| Cell Line | Assay | Metric | Value | Reference |
| Reh | Proliferation | IC50 (48h) | ~8.7 µM | [2] |
| Nalm-6 | Proliferation | IC50 (48h) | ~3.2 µM | [2] |
Table 2: Anti-proliferative Activity of SRT2183 in Lymphoid Malignancy Cell Lines. This table provides the half-maximal inhibitory concentrations (IC50) for the anti-proliferative effects of SRT2183 in two different cell lines, suggesting a potential therapeutic application in certain cancers.
Key SIRT1-Independent Signaling Pathways
Two prominent SIRT1-independent mechanisms of SRT2183 have been identified: the inhibition of p300 histone acetyltransferase (HAT) and the activation of AMP-activated protein kinase (AMPK).
Inhibition of p300 Histone Acetyltransferase (HAT)
The protein p300 is a crucial histone acetyltransferase that plays a central role in chromatin remodeling and gene transcription by acetylating histone and non-histone proteins.[10][11] Inhibition of p300 can lead to widespread changes in gene expression. Studies have shown that SRT2183 can inhibit the activity of p300, providing a plausible mechanism for its observed effects on p53 acetylation, even in the absence of SIRT1.[6][9]
Caption: p300-mediated histone acetylation and its inhibition by SRT2183.
Activation of AMP-Activated Protein Kinase (AMPK)
AMPK is a central regulator of cellular energy homeostasis, activated in response to low cellular energy levels (high AMP:ATP ratio).[2][4] Once activated, AMPK phosphorylates downstream targets to promote catabolic processes that generate ATP and inhibit anabolic pathways that consume ATP. SRT2183 has been shown to activate AMPK, a key SIRT1-independent mechanism that can explain many of its metabolic effects.[7][12][13]
Caption: SRT2183-mediated activation of the AMPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments that have been instrumental in elucidating the SIRT1-independent effects of SRT2183.
p300 Histone Acetyltransferase (HAT) Inhibition Assay (General Protocol)
This protocol is a generalized procedure for assessing the inhibitory activity of compounds like SRT2183 on p300 HAT activity.
Materials:
-
Recombinant human p300 enzyme
-
Histone H3 or H4 peptide substrate
-
[14C]-Acetyl-CoA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
SRT2183 and control compounds
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone peptide substrate, and recombinant p300 enzyme.
-
Add varying concentrations of SRT2183 or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding [14C]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of stop buffer (e.g., acetic acid).
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with wash buffer (e.g., 50 mM sodium carbonate) to remove unincorporated [14C]-Acetyl-CoA.
-
Allow the paper to dry, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of SRT2183 and determine the IC50 value.
Caption: Experimental workflow for the p300 HAT inhibition assay.
AMPK Activation Analysis by Western Blot
This protocol details the procedure for detecting the activation of AMPK in cultured cells treated with SRT2183 by measuring the phosphorylation of AMPKα at Threonine 172.[7][13]
Materials:
-
Cell culture medium and supplements
-
SRT2183
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Treat cells with various concentrations of SRT2183 or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated to total AMPKα.
Caption: Workflow for analyzing AMPK activation by Western blot.
Evaluation of SRT2183 Effects in SIRT1 Knockout Mouse Models
To definitively establish the SIRT1-independence of SRT2183's effects, experiments in SIRT1 knockout (KO) mouse models are crucial.[7][13][14]
Experimental Design:
-
Animals: Utilize both wild-type (WT) and SIRT1 knockout (SIRT1-/-) mice, often on a C57BL/6 background. Littermate controls are essential to minimize genetic variability.
-
Model Induction: Depending on the biological question, a disease model can be induced (e.g., diet-induced obesity, osteoporosis model).
-
Treatment: Administer SRT2183 or vehicle to both WT and SIRT1-/- mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.
-
Outcome Measures: At the end of the treatment period, assess a range of physiological and molecular endpoints. These may include:
-
Metabolic parameters: glucose tolerance tests, insulin sensitivity, body weight, and fat mass.
-
Gene expression analysis: qPCR or RNA-seq of relevant tissues to examine the expression of genes regulated by the targeted pathways.
-
Biochemical assays: Measurement of plasma lipids, cytokines, etc.
-
Histological analysis: Examination of tissue morphology and specific markers by immunohistochemistry or immunofluorescence.
-
Cell-based assays: Isolation of primary cells (e.g., hepatocytes, macrophages) for in vitro experiments.
-
-
Statistical Analysis: Compare the effects of SRT2183 in WT versus SIRT1-/- mice to determine if the observed effects are dependent on the presence of SIRT1.
Caption: Logical framework for using SIRT1 knockout mice to test for SIRT1-independent effects.
Conclusion
The evidence strongly indicates that the pharmacological activities of SRT2183 are not solely dependent on the activation of SIRT1. Its ability to inhibit p300 HAT, activate AMPK, and interact with a range of other molecular targets highlights a complex, multi-faceted mechanism of action. For researchers and drug development professionals, a thorough understanding of these SIRT1-independent effects is paramount for accurately interpreting experimental data, predicting in vivo efficacy and potential side effects, and identifying novel therapeutic applications for this and related small molecules. Future investigations should aim to further quantify the potency of SRT2183 on its various off-targets and elucidate the downstream consequences of these interactions in relevant physiological and pathological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. SRT-2183 - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Epigenetic mechanisms to propagate histone acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-activated protein kinase signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SRT2183 and SRT1720, but not Resveratrol, Inhibit Osteoclast Formation and Resorption in the Presence or Absence of Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
SRT2183: A Critical Examination of a Putative SIRT1 Activator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRT2183, a small molecule developed by Sirtris Pharmaceuticals, was initially reported as a potent activator of SIRT1 (Sirtuin 1), a NAD-dependent deacetylase implicated in longevity and metabolic health. Early studies, employing fluorophore-labeled peptide substrates, suggested significant activation of SIRT1 by SRT2183. However, subsequent research has cast considerable doubt on this claim, indicating that the observed activation is likely an artifact of the assay methodology. Evidence now points towards SIRT1-independent mechanisms of action, including the inhibition of the histone acetyltransferase p300 (HAT). This guide provides a comprehensive technical overview of SRT2183, presenting the available quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways and experimental workflows. The controversy surrounding its mechanism of action is a central theme, offering a critical perspective for researchers in the field.
Quantitative Data on SRT2183 Activity
The biochemical and cellular activity of SRT2183 has been assessed in various assays. The data highlights the discrepancy between results obtained with artificial, fluorophore-containing substrates and those with native substrates.
Table 1.1: In Vitro Enzymatic Activity of SRT2183 on SIRT1
| Substrate | Assay Type | Parameter | Value | Reference |
| TAMRA-p53 Peptide | HPLC-based | EC1.5 | 0.36 µM | [1] |
| TAMRA-p53 Peptide | HPLC-based | Maximal Activation | 285% | [2] |
| Native p53 Peptide | HPLC-based | Activation | No activation observed | [2][3] |
| Full-length Ac-p53 | ELISA / Western Blot | Activation | No activation observed | [3] |
Note: EC1.5 is the concentration required to increase enzyme activity by 50%.
Table 1.2: Cellular Effects of SRT2183
| Cell Line | Effect Measured | Concentration | Result | Reference |
| Reh (human leukemia) | Deacetylation of STAT3 | 5-10 µM | Dose-dependent decrease | [4] |
| Reh (human leukemia) | Deacetylation of NF-κB p65 | 5-10 µM | Dose-dependent decrease | [4] |
| U2OS (human osteosarcoma) | Deacetylation of p53 | Not specified | Decrease in acetylated p53 | [3] |
Proposed Mechanisms of Action and Signaling Pathways
The mechanism of action of SRT2183 is a subject of debate. While initially proposed as a direct SIRT1 activator, evidence for an alternative pathway involving p300 HAT inhibition has emerged.
The Putative (Fluorophore-Dependent) SIRT1 Activation Pathway
The initial hypothesis was that SRT2183 directly binds to the SIRT1-substrate complex, inducing a conformational change that enhances the enzyme's catalytic efficiency. However, this activation appears to be dependent on the presence of a large fluorophore, such as TAMRA, on the peptide substrate.
The Alternative p300 HAT Inhibition Pathway
A more recent and evidence-based hypothesis suggests that SRT2183 acts as an inhibitor of the histone acetyltransferase p300. p300 and SIRT1 have opposing functions; p300 acetylates proteins, while SIRT1 deacetylates them. By inhibiting p300, SRT2183 would lead to a net decrease in the acetylation of common substrates, an effect that could be mistakenly attributed to SIRT1 activation. This indirect mechanism could explain the observed deacetylation of proteins like p53, STAT3, and NF-κB p65 in cellular contexts.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compounds like SRT2183. Below are protocols for key experiments cited in the literature.
HPLC-Based SIRT1 Deacetylase Assay
This method directly measures the formation of the deacetylated peptide product, avoiding potential artifacts from indirect detection methods.
Materials:
-
Purified recombinant human SIRT1
-
Peptide substrate (either TAMRA-labeled or native)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
SRT2183 stock solution in DMSO
-
Quenching solution (e.g., formic acid)
-
HPLC system with a C18 column
Procedure:
-
Prepare SIRT1 reaction mixtures in a 96-well plate. Each reaction should contain assay buffer, a final concentration of 1 µM peptide substrate, and 150 µM NAD+.
-
Add SRT2183 or vehicle (DMSO) to the respective wells at the desired final concentrations.
-
Initiate the reaction by adding 5-10 nM of SIRT1.
-
Incubate at room temperature for 30-60 minutes, ensuring the reaction stays within the linear range (less than 20% substrate conversion).
-
Stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC. The acetylated and deacetylated peptides are separated on a C18 column and detected by fluorescence (for TAMRA-labeled substrate) or UV absorbance.
-
Calculate the percentage of substrate conversion to determine SIRT1 activity. Percent activation is calculated relative to the vehicle control.
Cellular p53 Acetylation Assay (ELISA/Western Blot)
This assay measures the effect of SRT2183 on the acetylation status of endogenous or overexpressed p53 in a cellular context.
Materials:
-
Human cell line (e.g., U2OS)
-
Cell culture medium and reagents
-
SRT2183 stock solution in DMSO
-
DNA damaging agent (e.g., etoposide) to induce p53 acetylation
-
Lysis buffer
-
Antibodies: anti-acetyl-p53 (Lys382), anti-total-p53
-
ELISA plates and reagents or Western blot equipment and reagents
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with SRT2183 or vehicle for a specified period (e.g., 24 hours).
-
Induce p53 acetylation by treating with a DNA damaging agent for a few hours.
-
Lyse the cells and collect the protein extracts.
-
For ELISA: Coat ELISA plates with a capture antibody for total p53. Add cell lysates, followed by detection with an anti-acetyl-p53 antibody and a secondary antibody conjugated to a reporter enzyme.
-
For Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-acetyl-p53 and anti-total-p53 antibodies.
-
Quantify the signals and normalize the level of acetylated p53 to the total p53 level.
p300 Histone Acetyltransferase (HAT) Inhibition Assay
This assay determines the direct inhibitory effect of SRT2183 on the enzymatic activity of p300.
Materials:
-
Recombinant p300 HAT domain
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA (can be radiolabeled, e.g., with ³H or ¹⁴C)
-
HAT assay buffer
-
SRT2183 stock solution in DMSO
-
Scintillation fluid and counter (for radioactive assay) or appropriate detection reagents for non-radioactive assays (e.g., antibody-based)
Procedure (Radioactive Method):
-
Set up reaction mixtures containing HAT assay buffer, histone peptide substrate, and Acetyl-CoA (spiked with radiolabeled Acetyl-CoA).
-
Add SRT2183 or vehicle (DMSO) at various concentrations.
-
Initiate the reaction by adding the p300 enzyme.
-
Incubate at 30°C for a defined period.
-
Spot the reaction mixture onto phosphocellulose paper or filter membrane.
-
Wash the paper/membrane to remove unincorporated radiolabeled Acetyl-CoA.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of p300 activity relative to the vehicle control and determine the IC50 value.
Experimental and Logical Workflows
Visualizing the workflow for assessing a compound like SRT2183 can clarify the experimental logic.
In Vivo and Clinical Data
Conclusion and Future Directions
SRT2183 serves as a cautionary tale in drug discovery, highlighting the critical importance of robust and physiologically relevant assay systems. The initial excitement surrounding SRT2183 as a potent SIRT1 activator has been tempered by strong evidence suggesting that this effect is an artifact of the commonly used fluorophore-based assays. The current body of evidence points towards an alternative mechanism of action, likely involving the inhibition of p300 HAT, which leads to a decrease in the acetylation of various cellular proteins.
For researchers and drug development professionals, the story of SRT2183 underscores the following key takeaways:
-
Assay Vigilance: The choice of assay can profoundly influence the perceived activity of a compound. It is imperative to validate findings from assays using modified substrates with assays employing native, full-length proteins.
-
Mechanism of Action: A thorough understanding of a compound's mechanism of action, including potential off-target effects, is essential. The observed cellular phenotype may arise from indirect or unexpected molecular interactions.
-
Data Transparency: The lack of publicly available, detailed pharmacokinetic and quantitative p300 inhibition data for SRT2183 hinders a complete understanding of its properties and potential.
Future research on SRT2183 and similar compounds should focus on definitively elucidating their molecular targets. Quantitative characterization of their effects on a panel of histone acetyltransferases and other potential off-targets is warranted. Furthermore, any future in vivo studies should be designed to correlate pharmacokinetic and pharmacodynamic readouts with a clear understanding of the compound's true mechanism of action. By embracing a more critical and rigorous approach, the field can move towards the development of truly effective modulators of sirtuin and acetyltransferase pathways for therapeutic benefit.
References
- 1. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cellular Pathways Modulated by SRT2183: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT2183 is a small molecule that has been investigated for its potential as a modulator of cellular pathways, initially developed as a putative activator of SIRT1 (Sirtuin 1). SIRT1 is an NAD+-dependent deacetylase implicated in various cellular processes, including metabolism, stress resistance, and aging. While early reports suggested SRT2183 as a potent SIRT1 activator, subsequent studies have presented conflicting evidence, sparking a debate about its precise mechanism of action. This guide provides a comprehensive technical overview of the cellular pathways reported to be modulated by SRT2183, presenting both SIRT1-dependent and independent effects. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of the implicated signaling pathways to aid researchers in their understanding and future investigations of this compound.
Core Controversy: Direct SIRT1 Activator or Off-Target Effects?
A central theme in the literature surrounding SRT2183 is the question of its direct interaction with and activation of SIRT1.
Initial studies reported that SRT2183 and similar compounds were potent SIRT1 activators, significantly more so than resveratrol.[1][2] This activation was observed in assays using fluorophore-tagged peptide substrates.[3]
This guide will present the cellular pathways modulated by SRT2183, acknowledging this ongoing debate and detailing the experimental evidence for both SIRT1-dependent and -independent mechanisms.
Quantitative Data Summary
The following tables summarize the quantitative data reported for SRT2183 across various studies and assays.
| Parameter | Value | Assay Conditions | Reference |
| EC1.5 (SIRT1 Activation) | 0.36 μM | Mass spectrometry-based assay with fluorogenic peptide substrate | [8] |
| IC50 (Growth Inhibition) | ~8.7 μM (Reh cells, 48h) | Cell proliferation assay | [2] |
| ~3.2 μM (Nalm-6 cells, 48h) | Cell proliferation assay | [2] | |
| Concentration for Apoptosis Induction | 1-20 μM | In vitro studies | [9] |
| Concentration for Osteoclastogenesis Inhibition | 1 μM | In vitro studies on bone marrow macrophages | [9] |
Cellular Signaling Pathways Modulated by SRT2183
SRT2183 has been reported to influence several key cellular signaling pathways. The following sections detail these pathways with accompanying diagrams to visualize the proposed mechanisms.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. SRT2183 has been shown to inhibit NF-κB signaling. One proposed mechanism involves the deacetylation of the RelA/p65 subunit of NF-κB at lysine 310, a modification that inhibits NF-κB's transcriptional activity.[9] While this was initially attributed to SIRT1 activation, the controversy surrounding SRT2183's direct SIRT1 activity suggests other mechanisms may be at play.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased mitochondrial biogenesis and a switch to catabolic processes. SRT2183 has been reported to activate AMPK.[9] This activation could be a downstream effect of SIRT1 activation, as SIRT1 can deacetylate and activate LKB1, an upstream kinase of AMPK. However, given the questions surrounding direct SIRT1 activation, other mechanisms for AMPK activation by SRT2183 cannot be ruled out.
p53 and Cell Cycle/Apoptosis Pathways
The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis in response to cellular stress. The acetylation state of p53 is critical for its activity. SRT2183 has been shown to lead to the deacetylation of p53.[8] While this was initially attributed to SIRT1-mediated deacetylation, studies have shown that SRT2183 can reduce p53 acetylation even in the absence of SIRT1.[6] This has led to the hypothesis that SRT2183 may inhibit the histone acetyltransferase p300, which is known to acetylate p53.[6][7] By reducing p53 acetylation, SRT2183 can modulate the expression of genes involved in cell cycle arrest and apoptosis.[9]
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for studying the effects of SRT2183.
SIRT1 Activity Assays
-
Fluor-de-Lys Assay:
-
Principle: This is a fluorescence-based assay that measures the deacetylase activity of SIRT1. It utilizes a peptide substrate containing an acetylated lysine residue and a quenched fluorophore. Deacetylation by SIRT1 allows for cleavage by a developer enzyme, leading to the release of the fluorophore and a measurable increase in fluorescence.
-
Controversy: As mentioned, several studies have shown that SRT2183's apparent activation of SIRT1 is an artifact of this assay, likely due to direct interaction with the fluorophore-tagged substrate.[3][4]
-
-
Mass Spectrometry-Based Assay:
-
Principle: This method directly measures the formation of the deacetylated peptide product by mass spectrometry, avoiding the potential artifacts associated with fluorescent tags.
-
-
HPLC-Based Assay:
-
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the acetylated substrate from the deacetylated product, providing a direct measure of enzyme activity.[3]
-
Cellular Assays
-
Western Blotting:
-
Principle: A standard technique used to detect and quantify specific proteins in a sample.
-
Application for SRT2183:
-
AMPK Activation: Detecting the phosphorylation of AMPKα at Threonine 172.
-
p53 Acetylation: Measuring the levels of acetylated p53 (e.g., at lysine 382).
-
NF-κB (p65) Acetylation: Detecting acetylated p65 at lysine 310.[9]
-
c-Myc Protein Levels: Assessing changes in the total protein levels of the oncoprotein c-Myc.[2]
-
-
-
Cell Viability and Proliferation Assays (e.g., MTT Assay):
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. In the MTT assay, mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Application for SRT2183: To determine the dose-dependent effects of SRT2183 on the growth and survival of various cell lines.[2]
-
-
Osteoclastogenesis Assay:
-
Principle: This assay assesses the differentiation of bone marrow-derived macrophages (BMMs) into mature, bone-resorbing osteoclasts.
-
Methodology:
-
BMMs are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
Cells are treated with different concentrations of SRT2183.
-
After several days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
The number and size of multinucleated, TRAP-positive cells are quantified.
-
Actin belt formation, a characteristic of functional osteoclasts, can be visualized by staining with FITC-phalloidin.[7]
-
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Principle: A sensitive method to measure the expression levels of specific genes.
-
Application for SRT2183: To quantify changes in the mRNA levels of genes involved in apoptosis, cell cycle, and inflammation following treatment with SRT2183.[9]
-
Experimental Workflows
The following diagrams illustrate typical experimental workflows for investigating the effects of SRT2183.
Conclusion
SRT2183 is a compound with complex and debated cellular effects. While initially lauded as a potent SIRT1 activator, a significant body of evidence suggests its mechanisms of action may be SIRT1-independent, potentially involving off-target effects such as the inhibition of p300. The compound has been shown to modulate key cellular pathways including NF-κB, AMPK, and p53 signaling, leading to effects on inflammation, metabolism, cell cycle, and apoptosis. For researchers and drug development professionals, a thorough understanding of the conflicting literature and the various experimental methodologies is crucial for designing and interpreting studies involving SRT2183. The data and protocols summarized in this guide aim to provide a solid foundation for further investigation into the therapeutic potential and molecular mechanisms of this intriguing small molecule.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarlyworks.adelphi.edu]
- 6. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Methodological & Application
SRT2183: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT2183 is a small molecule initially developed as a potent activator of Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase implicated in various cellular processes, including metabolism, DNA repair, and inflammation.[1][2] While its direct activation of SIRT1 has been a subject of debate, with some studies suggesting indirect or off-target effects, SRT2183 has demonstrated significant biological activity in a variety of in vitro models.[3][4][5] It has been shown to induce growth arrest and apoptosis in cancer cells, modulate inflammatory responses, and influence cell differentiation.[6][7][8] These application notes provide a comprehensive overview of the experimental use of SRT2183 in cell culture, including its mechanism of action, quantitative data from various studies, and detailed protocols for its application.
Mechanism of Action
The precise mechanism of action of SRT2183 is complex and may be cell-type dependent. While initially reported to be a direct SIRT1 activator, subsequent research has revealed a more nuanced picture.[1][5] Key pathways and targets modulated by SRT2183 include:
-
SIRT1 Activation (Controversial): SRT2183 was designed to allosterically activate SIRT1, leading to the deacetylation of various protein targets.[9] However, some studies have shown that this activation is not observed with native protein substrates, questioning its direct activator role.[5][10]
-
AMPK Activation: SRT2183 has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][7] This can lead to increased expression of SIRT1.[7]
-
NF-κB Pathway Inhibition: By promoting the deacetylation of the RelA/p65 subunit of NF-κB, a known SIRT1 target, SRT2183 can inhibit NF-κB transcriptional activity, a key pathway in inflammation and cell survival.[6][7]
-
STAT3 Deacetylation: SRT2183 can induce the deacetylation of STAT3, a transcription factor involved in cell growth and proliferation.[6]
-
p300 Histone Acetyltransferase (HAT) Inhibition: Some evidence suggests that SRT2183 may inhibit the activity of p300, a histone acetyltransferase, which could account for some of its effects on protein acetylation independent of SIRT1 activation.[4][11]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of SRT2183 observed in various cell lines.
Table 1: Effective and Inhibitory Concentrations of SRT2183
| Cell Line(s) | Effect | Concentration Range | Incubation Time | Reference(s) |
| Reh, Nalm-6 (Lymphoid Malignancy) | Growth Inhibition | 1-10 µM | 24-72 hours | [6] |
| Reh | IC50 (Proliferation) | ~8.7 µM | 48 hours | [2] |
| Nalm-6 | IC50 (Proliferation) | ~3.2 µM | 48 hours | [2] |
| Various Lymphoid Malignancies | IC50 | 2-15 µM | 48 hours | [2] |
| LN229, SF539, SF767, U87MG (Glioma) | IC50 | 4-24.5 µM | 24 hours | [8] |
| Bone Marrow Macrophages (BMMs) | Inhibition of Osteoclastogenesis | 1 µM | 72 hours | [3][7] |
| Reh, Ly3 | Induction of DNA Damage Response | 5-10 µM | 24 hours | [6] |
Table 2: EC1.5 Value for SIRT1 Activation
| Assay Condition | EC1.5 Value | Reference(s) |
| Selective Sirtuin-1 (SIRT1) activator | 0.36 µM | [6] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Preparation of SRT2183 Stock Solution
Materials:
-
SRT2183 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[3]
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of SRT2183 in DMSO. For example, to make a 10 mM stock solution, dissolve 4.69 mg of SRT2183 (Molecular Weight: 468.57 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[6]
General Cell Culture and Treatment
Materials:
-
Appropriate cell line (e.g., Reh, Nalm-6, LN229, U87MG)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture flasks or plates
-
SRT2183 stock solution
-
Vehicle control (DMSO)
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and stabilize for 24 hours before treatment.
-
On the day of treatment, dilute the SRT2183 stock solution in fresh complete culture medium to the desired final concentrations (typically ranging from 1 µM to 20 µM).[3]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of SRT2183 used.
-
Remove the old medium from the cells and replace it with the medium containing SRT2183 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[3][6]
Cell Viability/Proliferation Assay (CCK-8)
Materials:
-
Cells cultured and treated in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based reagent
-
Microplate reader
Protocol:
-
At the end of the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis for Protein Expression and Acetylation
Materials:
-
Cells cultured and treated in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-p65, anti-p65, anti-phospho-AMPK, anti-AMPK, anti-SIRT1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Conclusion
SRT2183 is a valuable tool for in vitro studies investigating cellular pathways related to sirtuins, metabolism, and inflammation. While its direct role as a SIRT1 activator is debated, its consistent effects on cell growth, apoptosis, and inflammatory signaling make it a potent modulator of cellular function. The protocols outlined above provide a framework for utilizing SRT2183 in cell culture experiments. Researchers should carefully consider the specific cell type and experimental context to optimize treatment conditions and interpret the results accurately.
References
- 1. SRT-2183 - Wikipedia [en.wikipedia.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of SRT2183 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT2183 is a small molecule that has been investigated for its potential to activate SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase.[1] SIRT1 is a key regulator of various cellular processes, including metabolism, stress resistance, and inflammation, making it an attractive therapeutic target for age-related diseases such as type 2 diabetes.[1][2][3] SRT2183 is structurally and functionally related to other putative SIRT1 activators like SRT1720.[3] However, it is important to note that there is ongoing scientific debate, with some studies suggesting that SRT2183 and related compounds may not be direct activators of SIRT1 and could exhibit off-target effects.[1][3]
These application notes provide a detailed protocol for the in vivo administration of SRT2183 to mice, based on established methodologies for structurally similar compounds. The provided workflow is designed for studies investigating the metabolic effects of SRT2183 in a diet-induced obesity model.
Data Presentation
The following table summarizes a typical in vivo administration protocol for a compound structurally and functionally related to SRT2183, which can be adapted for SRT2183 studies. This protocol is based on a study investigating the effects of SRT1720 in a mouse model of type 2 diabetes.[1][2]
| Parameter | Details |
| Animal Model | 7-8 week old ob/ob mice |
| Diet | High-Fat Diet (HFD) (60% kcal from fat) |
| Acclimation Period | 1 week on HFD prior to study initiation |
| Compound | SRT1720 (as a proxy for SRT2183) |
| Dosage | 30 mg/kg and 100 mg/kg |
| Vehicle | 2% Hydroxypropyl methylcellulose (HPMC) + 0.2% Dioctyl sulfosuccinate sodium salt (DOSS) in water |
| Administration Route | Oral gavage (p.o.) |
| Frequency | Once daily |
| Duration | 18 days |
| Pharmacokinetic Sampling | Plasma collection at 1, 2, 4, 7, and 24 hours post-dose on Day 1 and Day 12 |
| Efficacy Endpoints | Body weight, food consumption, blood glucose, plasma triglycerides, cholesterol, free fatty acids, insulin levels, Oral Glucose Tolerance Test (OGTT) |
Experimental Protocols
This section details a comprehensive protocol for the in vivo administration of SRT2183 to mice in a study aimed at evaluating its metabolic effects. This protocol is adapted from studies on the closely related compound, SRT1720.[1][2]
Materials and Reagents
-
SRT2183
-
Hydroxypropyl methylcellulose (HPMC)
-
Dioctyl sulfosuccinate sodium salt (DOSS)
-
Sterile water for injection
-
7-8 week old male ob/ob mice
-
High-Fat Diet (60% kcal from fat)
-
Standard chow
-
Oral gavage needles (20-22 gauge, curved)
-
Standard laboratory equipment (scales, vortex mixer, etc.)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Glucometer and test strips
Animal Model and Acclimation
-
Source 7-8 week old male ob/ob mice from a reputable supplier (e.g., Charles River Laboratories).
-
House the mice in groups (e.g., four per cage) under a 12:12 hour light:dark cycle with ad libitum access to food and water.[1][2]
-
Acclimate the mice for one week on a high-fat diet (HFD) to induce a metabolic disease phenotype. A control group should be maintained on a standard chow diet.[1][2]
-
After the acclimation period, randomize the mice into treatment groups based on body weight and baseline blood glucose levels.
Preparation of SRT2183 Formulation
-
Prepare the vehicle solution consisting of 2% HPMC and 0.2% DOSS in sterile water.
-
To prepare a 10 mg/mL suspension of SRT2183 (for a 100 mg/kg dose in a 20g mouse, assuming a 200 µL gavage volume), weigh the appropriate amount of SRT2183 powder.
-
Gradually add the vehicle to the SRT2183 powder while triturating to form a uniform suspension.
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
In Vivo Administration
-
Administer SRT2183 or vehicle to the mice once daily via oral gavage.
-
The volume of administration should be calculated based on the most recent body weight of each mouse (e.g., 10 mL/kg).
-
Continue the daily dosing for the planned duration of the study (e.g., 18 days).[1][2]
-
Monitor the animals daily for any signs of toxicity or adverse effects.
Monitoring and Endpoint Analysis
-
Body Weight and Food Intake: Record the body weight and food consumption of each mouse daily.
-
Blood Glucose: Monitor blood glucose from a tail snip at regular intervals (e.g., days 0, 4, 10) using a glucometer.[1][2]
-
Plasma Analysis: On specified days (e.g., days 1, 7, 14), collect blood samples to measure plasma levels of triglycerides, cholesterol, free fatty acids, and insulin.[1][2]
-
Oral Glucose Tolerance Test (OGTT):
-
Pharmacokinetic Analysis:
-
On designated days (e.g., day 1 and day 12), use a satellite group of mice for pharmacokinetic analysis.
-
Collect blood samples at 1, 2, 4, 7, and 24 hours after SRT2183 administration.[1]
-
Process the blood to plasma and store at -80°C until analysis for SRT2183 concentration.
-
-
Necropsy: At the end of the study, euthanize the mice (e.g., 2 hours after the final dose) and collect tissues for further analysis (e.g., histology, gene expression).[1]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo administration of SRT2183 in mice.
Putative SIRT1 Signaling Pathway
References
Application Notes and Protocols: Utilizing SRT2183 in Preclinical Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT2183 is a small molecule investigated for its potential therapeutic benefits in metabolic diseases, including type 2 diabetes and obesity-related complications. Initially developed as a selective activator of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase, its mechanism of action has been a subject of scientific debate. SIRT1 is a key regulator of cellular metabolism, and its activation is thought to mimic some of the beneficial effects of calorie restriction.[1] These application notes provide an overview of the use of SRT2183 in preclinical metabolic disease models, detailing its effects, relevant protocols, and the current understanding of its molecular pathways.
Disclaimer: A significant body of research suggests that SRT2183 and related compounds may not be direct activators of SIRT1 and that their biological effects might be attributable to off-target mechanisms.[2][3][4][5][6] Researchers should consider this controversy when designing and interpreting experiments. Much of the available in-depth preclinical data has been generated with the structurally related compound SRT1720. Due to the limited availability of specific quantitative data for SRT2183, data from SRT1720 studies are included for illustrative purposes and should be interpreted with caution.
Preclinical Applications in Metabolic Disease Models
SRT2183 and its analogs have been evaluated in various rodent models of metabolic syndrome, demonstrating improvements in key metabolic parameters.
Rodent Models of Metabolic Disease
-
Diet-Induced Obese (DIO) Mice: These mice are fed a high-fat diet (typically 45-60% of calories from fat) for an extended period (8-16 weeks) to induce obesity, insulin resistance, and hyperglycemia.[7][8][9]
-
Zucker Diabetic Fatty (ZDF) and Zucker (fa/fa) Rats: These are genetic models of obesity and insulin resistance. The fa/fa mutation in the leptin receptor leads to hyperphagia, obesity, hyperlipidemia, and insulin resistance.[10][11]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to a phenotype of severe obesity, hyperglycemia, and insulin resistance, mimicking aspects of type 2 diabetes.
Summary of Preclinical Efficacy
The following tables summarize the reported effects of SRT2183 and the closely related compound SRT1720 in various metabolic disease models.
Table 1: Effects of SRT1720 on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | SRT1720 (100 mg/kg/day) | Percent Change | Reference |
| Body Weight (g) | 45.2 ± 1.8 | 38.5 ± 1.5 | ↓ 14.8% | [12] |
| Fat Mass (%) | 35.8 ± 2.1 | 28.4 ± 1.9 | ↓ 20.7% | [12] |
| Fasting Insulin (ng/mL) | 3.9 ± 0.7 | 1.8 ± 0.3 | ↓ 53.8% | [13] |
| Fasting Glucose (mg/dL) | 155 ± 10 | 120 ± 8 | ↓ 22.6% | [13] |
*p < 0.05 vs. Vehicle Control. Data are representative values compiled from the literature.
Table 2: Effects of SRT1720 on Metabolic Parameters in Zucker (fa/fa) Rats
| Parameter | Vehicle Control | SRT1720 (100 mg/kg/day) | Percent Change | Reference |
| Fed Blood Glucose (mg/dL) | 140 ± 5 | 110 ± 3*** | ↓ 21.4% | [13] |
| Oral Glucose Tolerance Test (AUC) | 4550 ± 463 | 2490 ± 236 | ↓ 45.3% | [13] |
| Insulin Response during OGTT (AUC) | 277 ± 32 | 127 ± 25 | ↓ 54.2% | [13] |
| Glucose Infusion Rate (mg/kg/min) * | ~10 | ~18** | ↑ ~80% | [13] |
*During hyperinsulinemic-euglycemic clamp. **p < 0.01, ***p < 0.001 vs. Vehicle Control. Data are from Milne JC, et al. Nature. 2007.[13]
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
Objective: To generate a mouse model of obesity and insulin resistance.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging with environmental controls
Procedure:
-
Acclimatize mice for one week on a standard chow diet.
-
Randomize mice into two groups: Control (chow diet) and DIO (HFD).
-
Provide diets and water ad libitum for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, mice are ready for pharmacological intervention with SRT2183.
Protocol 2: Oral Gavage Administration of SRT2183 in Mice
Objective: To administer SRT2183 orally to DIO mice.
Materials:
-
SRT2183
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose [CMC] in water)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes
Procedure:
-
Prepare a suspension of SRT2183 in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Administer the suspension slowly.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Dosing is typically performed once daily for the duration of the study.
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess glucose clearance and insulin sensitivity.
Materials:
-
Fasted mice (6 hours)
-
Sterile glucose solution (e.g., 20% dextrose in saline)
-
Glucometer and test strips
-
Syringes and needles for injection
Procedure:
-
Record baseline blood glucose (t=0) from a tail vein sample.
-
Administer glucose via intraperitoneal injection (typically 2 g/kg body weight).[14]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance.
Protocol 4: Hyperinsulinemic-Euglycemic Clamp
Objective: To provide a gold-standard measure of insulin sensitivity.[16][17][18][19][20]
Materials:
-
Surgically catheterized conscious, unrestrained rodents (jugular vein for infusions, carotid artery for sampling)
-
Insulin solution
-
Variable glucose infusion (e.g., 50% dextrose)
-
Infusion pumps
-
Blood glucose analyzer
Procedure (Simplified):
-
Following a recovery period after catheter implantation surgery, fast the animal for 5-6 hours.
-
Initiate a continuous infusion of insulin to achieve a hyperinsulinemic state.
-
Monitor blood glucose every 5-10 minutes.
-
Infuse glucose at a variable rate to maintain euglycemia (normal blood glucose levels).
-
Once a steady state is reached (stable glucose infusion rate for >30 minutes), the glucose infusion rate (GIR) serves as a measure of whole-body insulin sensitivity.
Signaling Pathways and Visualization
SRT2183 is proposed to exert its metabolic benefits through the modulation of key energy-sensing pathways. The primary intended target is SIRT1, which deacetylates and activates a range of downstream targets involved in metabolic regulation. However, as noted, the direct activation of SIRT1 by SRT2183 is contested. Some studies suggest that the observed effects may be mediated through SIRT1-independent mechanisms or indirect activation of pathways like AMPK.[21][22]
The following diagrams illustrate the proposed signaling cascades.
References
- 1. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The controversial world of sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gubra.dk [gubra.dk]
- 8. Type 1 diabetes and diet-induced obesity predispose C57BL/6J mice to PM2.5-induced lung injury: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Cell Failure in Diet-Induced Obese Mice Stratified According to Body Weight Gain: Secretory Dysfunction and Altered Islet Lipid Metabolism Without Steatosis or Reduced β-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of selective resistance to insulin signaling in the vasculature of obese Zucker (fa/fa) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of selective resistance to insulin signaling in the vasculature of obese Zucker (fa/fa) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Sirt1 and Sirt3 Activation Improved Cardiac Function of Diabetic Rats via Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Specific SIRT1 activation mimics low energy levels and protects against diet-induced metabolic disorders by enhancing fat oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
SRT 2183: Applications in Cancer Research
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SRT 2183 is a small molecule initially identified as a selective activator of Sirtuin-1 (SIRT1), an NAD+-dependent deacetylase.[1][2][3] SIRT1 is a key regulator of various cellular processes, including cell survival, apoptosis, DNA repair, and metabolism, making it a target of interest in cancer therapy. This compound has been investigated for its potential anti-cancer properties in various preclinical models. These notes provide an overview of its applications in cancer research, detailing its mechanism of action, effects on cancer cells, and protocols for relevant experiments.
It is important to note that while initially described as a direct SIRT1 activator, some studies have questioned this, suggesting potential SIRT1-independent mechanisms of action, such as the inhibition of p300 histone acetyltransferase.[4][5][6][7] Researchers should consider this ongoing discussion when interpreting experimental results.
Key Applications in Cancer Research
-
Induction of Apoptosis and Growth Arrest: this compound has been shown to induce growth arrest and apoptosis in various cancer cell lines, particularly in hematological malignancies like acute lymphoblastic leukemia (ALL).[1][2][3][8]
-
Modulation of Key Signaling Pathways: The compound affects critical cancer-related pathways by deacetylating and thereby modulating the activity of transcription factors such as STAT3 and NF-κB.[1][2] It also leads to a reduction in the levels of the oncoprotein c-Myc.[1][2]
-
DNA Damage Response: this compound treatment can induce a DNA damage response, evidenced by the accumulation of phospho-H2A.X, a sensitive marker of DNA double-strand breaks.[1][2][3] This is accompanied by an upregulation of genes involved in the DNA damage response.[2][8]
-
Combination Therapy: Research suggests that this compound may enhance the anti-cancer effects of other therapies, such as HDAC inhibitors (e.g., LBH589), leading to a more significant upregulation of tumor suppressor genes like GADD45A and GADD45G.[8]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Time Point | Reference |
| Reh | Acute Lymphoblastic Leukemia | IC50 (Proliferation) | ~8.7 µM | 48 h | [3] |
| Nalm-6 | Acute Lymphoblastic Leukemia | IC50 (Proliferation) | ~3.2 µM | 48 h | [3] |
| Various | Various | IC50 (Proliferation) | 2 - 15 µM | 48 h | [3] |
| Reh, Nalm-6, MOLT-4 | Acute Lymphoblastic Leukemia | Effective Concentration (Growth Arrest & Apoptosis) | 1 - 20 µM | 72 h | [8] |
Table 2: Molecular Activity of this compound
| Parameter | Value | Reference |
| EC1.5 (SIRT1 Activation) | 0.36 µM | [1][2][3] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., Reh, Nalm-6)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
BrdU Cell Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 1 µM to 20 µM. Include a vehicle control (DMSO).
-
Incubate the plates for 48 to 72 hours.
-
48 hours post-treatment, add BrdU reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 24 hours.
-
Measure BrdU incorporation using a microplate reader at the appropriate wavelength.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Protocol 2: Western Blot Analysis for Phospho-H2A.X and c-Myc
Objective: To assess the effect of this compound on DNA damage and oncoprotein levels.
Materials:
-
Cancer cell lines (e.g., Reh, Ly3)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-H2A.X, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 5-10 µM) for 24 hours.
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the changes in mRNA levels of pro-apoptosis and DNA damage response genes.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., GADD45A, GADD45G) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat cells with this compound for 24 hours.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qRT-PCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Use the following cycling conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Visualizations
Caption: Proposed mechanism of action of this compound in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols for In Vitro Studies of SRT 2183 in Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. A disbalance in this process, favoring resorption, results in bone loss. Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a key regulator of cellular metabolism and aging, and its activation is being explored as a therapeutic strategy for age-related diseases, including osteoporosis.[1][2] SRT 2183 is a synthetic SIRT1-activating compound (STAC) that has shown promise in preclinical studies for its potential to modulate bone cell function.[3]
These application notes provide a comprehensive overview of the in vitro effects of this compound on bone cells, with detailed protocols for key experiments to facilitate further research into its therapeutic potential for osteoporosis.
Mechanism of Action
This compound primarily functions as a SIRT1 activator. In the context of bone metabolism, its effects are predominantly observed through the inhibition of osteoclast activity. The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK) and increased SIRT1 expression.[3][4] This leads to the deacetylation of RelA/p65, a subunit of the NF-κB complex, which is critical for the transcription of genes involved in osteoclast differentiation and function.[3][4] Interestingly, studies have shown that this compound can inhibit osteoclastogenesis even in the absence of SIRT1, suggesting the involvement of other pathways, potentially including the modulation of Sirtuin 3 (Sirt3).[3][4] A key target of this compound in mature osteoclasts is the actin cytoskeleton. The compound has been shown to disrupt the formation of actin belts, which are essential for the bone-resorbing activity of these cells.[5][6][7][8]
Signaling Pathway of this compound in Osteoclasts
Caption: Proposed signaling pathway of this compound in inhibiting osteoclast function.
In Vitro Effects on Bone Cells
Osteoclasts
This compound has demonstrated significant inhibitory effects on osteoclast formation and function in vitro.
-
Inhibition of Osteoclastogenesis: this compound inhibits the differentiation of bone marrow-derived macrophages (BMMs) and RAW 264.7 cells into mature osteoclasts in the presence of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL).[3][4][5][6]
-
Disruption of Bone Resorption: The compound effectively reduces the bone-resorbing activity of mature osteoclasts.[3][4][5][6][7] This is achieved, at least in part, by disrupting the formation of the actin ring, a critical structure for osteoclast attachment to the bone surface and subsequent resorption.[5][6][7][8]
-
Induction of Apoptosis: While some studies suggest this compound does not affect osteoclast survival, further investigation into its pro-apoptotic effects on mature osteoclasts is warranted.[3]
Quantitative Data Summary: In Vitro Effects of this compound on Osteoclasts
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Osteoclast Formation (TRAP+ cells) | Mouse BMMs | 1 µM | Significant inhibition of RANKL-induced osteoclastogenesis. | [5] |
| RAW 264.7 cells | 5 µM | Inhibition of osteoclast formation. | [6] | |
| Bone Resorption (Pit Formation) | Mouse BMMs on bone slices | 1 µM | Diminished bone resorption activity. | [5] |
| Mature osteoclasts on bone slices | 5 µM | Significantly diminished resorption pits. | [6] | |
| Actin Belt Formation | Mouse BMMs | 5 µM | Inhibition of actin belt formation. | [6] |
| Mature osteoclasts | 5 µM | Disruption of actin belts within 3 hours. | [6] | |
| RelA/p65 Acetylation | RANKL-induced BMMs | Not specified | Decreased acetylation at lysine 310. | [3][4] |
| AMPK Phosphorylation | RANKL-induced BMMs | Not specified | Increased phosphorylation of AMPKα. | [4] |
Experimental Protocols
Protocol 1: In Vitro Osteoclastogenesis Assay
This protocol details the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts and the assessment of this compound's effect on this process.
Experimental Workflow for Osteoclastogenesis Assay
Caption: Workflow for assessing the effect of this compound on osteoclast differentiation.
Materials:
-
Bone marrow cells from mice
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
96-well plates
Procedure:
-
Isolation of Bone Marrow Cells: Isolate bone marrow cells from the femurs and tibias of mice under sterile conditions.
-
Generation of BMMs: Culture the bone marrow cells in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF for 3 days. The non-adherent cells are BMMs.
-
Cell Seeding: Seed the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treatment: Induce osteoclast differentiation by adding 40 ng/mL RANKL and 30 ng/mL M-CSF. Simultaneously, treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 4-6 days at 37°C in a 5% CO2 incubator.
-
TRAP Staining: After incubation, fix the cells and stain for TRAP activity according to the manufacturer's instructions.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
Protocol 2: In Vitro Bone Resorption (Pit) Assay
This protocol assesses the effect of this compound on the resorptive function of mature osteoclasts.
Experimental Workflow for Bone Resorption Assay
Caption: Workflow for assessing the effect of this compound on bone resorption.
Materials:
-
Mature osteoclasts (generated as described in Protocol 1)
-
Bovine cortical bone slices
-
α-MEM with supplements
-
This compound
-
Toluidine Blue stain
-
Microscope with imaging software
Procedure:
-
Generate Mature Osteoclasts: Differentiate BMMs into mature osteoclasts on a culture plate as described in Protocol 1.
-
Seed on Bone Slices: Gently detach the mature osteoclasts and re-seed them onto bovine cortical bone slices placed in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate for 48-72 hours to allow for bone resorption.
-
Cell Removal: Remove the osteoclasts from the bone slices by sonication or with a soft brush.
-
Staining: Stain the bone slices with 0.1% Toluidine Blue to visualize the resorption pits.
-
Quantification: Capture images of the bone slices and quantify the total area of resorption pits using image analysis software (e.g., ImageJ).
Conclusion and Future Directions
The available in vitro data strongly suggest that this compound is a potent inhibitor of osteoclast-mediated bone resorption. Its ability to disrupt osteoclast differentiation and function, even in the absence of SIRT1, points to a multifaceted mechanism of action that warrants further investigation. While the focus of current research has been on osteoclasts, a comprehensive understanding of this compound's therapeutic potential for osteoporosis requires elucidation of its effects on osteoblasts. Future studies should aim to:
-
Investigate the direct effects of this compound on osteoblast proliferation, differentiation, and mineralization.
-
Explore the Sirt1-independent mechanisms of this compound in bone cells.
-
Conduct co-culture studies of osteoblasts and osteoclasts to model the bone remodeling unit and assess the net effect of this compound.
By addressing these questions, the scientific community can better evaluate the promise of this compound as a novel therapeutic agent for the treatment of osteoporosis.
References
- 1. SIRT1: A Therapeutic Target for Osteoporosis? - The Rheumatologist [the-rheumatologist.org]
- 2. Drugs targeting SIRT1, a new generation of therapeutics for osteoporosis and other bone related disorders? [pubmed.ncbi.nlm.nih.gov]
- 3. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. SRT2183 and SRT1720, but not Resveratrol, Inhibit Osteoclast Formation and Resorption in the Presence or Absence of Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. SRT2183 and SRT1720, but not Resveratrol, Inhibit Osteoclast Formation and Resorption in the Presence or Absence of Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRT2183 Treatment in RAW264.7 Macrophage Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
SRT2183 is a synthetic small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in regulating cellular processes, including inflammation, metabolism, and aging. In macrophages, SIRT1 activation has been shown to suppress inflammatory responses, making SRT2183 a compound of interest for studying and potentially treating inflammatory diseases. The RAW264.7 macrophage cell line is a widely used in vitro model to study the inflammatory response to stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
These application notes provide a comprehensive overview of the expected effects of SRT2183 on RAW264.7 cells, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
SRT2183 primarily functions by allosterically activating SIRT1. In the context of inflammation in macrophages, the key mechanism involves the deacetylation of the RelA/p65 subunit of the Nuclear Factor-kappa B (NF-κB) transcription factor.[1][2]
NF-κB Signaling Pathway:
In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, IκB is phosphorylated and subsequently degraded, allowing the p65/p50 heterodimer of NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3]
SRT2183-mediated activation of SIRT1 leads to the deacetylation of p65 at lysine 310, a critical residue for its transcriptional activity.[2] This deacetylation inhibits the ability of NF-κB to promote the expression of its target genes, thereby reducing the inflammatory response.
NLRP3 Inflammasome:
While direct evidence for SRT2183's effect on the NLRP3 inflammasome in RAW264.7 cells is limited in the available literature, sirtuins, in general, have been implicated in its regulation. For instance, SIRT3 has been shown to suppress NLRP3 inflammasome activation.[4][5] The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Given the role of SIRT1 in mitigating inflammatory responses, it is plausible that SRT2183 could indirectly modulate NLRP3 inflammasome activity, potentially through the inhibition of NF-κB, which is a priming signal for NLRP3 expression.
Data Presentation
Table 1: Effect of SIRT1 Activator on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| SIRT1 Activator | 1.98 | Significant (p<0.05) | Significant (p<0.05) | Significant (p<0.001) |
| SIRT1 Activator | 4.0 | Significant (p<0.005) | Significant (p<0.001) | Significant (p<0.001) |
| LPS Control | - | 0 | 0 | 0 |
| Vehicle Control | - | 100 | 100 | 100 |
Data is illustrative and based on the effects of a SIRT1 aptamer as reported in Al-Sudani et al., 2023.[6][7][8]
Table 2: Effect of SIRT1 Activator on Cell Viability of RAW264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| SIRT1 Activator | up to 100 | > 95% |
| Control | - | 100% |
Based on general findings that SIRT1 activators like resveratrol are tolerated at concentrations effective for anti-inflammatory activity.[9]
Experimental Protocols
Cell Culture and LPS Stimulation
Objective: To culture RAW264.7 macrophages and stimulate them with LPS to induce an inflammatory response.
Materials:
-
RAW264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate Buffered Saline (PBS)
-
6-well or 96-well tissue culture plates
Protocol:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 1 x 10^6 cells/well for a 6-well plate or 5 x 10^4 cells/well for a 96-well plate) and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM containing 10% FBS.
-
Pre-treat the cells with desired concentrations of SRT2183 (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL for the desired time period (e.g., 6 hours for cytokine mRNA analysis, 24 hours for cytokine protein analysis).
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of SRT2183 on RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
96-well tissue culture plates
-
SRT2183
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of SRT2183 for 24 hours.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Materials:
-
Supernatants from SRT2183 and LPS-treated RAW264.7 cells
-
Mouse TNF-α, IL-6, and IL-1β ELISA kits
-
Microplate reader
Protocol:
-
Collect the culture supernatants from the SRT2183 and LPS-treated cells (from Protocol 1).
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.
-
Briefly, this involves adding the supernatants and standards to antibody-coated wells, followed by incubation with a detection antibody and a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blotting for NF-κB Signaling Proteins
Objective: To analyze the effect of SRT2183 on the phosphorylation and total protein levels of key components of the NF-κB signaling pathway (e.g., p-p65, p65, p-IκBα, IκBα).
Materials:
-
Cell lysates from SRT2183 and LPS-treated RAW264.7 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
After treatment (as in Protocol 1, typically with a shorter LPS stimulation time, e.g., 30 minutes, for phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Immunofluorescence for NF-κB p65 Nuclear Translocation
Objective: To visualize the effect of SRT2183 on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
RAW264.7 cells grown on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed RAW264.7 cells on sterile coverslips in a 24-well plate and treat them as described in Protocol 1 (LPS stimulation time is typically short, e.g., 30-60 minutes).
-
After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-p65 antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells and mount the coverslips on microscope slides using mounting medium.
-
Visualize the localization of p65 using a fluorescence microscope. In unstimulated or SRT2183-treated cells, p65 should be predominantly in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus.
Mandatory Visualization
Caption: SRT2183 signaling pathway in macrophages.
Caption: General experimental workflow.
Caption: Logical relationship of SRT2183's action.
References
- 1. Role of SIRT1 in regulation of LPS- or two ethanol metabolites-induced TNF-α production in cultured macrophage cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule‐driven SIRT3‐autophagy‐mediated NLRP3 inflammasome inhibition ameliorates inflammatory crosstalk between macrophages and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule-driven SIRT3-autophagy-mediated NLRP3 inflammasome inhibition ameliorates inflammatory crosstalk between macrophages and adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 9. Resveratrol activates AMPK and suppresses LPS-induced NF-κB-dependent COX-2 activation in RAW 264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRT2183 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT2183 is a small molecule that has been investigated for its potential therapeutic effects in various diseases, including metabolic disorders and cancer. It was initially identified as a potent activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase involved in cellular stress responses, metabolism, and aging. However, the direct activation of SIRT1 by SRT2183 is a subject of ongoing scientific debate. Several studies suggest that its biological effects may be independent of direct SIRT1 activation and could be attributed to off-target effects.
These application notes provide a summary of the effective concentrations of SRT2183 used in various in vitro studies and detailed protocols for key experiments. The information is intended to guide researchers in designing and conducting their own investigations into the cellular and molecular effects of SRT2183.
Data Presentation: Effective Concentrations of SRT2183
The effective concentration of SRT2183 in vitro varies depending on the cell type, the duration of treatment, and the biological endpoint being measured. The following table summarizes the quantitative data from several key studies.
| Cell Line/Type | Assay | Effective Concentration | Treatment Duration | Observed Effect | Citation(s) |
| Reh (B-cell acute lymphoblastic leukemia) | MTS Assay (Cell Viability) | IC50: ~8.7 µM | 48 hours | Inhibition of cell proliferation. | [1] |
| Nalm-6 (B-cell acute lymphoblastic leukemia) | MTS Assay (Cell Viability) | IC50: ~3.2 µM | 48 hours | Inhibition of cell proliferation. | [1] |
| Various Malignant Lymphoid Cell Lines | MTS Assay (Cell Viability) | IC50: 2 - 15 µM | 48 hours | Broad efficacy in inhibiting cell viability. | [1] |
| Reh | Immunoprecipitation & Western Blot | 5 - 10 µM | 24 hours | Deacetylation of STAT3 and NF-κB p65. | [2] |
| Ly3 (Diffuse large B-cell lymphoma) | Western Blot | 10 µM | 24 hours | Induction of phospho-H2A.X. | [2] |
| Bone Marrow-Derived Macrophages (BMMs) | Osteoclastogenesis Assay (TRAP staining) | 1 - 5 µM | 4 days | Inhibition of RANKL-induced osteoclast differentiation. | [3][4] |
| Bone Marrow-Derived Macrophages (BMMs) | Western Blot | 1 - 5 µM | 4 days | Activation of AMPK and deacetylation of RelA/p65. | [3][5] |
| Sirt1-/- BMMs | Osteoclastogenesis Assay (TRAP staining) | 1 - 5 µM | 4 days | Inhibition of RANKL-induced osteoclastogenesis, suggesting a SIRT1-independent mechanism. | [3] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay using MTS
This protocol is adapted for studying the effect of SRT2183 on the viability of malignant lymphoid cell lines such as Reh and Nalm-6.[1]
Materials:
-
Reh or Nalm-6 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SRT2183 (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
SRT2183 Treatment:
-
Prepare serial dilutions of SRT2183 from the DMSO stock in complete medium. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.
-
Add 100 µL of the SRT2183 dilutions to the respective wells to achieve final concentrations ranging from 1 µM to 20 µM. Include a vehicle control (medium with DMSO).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24, 48, or 72 hours.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the SRT2183 concentration to determine the IC50 value.
-
Protocol 2: Analysis of STAT3 and NF-κB p65 Acetylation by Immunoprecipitation and Western Blot
This protocol is designed to assess the effect of SRT2183 on the acetylation status of STAT3 and NF-κB p65 in Reh cells.[2]
Materials:
-
Reh cells
-
Complete RPMI-1640 medium
-
SRT2183
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A)
-
Antibodies:
-
Anti-acetylated-Lysine antibody
-
Anti-STAT3 antibody
-
Anti-NF-κB p65 antibody
-
Protein A/G agarose beads
-
HRP-conjugated secondary antibodies
-
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat Reh cells with the desired concentrations of SRT2183 (e.g., 5-10 µM) or vehicle (DMSO) for 24 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with either anti-STAT3 or anti-NF-κB p65 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
-
Western Blot:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-acetylated-Lysine antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
To confirm equal loading, probe a separate blot of the total cell lysates with anti-STAT3 and anti-NF-κB p65 antibodies.
-
Protocol 3: Detection of DNA Damage (Phospho-H2A.X) by Western Blot
This protocol is for detecting the induction of DNA double-strand breaks through the phosphorylation of H2A.X in lymphoma cells treated with SRT2183.[2][9]
Materials:
-
Ly3 or Reh cells
-
Complete RPMI-1640 medium
-
SRT2183
-
Lysis buffer
-
Antibodies:
-
Anti-phospho-H2A.X (Ser139) antibody
-
Anti-β-actin or GAPDH antibody (as a loading control)
-
HRP-conjugated secondary antibodies
-
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with SRT2183 (e.g., 10 µM) or vehicle for 24 hours.
-
Harvest and lyse the cells as described in Protocol 2.
-
-
Western Blot:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the anti-phospho-H2A.X antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL system.
-
Strip the membrane and re-probe with an anti-β-actin or GAPDH antibody to ensure equal protein loading.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow: Cell Viability Assay
Discussion and Important Considerations
-
The SIRT1 Activation Controversy: It is crucial for researchers to be aware of the controversy surrounding the mechanism of action of SRT2183. While initially reported as a direct SIRT1 activator, subsequent studies have shown that this activation may be an artifact of in vitro assays using fluorophore-conjugated substrates.[5][10] The observed biological effects of SRT2183 could be mediated through SIRT1-independent pathways or off-target effects, such as the inhibition of p300 histone acetyltransferase. Therefore, it is recommended to include appropriate controls, such as using SIRT1 knockout/knockdown cells or a specific SIRT1 inhibitor, to delineate the precise mechanism of action in the experimental system of interest.[3]
-
Off-Target Effects: SRT2183 has been shown to have multiple off-target activities. For instance, it can activate AMPK, which in turn can influence various downstream signaling pathways, including NF-κB.[3][5] Researchers should consider these potential off-target effects when interpreting their data.
-
Solubility and Stability: SRT2183 is typically dissolved in DMSO to prepare a stock solution. It is important to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (generally <0.1%). Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell-Type Specificity: The effective concentration and the biological effects of SRT2183 can be highly cell-type specific. It is advisable to perform dose-response and time-course experiments to determine the optimal experimental conditions for each cell line.
By providing these detailed protocols and highlighting the critical considerations, this document aims to facilitate rigorous and reproducible research into the in vitro effects of SRT2183.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Nalm-6 Cells [cytion.com]
- 7. ubigene.us [ubigene.us]
- 8. Characterization of a novel glucocorticoid-resistant human B-cell acute lymphoblastic leukemia cell line, with AMPK, mTOR and fatty acid synthesis pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT1 counteracted the activation of STAT3 and NF-κB to repress the gastric cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRT2183 Oral Gavage Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT2183 is a small molecule that has been investigated for its potential therapeutic effects in various disease models. Initially identified as a potent activator of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase, its mechanism of action has been a subject of scientific debate. Subsequent studies have suggested that SRT2183 may not directly activate SIRT1 and could exert its effects through off-target mechanisms, including the inhibition of p300 histone acetyltransferase and modulation of the AMPK and NF-κB signaling pathways.
Due to its low aqueous solubility, careful preparation is required for in vivo studies involving oral administration. This document provides detailed application notes and protocols for the preparation and oral gavage administration of SRT2183 in preclinical research settings.
Data Presentation
Table 1: Solubility of SRT2183
| Solvent | Solubility |
| DMSO | 93 mg/mL (198.47 mM) |
| Ethanol | 3 - 8 mg/mL |
| Water | Insoluble |
Table 2: Vehicle Formulations for Oral Administration of SRT2183 and Related Compounds
| Compound | Vehicle Composition | Concentration | Species | Reference |
| SRT2183 | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | ≥ 2.08 mg/mL | General | (Vendor Data) |
| SRT2183 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 5 mg/mL | General | (Vendor Data) |
| SRT2183 | CMC-Na (Carboxymethylcellulose sodium) solution | ≥ 5 mg/mL | General | (Vendor Data) |
| SRT2183 | Corn Oil with 5% DMSO | Not Specified | General | (Vendor Data) |
| SRT1720 | 2% Hydroxypropyl methylcellulose + 0.2% dioctylsulfosuccinate sodium salt | 30 & 100 mg/kg | Mouse | [1][2] |
Note: Specific oral gavage dosages for SRT2183 in peer-reviewed preclinical studies are not widely reported. The dosage for the structurally related compound SRT1720 is provided for reference.
Experimental Protocols
Protocol 1: Preparation of SRT2183 Suspension in CMC-Na for Oral Gavage
This protocol is suitable for preparing a homogenous suspension of SRT2183.
Materials:
-
SRT2183 powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile distilled water (ddH₂O)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Prepare the CMC-Na Vehicle:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile ddH₂O. For example, to prepare 10 mL of vehicle, dissolve 50 mg of CMC-Na in 10 mL of ddH₂O.
-
Stir or vortex the solution until the CMC-Na is fully dissolved. This may require gentle heating or stirring for an extended period. Allow the solution to cool to room temperature before use.
-
-
Weigh SRT2183:
-
Accurately weigh the required amount of SRT2183 powder based on the desired concentration and final volume. For example, for a 5 mg/mL suspension in 1 mL, weigh 5 mg of SRT2183.
-
-
Prepare the Suspension:
-
Add the weighed SRT2183 powder to a sterile tube.
-
Add the prepared 0.5% CMC-Na vehicle to the tube to achieve the final desired concentration.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
-
Storage and Use:
-
It is recommended to prepare the suspension fresh before each use.
-
If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, ensure the suspension is brought to room temperature and vortexed thoroughly to resuspend the compound.
-
Protocol 2: Preparation of SRT2183 Solution in a Solubilizing Vehicle for Oral Gavage
This protocol is designed to create a clear solution of SRT2183 for administration.
Materials:
-
SRT2183 powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or distilled water (ddH₂O)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare the SRT2183 Stock Solution (in DMSO):
-
Dissolve the accurately weighed SRT2183 powder in the minimum required volume of fresh DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of SRT2183 in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the Final Formulation (Example for a 1 mL working solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the SRT2183/DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween 80 to the mixture and vortex until the solution is clear.
-
Add 450 µL of sterile saline or ddH₂O to the tube to bring the final volume to 1 mL.
-
Vortex the final solution until it is homogenous and clear.
-
-
Storage and Use:
-
This solution should be used immediately after preparation for optimal results.
-
Due to the presence of DMSO, ensure the final concentration in the administered dose is well-tolerated by the animal model.
-
Protocol 3: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering the prepared SRT2183 formulation to mice.
Materials:
-
Prepared SRT2183 formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
20-22 gauge, 1.5-inch stainless steel feeding needle with a rounded tip
-
Animal scale
Procedure:
-
Animal Preparation and Dose Calculation:
-
Weigh the mouse to accurately calculate the required dose volume based on its body weight (e.g., in mL/kg).
-
The maximum recommended oral gavage volume for mice is typically 10 mL/kg.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
With the mouse in an upright position, gently insert the rounded tip of the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle slowly and smoothly along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus.
-
CRITICAL: Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the SRT2183 formulation from the syringe.
-
Administer the liquid at a steady pace to avoid regurgitation.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few minutes post-administration.
-
Visualization of Methodologies and Pathways
References
Application Notes & Protocols: SRT2183 in Type 2 Diabetes Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: SRT2183 is a synthetic small molecule identified as a potent, selective activator of Sirtuin 1 (SIRT1).[1][2] SIRT1, an NAD⁺-dependent deacetylase, is a critical regulator of metabolism and cellular stress responses.[3][4] Its activation is considered a promising therapeutic strategy for age-related diseases, particularly type 2 diabetes (T2DM), as it can mimic the beneficial metabolic effects of calorie restriction.[1][4] In animal models of insulin resistance and diabetes, SIRT1 activators have been shown to improve glucose homeostasis, enhance insulin sensitivity, and increase mitochondrial capacity.[1][4] These application notes provide an overview of SRT2183's mechanism of action, a summary of its in vitro activity, and detailed protocols for its application in T2DM research.
Mechanism of Action: SIRT1 exerts its metabolic control by deacetylating a wide range of protein substrates, including transcription factors and enzymes involved in glucose and lipid metabolism.[3] SRT2183 is proposed to function as an allosteric activator, binding to the SIRT1 enzyme-peptide substrate complex and lowering the Michaelis constant (Km) for the acetylated substrate, thereby increasing the enzyme's catalytic efficiency.[4] Key downstream targets of SIRT1 relevant to T2DM include:
-
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha): Deacetylation of PGC-1α by SIRT1 stimulates mitochondrial biogenesis and fatty acid oxidation.[3][5]
-
FOXO1 (Forkhead box protein O1): SIRT1-mediated deacetylation of FOXO1 can suppress hepatic gluconeogenesis.[3]
-
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): SIRT1 can deacetylate the p65 subunit of NF-κB, leading to the suppression of inflammatory pathways that contribute to insulin resistance.[3]
It is important for researchers to note that some studies have raised questions about the mechanism of action, suggesting that the activation of SIRT1 by compounds like SRT2183 may be dependent on the use of artificial, fluorophore-conjugated peptide substrates in vitro.[6][7] Experiments with native, full-length protein substrates have shown no direct activation.[6] Therefore, careful selection of experimental models and substrates is crucial when investigating the effects of SRT2183.
References
- 1. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SIRT1 in Type 2 Diabetes: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Sirtuins and Type 2 Diabetes: Role in Inflammation, Oxidative Stress, and Mitochondrial Function [frontiersin.org]
- 6. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating the Neuroprotective Potential of SRT2183: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT2183 is a small molecule that has been investigated for its potential therapeutic effects, including in the context of neurodegenerative diseases. Initially characterized as a potent activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase implicated in cellular stress resistance, metabolism, and aging, the direct mechanism of SRT2183's action has been a subject of scientific debate. Subsequent studies have suggested that SRT2183 may not directly activate SIRT1 and could exert its biological effects through various off-target mechanisms.
These application notes provide a comprehensive overview of the current understanding of SRT2183's neuroprotective potential, along with detailed protocols for its investigation. The information is intended to guide researchers in designing and executing experiments to explore the efficacy and mechanism of action of SRT2183 in models of neurodegeneration.
Quantitative Data Summary
Quantitative data on the direct neuroprotective efficacy of SRT2183, such as the half-maximal effective concentration (EC50) for neuronal survival, are not extensively available in peer-reviewed literature. The majority of published quantitative data pertains to its contested role as a SIRT1 activator. It is crucial to interpret this data with caution, as the activation appears to be dependent on the use of fluorogenic substrates in assays.
Table 1: In Vitro Activity of SRT2183 on SIRT1 (Fluorogenic Substrate)
| Parameter | Value | Assay Conditions | Reference |
| EC1.5 for SIRT1 Activation | 0.36 µM | Using a fluorogenic TAMRA-p53 peptide substrate | [1] |
| Maximal SIRT1 Activation | 285% | Compared to a vehicle control | [1] |
Note: The physiological relevance of these findings is debated, as studies using native peptide or full-length protein substrates did not show direct activation of SIRT1 by SRT2183[1].
Table 2: Effective Concentrations of SRT2183 in Cellular Assays
| Cell Line | Effect | Concentration Range | Reference |
| Reh and Nalm-6 (malignant lymphoid cells) | Growth inhibition and apoptosis | 1-10 µM | [2] |
| Reh and Ly3 cells | Induction of DNA damage response genes | 5-10 µM | [2] |
| Bone marrow-derived macrophages | Inhibition of RANKL-induced osteoclastogenesis | Not specified | [3] |
Proposed Mechanisms of Neuroprotection
Despite the controversy surrounding its direct SIRT1 activation, SRT2183 has been shown to modulate several signaling pathways that are relevant to neuroprotection. These include:
-
AMP-activated protein kinase (AMPK) activation: AMPK is a key energy sensor in cells and its activation can promote mitochondrial biogenesis and reduce oxidative stress[3].
-
Inhibition of NF-κB signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, a key process in neurodegenerative diseases. SRT2183 has been shown to decrease the acetylation of the NF-κB subunit RelA/p65, which is critical for its activation[3].
-
Modulation of STAT3 signaling: Signal transducer and activator of transcription 3 (STAT3) is involved in cell survival and inflammation. SRT2183 has been reported to induce deacetylation of STAT3[4].
-
Induction of Sirt1 expression: While not a direct activator, SRT2183 may indirectly lead to an increase in the expression of the SIRT1 protein[3].
Experimental Protocols
The following protocols provide detailed methodologies for investigating the neuroprotective effects of SRT2183 in vitro.
Protocol 1: Assessment of Neuronal Viability using the MTT Assay
This protocol determines the ability of SRT2183 to protect neuronal cells from a toxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Cell culture medium and supplements
-
SRT2183 (stock solution in DMSO)
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of SRT2183 (e.g., 0.1, 1, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induce neurotoxicity by adding the chosen neurotoxic agent at a predetermined optimal concentration.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Detection of Apoptosis by TUNEL Staining
This protocol assesses the anti-apoptotic effect of SRT2183.
Materials:
-
Neuronal cells cultured on coverslips or chamber slides
-
SRT2183
-
Neurotoxic agent
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture and treat neuronal cells with SRT2183 and a neurotoxic agent as described in Protocol 1.
-
Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label apoptotic cells.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show green fluorescence, and all nuclei will be stained blue with DAPI.
-
Quantify the percentage of apoptotic cells by counting TUNEL-positive cells relative to the total number of cells.
Protocol 3: Western Blot Analysis of AMPK Activation
This protocol determines if SRT2183 activates AMPK signaling.
Materials:
-
Neuronal cells
-
SRT2183
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture neuronal cells and treat with SRT2183 for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated to total AMPK.
Protocol 4: NF-κB Translocation Assay
This protocol investigates the effect of SRT2183 on the nuclear translocation of NF-κB.
Materials:
-
Neuronal cells cultured on coverslips
-
SRT2183
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Culture and pre-treat cells with SRT2183.
-
Stimulate with an inflammatory agent to induce NF-κB activation.
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In unstimulated cells, p65 is cytoplasmic, while in stimulated cells, it translocates to the nucleus.
-
Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed signaling pathways modulated by SRT2183 leading to neuroprotection.
Caption: A typical experimental workflow for investigating the neuroprotective effects of SRT2183.
Conclusion
SRT2183 remains a compound of interest for its potential neuroprotective effects. While the initial hypothesis of direct SIRT1 activation is contested, evidence suggests that SRT2183 can modulate several key signaling pathways involved in neuronal survival and inflammation. The protocols and information provided in these application notes are intended to serve as a valuable resource for researchers seeking to further investigate the therapeutic potential and underlying mechanisms of SRT2183 in the context of neurodegenerative diseases. Rigorous and multi-faceted experimental approaches are necessary to delineate its precise mechanism of action and to validate its efficacy in relevant preclinical models.
References
- 1. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SIRT1 Activation Confers Neuroprotection in Experimental Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SRT2183 Technical Support Center: DMSO Solubility & Stability
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for handling SRT2183, specifically focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of SRT2183 in DMSO?
A1: The solubility of SRT2183 in DMSO can vary between suppliers. It is crucial to consult the product-specific data sheet. However, published data indicates a wide range of reported solubilities.[1][2][3] For optimal results, it is recommended to use fresh, high-purity DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
Quantitative Solubility Data
| Supplier | Reported Solubility in DMSO | Molar Concentration (approx.) |
| Cayman Chemical | ≥10 mg/mL | ≥21.3 mM |
| Selleck Chemicals | 93 mg/mL | 198.47 mM |
| MedchemExpress | Not explicitly stated, but offers a 10 mM stock solution | 10 mM |
| TargetMol | 240 mg/mL | 512.2 mM |
Q2: How do I properly prepare a stock solution of SRT2183 in DMSO?
A2: Preparing a stock solution requires careful handling to ensure complete dissolution and maintain the integrity of the compound. A detailed protocol is provided below. It is common practice to dissolve SRT2183 in DMSO to create a concentrated stock solution.[4][5]
Q3: My SRT2183 is not dissolving completely in DMSO. What should I do?
A3: If you encounter solubility issues, refer to the troubleshooting guide below. Gentle warming and sonication can aid dissolution if precipitation occurs.[6] Also, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can negatively impact solubility.[2][7][8][9]
Q4: How should I store SRT2183 stock solutions in DMSO?
A4: To ensure stability, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][6] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (1-2 years).[2][6]
Quantitative Stability Data
| Storage Temperature | Duration in DMSO |
| -20°C | 1 month[2] to 1 year[6] |
| -80°C | 1 year[2] to 2 years[6] |
Q5: I noticed precipitation in my stock solution after thawing. Is it still usable?
A5: Precipitation upon thawing can indicate that the compound has fallen out of solution. Before use, you can try to redissolve the compound by gently warming the vial to room temperature and vortexing or sonicating. If the precipitate does not fully dissolve, the concentration of your stock solution may no longer be accurate, and it is advisable to prepare a fresh solution.
Experimental Protocols
Protocol for Preparing a 10 mM SRT2183 Stock Solution in DMSO
Materials:
-
SRT2183 powder (Formula Weight: 468.57 g/mol )
-
Anhydrous/Molecular Biology Grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Sonicator bath
Procedure:
-
Preparation: Allow the SRT2183 vial and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of SRT2183 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.686 mg of SRT2183.
-
Dissolution: Add the appropriate volume of DMSO to the SRT2183 powder.
-
Mixing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Assisted Dissolution (if needed): If the compound does not dissolve completely, you may sonicate the vial in a water bath for 5-10 minutes or gently warm it.[3]
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile tubes.[2][6]
-
Storage: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.[2][6]
Visual Guides and Workflows
Caption: Workflow for preparing an SRT2183 stock solution in DMSO.
Troubleshooting Guides
Caption: A logical guide for troubleshooting SRT2183 solubility problems.
Mechanism of Action Overview
SRT2183 is known as a Sirtuin-1 (SIRT1) activator.[3][6] SIRT1 is a deacetylase that plays a role in various cellular processes. Activation of SIRT1 by SRT2183 has been shown to lead to the deacetylation of transcription factors like STAT3 and NF-κB, which can induce growth arrest and apoptosis in certain cell types.[6]
Caption: Simplified pathway showing SRT2183 activation of SIRT1.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SRT 2183 | Apoptosis | Sirtuin | TargetMol [targetmol.com]
- 4. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Off-Target Effects of SRT2183
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing SRT2183 in their experiments. The information herein is designed to help identify, understand, and mitigate potential off-target effects to ensure the validity and accuracy of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is SRT2183 and what is its intended mechanism of action?
SRT2183 is a small molecule that was developed as an activator of Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase.[1][2][3] SIRT1 is a key regulator of various cellular processes, including metabolism, DNA repair, and inflammation.[4][5][6] The intended effect of SRT2183 is to allosterically activate SIRT1, leading to the deacetylation of its target proteins.
Q2: What are the known or suspected off-target effects of SRT2183?
A significant body of research has raised questions about the direct and specific activation of SIRT1 by SRT2183.[7][8][9][10] Several studies suggest that the observed cellular effects of SRT2183 may be due to SIRT1-independent mechanisms.[7][11] Known and suspected off-target effects include:
-
Inhibition of p300 histone acetyltransferase (HAT) activity: Some studies suggest that SRT2183 may inhibit p300, which could lead to a general decrease in protein acetylation, mimicking a SIRT1 activation effect.[7][9]
-
Activation of AMP-activated protein kinase (AMPK): SRT2183 has been shown to activate AMPK, which can in turn increase SIRT1 expression and also inhibit NF-κB signaling.[1][12]
-
Interaction with fluorophore-containing substrates: The initial characterization of SRT2183 as a potent SIRT1 activator was based on assays using fluorophore-labeled peptide substrates. Subsequent studies have shown that SRT2183 and similar compounds do not activate SIRT1 when native, unlabeled substrates are used, and may interact directly with the fluorophore.[8][13][10][14]
-
Broad off-target activities: Screening against a panel of receptors, enzymes, transporters, and ion channels has revealed that SRT2183 exhibits multiple off-target activities.[1][8][13][10]
Q3: I am observing a cellular phenotype with SRT2183. How can I be sure it is due to SIRT1 activation?
Given the controversy surrounding its mechanism of action, it is crucial to perform rigorous control experiments to validate that the observed effects are indeed mediated by SIRT1. The troubleshooting guides and experimental protocols below provide a framework for these validation studies.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments with SRT2183.
Issue 1: My results with SRT2183 are inconsistent or not what I expected based on SIRT1's known functions.
-
Question: Could my observations be due to an off-target effect?
-
Answer: Yes, this is a strong possibility. The concentration of SRT2183 you are using is a critical factor. Off-target effects are often more pronounced at higher concentrations.[15] Compare the effective concentration in your assay with the reported EC1.5 and IC50 values for both SIRT1 activation (with fluorogenic substrates) and its off-target activities.
-
Question: How can I begin to troubleshoot this?
-
Answer: A good first step is to perform a dose-response experiment to determine the minimal effective concentration. In parallel, assess cell viability at each concentration to identify a therapeutic window that is not confounded by cytotoxicity.[16] The following logical workflow can help you dissect on-target versus off-target effects.
Issue 2: I am using a fluorescence-based assay to measure SIRT1 activity and see strong activation with SRT2183. Are these results reliable?
-
Question: Why might a fluorescence-based assay be misleading for SRT2183?
-
Answer: Studies have shown that SRT2183 and similar compounds can interact directly with the fluorophores commonly used in these assays (e.g., TAMRA).[8][13][14] This interaction can lead to an apparent increase in SIRT1 activity that is not observed with native, unlabeled substrates.
-
Question: What kind of assay should I use instead?
-
Answer: To confirm direct SIRT1 activation, it is essential to use an assay with a native, non-fluorophore-conjugated substrate.[8][10] An HPLC-based assay that directly measures the deacetylated and acetylated peptide products is a reliable alternative.[8][13] Another option is a coupled enzyme assay that measures the production of nicotinamide, a product of the sirtuin deacetylation reaction.[17][18]
Data Presentation
Table 1: Reported In Vitro Activities of SRT2183
| Assay Type | Substrate | Parameter | Value (µM) | Reference |
| SIRT1 Activation | Fluorogenic Peptide (TAMRA-p53) | EC1.5 | 0.36 | |
| SIRT1 Activation | Fluorogenic Peptide (TAMRA-p53) | EC1.5 | ~1.0 | [8] |
| SIRT1 Deacetylation | Native p53 Peptide | Activity | No activation observed | [8] |
| Cell Proliferation Inhibition | Reh cells | IC50 (48h) | ~8.7 | [19] |
| Cell Proliferation Inhibition | Nalm-6 cells | IC50 (48h) | ~3.2 | [19] |
EC1.5: The concentration required to increase enzyme activity by 50%. IC50: The concentration required to inhibit a biological process by 50%.
Experimental Protocols
Protocol 1: Genetic Validation using SIRT1 Knockdown
Objective: To determine if the cellular phenotype observed with SRT2183 is dependent on the presence of SIRT1.
Methodology:
-
siRNA Design and Transfection:
-
Design or purchase at least two independent siRNAs targeting different regions of the SIRT1 mRNA, along with a non-targeting control siRNA.
-
Transfect your cells of interest with the SIRT1-targeting siRNAs and the control siRNA according to the manufacturer's protocol.
-
-
Verification of Knockdown:
-
After 48-72 hours, harvest a subset of the cells to verify SIRT1 knockdown efficiency by Western blot or qRT-PCR. Aim for >70% reduction in SIRT1 protein or mRNA levels.
-
-
SRT2183 Treatment:
-
Treat the remaining SIRT1-knockdown cells and control cells with SRT2183 at the predetermined effective concentration, alongside a vehicle control (e.g., DMSO).
-
-
Phenotypic Analysis:
-
Assess the cellular phenotype of interest. If the phenotype induced by SRT2183 is attenuated or absent in the SIRT1-knockdown cells compared to the control siRNA-treated cells, it suggests the effect is SIRT1-dependent.
-
Protocol 2: Assessing AMPK Activation
Objective: To determine if SRT2183 activates the AMPK signaling pathway in your cellular model.
Methodology:
-
Cell Treatment:
-
Plate your cells and allow them to adhere or stabilize.
-
Treat the cells with SRT2183 at various concentrations and for different time points (e.g., 30 min, 1h, 2h). Include a vehicle control and a positive control for AMPK activation (e.g., AICAR).
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα. The ratio of phosphorylated to total AMPKα indicates the level of activation.
-
As a downstream target of AMPK, you can also probe for phospho-ACC (Acetyl-CoA Carboxylase).[12]
-
-
Densitometry:
-
Quantify the band intensities to determine the fold-change in AMPK phosphorylation upon SRT2183 treatment compared to the vehicle control.
-
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for SRT2183, highlighting both the intended SIRT1-dependent and potential off-target mechanisms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SRT-2183 - Wikipedia [en.wikipedia.org]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SRT2183 and SRT1720, but not Resveratrol, Inhibit Osteoclast Formation and Resorption in the Presence or Absence of Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure and Biochemical Functions of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer-research-network.com [cancer-research-network.com]
Optimizing SRT2183 Concentration for Cell Viability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of SRT2183 for cell viability experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data.
Frequently Asked Questions (FAQs)
Q1: What is SRT2183 and what is its primary mechanism of action?
A1: SRT2183 is a small molecule that has been described as an activator of Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase.[1][2][3] SIRT1 is involved in various cellular processes, including metabolism, DNA repair, and inflammation.[4][5] The activation of SIRT1 by SRT2183 is thought to be allosteric, meaning it binds to a site on the enzyme other than the active site to enhance its activity.[6] However, there is some controversy in the scientific literature, with some studies suggesting that SRT2183 may not directly activate SIRT1 and could have off-target effects.[3][7][8][9]
Q2: How does SRT2183 impact cell viability?
A2: SRT2183 has been shown to induce growth arrest and apoptosis in a dose- and time-dependent manner in various cancer cell lines.[1][2][4] This effect is associated with the deacetylation of downstream targets of SIRT1, such as STAT3 and NF-κB, and a reduction in c-Myc protein levels.[2] It can also induce the expression of genes related to DNA damage response.[1][2]
Q3: What is a typical effective concentration range for SRT2183 in cell culture?
A3: The effective concentration of SRT2183 can vary depending on the cell line and the duration of treatment. Generally, concentrations ranging from 1 µM to 20 µM have been shown to be potent in inducing growth arrest and apoptosis.[1] For specific cell lines like Reh and Nalm-6, IC50 values (the concentration that inhibits 50% of cell proliferation) at 48 hours are approximately 8.7 µM and 3.2 µM, respectively.[2][4]
Q4: Are there known off-target effects of SRT2183?
A4: Yes, some studies have reported that SRT2183 and similar compounds may have multiple off-target activities against various receptors, enzymes, transporters, and ion channels.[1][10] It has also been suggested that some of the observed cellular effects, such as the decrease in acetylated p53, may occur in a SIRT1-independent manner, possibly through the inhibition of p300 histone acetyltransferase activity.[7][10]
Q5: How should I prepare and store SRT2183 stock solutions?
A5: SRT2183 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For in vitro experiments, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant effect on cell viability at expected concentrations. | 1. Cell line resistance: The specific cell line may be insensitive to SRT2183. 2. Incorrect drug concentration: Errors in stock solution preparation or dilution. 3. Degraded compound: Improper storage of SRT2183. | 1. Test a wider concentration range: Include higher concentrations (e.g., up to 50 µM). 2. Use a positive control cell line: Test a cell line known to be sensitive to SRT2183 (e.g., Reh or Nalm-6).[2][4] 3. Verify stock solution concentration: Prepare a fresh stock solution and verify its concentration. 4. Ensure proper storage: Aliquot and store SRT2183 at -20°C or -80°C.[2] |
| High background cytotoxicity in vehicle control. | 1. High DMSO concentration: The final concentration of DMSO in the culture medium is too high. 2. Unhealthy cells at the start of the experiment. | 1. Reduce final DMSO concentration: Ensure the final DMSO concentration is non-toxic for your specific cell line (typically ≤ 0.1%). 2. Optimize cell seeding density: Ensure cells are in the logarithmic growth phase and not over-confluent at the time of treatment. |
| Inconsistent results between experiments. | 1. Variability in cell passage number: Different passage numbers can lead to changes in cell behavior. 2. Inconsistent incubation times. 3. Variations in reagent preparation. | 1. Use cells within a consistent passage number range. 2. Strictly adhere to the planned incubation times. 3. Prepare fresh reagents and ensure accurate pipetting. |
| Observed effects do not align with expected SIRT1 activation. | 1. Off-target effects: SRT2183 may be acting through SIRT1-independent pathways in your cell line.[7][10] 2. Controversial mechanism of action. | 1. Use SIRT1 knockout/knockdown cells: Compare the effects of SRT2183 in these cells to wild-type cells. 2. Measure SIRT1 activity directly: Use a SIRT1 activity assay to confirm activation. 3. Investigate other potential pathways: Explore alternative signaling pathways that might be affected by SRT2183.[11] |
Quantitative Data Summary
Table 1: IC50 Values of SRT2183 in Malignant Lymphoid B-Cell Lines at 48 hours
| Cell Line | IC50 (µM) |
| Reh | ~8.7 |
| Nalm-6 | ~3.2 |
| Other Malignant Lymphoid Cell Lines | 2 - 15 |
| Data sourced from Scuto A, et al. Cell Death Dis. 2013.[2][4][12] |
Table 2: Effective Concentration Range of SRT2183 for Inducing Growth Arrest and Apoptosis
| Concentration Range (µM) | Observed Effect | Reference |
| 1 - 20 | Potent induction of growth arrest and apoptosis. | [1] |
| 1, 5, 10 | Time- and dose-dependent inhibition of growth in Reh and Nalm-6 cells. | [2] |
| 5 - 10 | Induction of DNA-damage response genes. | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of SRT2183 using a Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Culture cells in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and enter logarithmic growth phase (typically 18-24 hours).
-
-
SRT2183 Treatment:
-
Prepare a serial dilution of SRT2183 in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 50 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest SRT2183 concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of SRT2183 or the vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[2][12]
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the SRT2183 concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Proposed signaling pathways of SRT2183 impacting cell viability.
Caption: General experimental workflow for determining SRT2183's effect on cell viability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SRT-2183 - Wikipedia [en.wikipedia.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: SRT2183 In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and use of SRT2183 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving SRT2183 for in vivo administration?
A1: SRT2183 is poorly soluble in water.[1] The recommended method for preparing SRT2183 for in vivo studies involves creating a stock solution in an organic solvent, which is then further diluted in a vehicle suitable for animal administration. A commonly used solvent system is a mixture of DMSO, PEG300, Tween-80, and a saline or aqueous solution.[1][2] Another option for oral administration is a suspension in corn oil.[1]
Q2: Can I prepare a concentrated stock solution of SRT2183 and store it for later use?
A2: Yes, you can prepare a concentrated stock solution in DMSO.[2][] For long-term storage, it is recommended to store the stock solution at -20°C for up to one year or -80°C for up to two years.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[2]
Q3: What should I do if the SRT2183 solution precipitates or shows phase separation during preparation?
A3: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid in the dissolution of SRT2183.[2] It is crucial to ensure the final solution is clear and homogenous before administration.
Q4: Is SRT2183 a direct activator of SIRT1?
A4: SRT2183 was developed as a small-molecule activator of the sirtuin subtype SIRT1.[4] However, there is ongoing scientific debate, with some studies suggesting that SRT2183 may not directly activate SIRT1 and could have off-target effects.[5][6][7] Researchers should be aware of this controversy when interpreting their results.
Q5: What are the known signaling pathways affected by SRT2183?
A5: SRT2183 has been reported to activate SIRT1, which in turn can deacetylate and modulate the activity of various downstream targets.[8][9] Key signaling pathways include the deacetylation of NF-κB (specifically the RelA/p65 subunit) and STAT3, leading to their inhibition.[8][9][10] Additionally, SRT2183 has been shown to activate AMP-activated protein kinase (AMPK).[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the final formulation | - The concentration of SRT2183 is too high for the chosen vehicle. - Improper mixing of solvents. - Low temperature of the solution. | - Reduce the final concentration of SRT2183. - Ensure solvents are added sequentially and mixed thoroughly at each step.[1][2] - Gently warm the solution or use sonication to redissolve the compound.[2] |
| Animal shows signs of distress after injection | - The concentration of DMSO in the final vehicle is too high. - The pH of the solution is not physiological. - The compound precipitated out of solution and is causing an embolism. | - Ensure the final concentration of DMSO is kept to a minimum (typically ≤5-10% of the total volume). - Check and adjust the pH of the final formulation to be close to neutral (pH 7.4). - Visually inspect the solution for any precipitation before injection. If present, follow the steps to redissolve. |
| Inconsistent experimental results | - Degradation of SRT2183 due to improper storage. - Incomplete dissolution of the compound. - Variability in formulation preparation. | - Store stock solutions at -20°C or -80°C and protect from light.[2] Prepare fresh working solutions for each experiment.[2] - Ensure the compound is fully dissolved before administration. - Follow a standardized and detailed protocol for preparing the dosing solution for every experiment. |
Quantitative Data Summary
SRT2183 Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 93 mg/mL (198.47 mM)[1] | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1] |
| Ethanol | ~3-8 mg/mL[1] | |
| Water | Insoluble[1] |
In Vivo Formulation Examples
| Formulation Component | Example 1 (for Injection) [2] | Example 2 (for Injection) [1] | Example 3 (for Oral Gavage) [1] |
| Stock Solution | 20.8 mg/mL in DMSO | 93 mg/mL in DMSO | 9.3 mg/mL in DMSO |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 5% DMSO, 95% Corn Oil |
| Final Concentration | ≥ 2.08 mg/mL | Not specified | Not specified |
Experimental Protocols
Protocol 1: Preparation of SRT2183 for Intraperitoneal (IP) Injection [2]
-
Prepare Stock Solution: Dissolve SRT2183 in 100% DMSO to a concentration of 20.8 mg/mL. Use sonication if necessary to ensure complete dissolution.
-
Prepare Vehicle: In a sterile tube, sequentially add the following components, ensuring to mix thoroughly after each addition:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Prepare Dosing Solution: To the PEG300 and Tween-80 mixture, add 100 µL of the 20.8 mg/mL SRT2183 stock solution in DMSO. Mix until a clear solution is formed.
-
Final Dilution: Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL. Mix thoroughly. The final concentration of SRT2183 will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration: Administer the freshly prepared solution to the experimental animal via IP injection.
Protocol 2: Preparation of SRT2183 for Oral Gavage [1]
-
Prepare Stock Solution: Dissolve SRT2183 in 100% DMSO to a concentration of 9.3 mg/mL.
-
Prepare Dosing Solution: In a sterile tube, add 950 µL of corn oil.
-
Final Mixture: To the corn oil, add 50 µL of the 9.3 mg/mL SRT2183 stock solution. Vortex thoroughly to create a uniform suspension.
-
Administration: Administer the freshly prepared suspension to the experimental animal via oral gavage.
Visualizations
Caption: Experimental workflow for preparing and administering SRT2183.
Caption: Reported signaling pathways modulated by SRT2183.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells | PLOS One [journals.plos.org]
Technical Support Center: Preventing SRT 2183 Precipitation in Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the common issue of SRT 2183 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a small molecule activator of the sirtuin subtype SIRT1.[1] Like many hydrophobic compounds, this compound has low aqueous solubility.[2] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media, it can "crash out" or precipitate if its solubility limit is exceeded.[3][4]
Q2: What are the primary causes of this compound precipitation in culture media?
The most common causes of precipitation for hydrophobic compounds like this compound include:
-
High Final Concentration: The intended final concentration in the media is higher than the compound's aqueous solubility limit.[3]
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[3][5]
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[3]
-
Media Composition: Interactions with salts, proteins (especially in serum), and other components in the media can affect solubility.[5][6] The pH of the media can also play a role.[7][8][9]
-
Extended Incubation: Over time, evaporation can concentrate the compound, or the compound may reach its less soluble thermodynamic equilibrium, causing it to precipitate.[3][10]
Q3: Can I use media that has a visible precipitate of this compound?
It is strongly advised not to use media with a visible precipitate. The presence of a precipitate means the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could have unintended cytotoxic effects on your cells.[10]
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
If you observe a precipitate immediately after adding the this compound stock solution to your culture media, follow these troubleshooting steps.
Data Presentation: Factors Leading to Immediate Precipitation and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous media.[3] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[3][4] |
| Rapid Dilution of DMSO Stock | "Crashing out" occurs due to the rapid change from an organic to an aqueous environment.[4] | Perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed media before adding it to the final culture volume. Add the stock solution dropwise while gently mixing.[3][5] |
| Low Media Temperature | The solubility of many compounds is lower at colder temperatures.[3] | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[3][11] |
| Moisture in DMSO Stock | Water contamination in the DMSO stock can reduce the solubility of hydrophobic compounds.[2] | Use anhydrous, high-purity DMSO for preparing your stock solution.[2] |
Issue: Time-Dependent Precipitation During Incubation
If the media is clear initially but a precipitate forms over time during incubation, consider the following.
Data Presentation: Causes of Time-Dependent Precipitation and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, pushing it past its solubility limit.[3] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[3] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[3] | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with an integrated incubator.[3] |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.[6] | Test the compound's stability in your specific cell culture medium over the intended duration of the experiment. Consider reducing the serum concentration if your cells can tolerate it.[4][11] |
| Kinetic vs. Thermodynamic Solubility | The compound may initially be in a supersaturated but clear state (kinetic solubility) and then precipitate over time as it reaches its true, lower equilibrium (thermodynamic solubility).[10] | If your experiment allows, consider reducing the incubation time. Determine the thermodynamic solubility to find a stable concentration for longer experiments. |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol helps you empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure it is fully dissolved by vortexing. Gentle warming at 37°C can aid dissolution.[11]
-
Prepare Serial Dilutions: In a series of sterile tubes or wells, add a fixed volume of your pre-warmed (37°C) cell culture medium (e.g., 1 mL).
-
Add this compound Stock: Add increasing volumes of the this compound DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Add the stock solution dropwise while gently mixing.[5]
-
Include a Control: Prepare a control tube with the highest volume of DMSO used in the dilutions to ensure the solvent itself is not causing precipitation.[5]
-
Incubate and Observe: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mirrors your experimental timeframe (e.g., 0, 2, 6, and 24 hours).[3]
-
Assess Precipitation: Visually inspect the tubes/wells for any signs of cloudiness or precipitate. You can also examine a sample under a microscope to distinguish between chemical precipitate and potential microbial contamination.[11] The highest concentration that remains clear is your maximum soluble concentration.
Mandatory Visualization
References
- 1. SRT-2183 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Srt-2183 | C27H24N4O2S | CID 24180126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 8. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Interpreting conflicting results with SRT 2183
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRT 2183. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, particularly regarding the conflicting reports on its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the reported primary mechanism of action for this compound?
This compound has been described as a selective activator of Sirtuin-1 (SIRT1), an NAD+-dependent deacetylase.[1][2] The reported half-maximal effective concentration (EC1.5) for SIRT1 activation is 0.36 μM.[1][2] Activation of SIRT1 by this compound is suggested to lead to the deacetylation of downstream targets such as STAT3 and NF-κB, resulting in the induction of growth arrest and apoptosis in certain cell types.[1][2]
Q2: Why are there conflicting reports about this compound's ability to activate SIRT1?
Significant controversy exists regarding the direct activation of SIRT1 by this compound.[3][4][5] Several studies have reported that this compound does not activate SIRT1 deacetylase activity in various enzymatic assays, particularly when using native peptide substrates lacking a fluorophore.[3][6] These conflicting findings suggest that the initial reports of SIRT1 activation might have been an artifact of the experimental setup, specifically the use of a fluorophore-tagged substrate in the assay.[3][7][8][9]
Q3: What are the proposed SIRT1-independent mechanisms of action for this compound?
Several studies suggest that the biological effects of this compound may be independent of SIRT1 activation.[3][10] One proposed alternative mechanism is the inhibition of the p300 histone acetyltransferase (HAT) activity.[3][4] This is supported by findings that this compound can reduce the acetylation of p53 even in cells that lack SIRT1.[3][4] Additionally, this compound has been shown to inhibit osteoclast formation and bone resorption in a SIRT1-independent manner.[10]
Troubleshooting Guides
Guide 1: Interpreting conflicting results from SIRT1 activity assays.
If you are observing inconsistent SIRT1 activation with this compound, consider the following factors:
-
Substrate Choice: The type of substrate used in your SIRT1 activity assay is critical. Assays employing a fluorophore-tagged peptide substrate may show activation, while those with a native, label-free substrate may not.[3][6]
-
Assay Format: The specific enzymatic assay format can influence the outcome. Be aware that fluorescence-based assays have been implicated in producing false-positive results for SIRT1 activators.[3]
-
Off-Target Effects: Be aware of potential off-target activities of this compound.[4][6] Consider including control experiments to assess the activity of other enzymes, such as p300 HAT.
Data Summary: Comparison of Reported this compound Activity
| Study Type | Reported Activity | Key Findings | Reference |
| In vitro enzymatic assay (with fluorophore) | SIRT1 Activator (EC1.5 = 0.36 μM) | Increased SIRT1 activity and deacetylation of STAT3 and NF-κB. | [1][2] |
| In vitro enzymatic assay (various formats) | No direct SIRT1 activation | Did not activate SIRT1 deacetylase activity under multiple conditions. | [3][6] |
| Cell-based assays (SIRT1-null cells) | SIRT1-independent effects | Decreased acetylated p53 in cells lacking SIRT1. | [3][4] |
| In vitro HAT assay | p300 HAT inhibitor | Inhibited p300 histone acetyltransferase activity. | [3] |
| In vivo (rodent models) | Improved metabolic function | Enhanced insulin sensitivity and lowered plasma glucose. | [5] |
| Ex vivo (osteoclasts) | SIRT1-independent inhibition | Inhibited osteoclast formation and resorption in the absence of Sirt1. | [10] |
Guide 2: Designing experiments to investigate the mechanism of action of this compound.
To dissect the mechanism of action of this compound in your experimental system, consider the following approaches:
-
Utilize SIRT1-knockout or knockdown models: Comparing the effects of this compound in wild-type versus SIRT1-deficient cells or animals is crucial to determine if its effects are SIRT1-dependent.[3][10]
-
Assess p300 HAT activity: Directly measure the effect of this compound on p300 HAT activity in your system to explore this alternative mechanism.
-
Use structurally distinct SIRT1 activators/inhibitors: As controls, include other known SIRT1 modulators, such as resveratrol (activator) or EX-527 (inhibitor), to compare their effects with those of this compound.[11]
Visualizing a Potential Experimental Workflow
Caption: A logical workflow to dissect this compound's mechanism.
Signaling Pathways
Proposed SIRT1-Dependent Pathway
Caption: Proposed SIRT1-dependent mechanism of this compound.
Proposed SIRT1-Independent Pathway
Caption: Proposed SIRT1-independent mechanism via p300 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SRT-2183 - Wikipedia [en.wikipedia.org]
- 6. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 9. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]
- 10. SRT2183 and SRT1720, but not Resveratrol, Inhibit Osteoclast Formation and Resorption in the Presence or Absence of Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of SRT 2183
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRT2183. The information provided is intended to help address potential issues, including perceived batch-to-batch variability, and to ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the efficacy of SRT2183 between different batches. Is this a known issue?
A1: While batch-to-batch variation in the purity and composition of any synthesized small molecule is possible, the observed variability in SRT2183's effects is more likely linked to the complex and controversial nature of its mechanism of action. Initial studies reported SRT2183 as a potent activator of SIRT1; however, subsequent research has demonstrated that this activation is highly dependent on the experimental substrate used.[1][2] Specifically, activation is often observed with fluorophore-labeled peptide substrates, but not with native, unlabeled substrates.[1][2] Therefore, apparent "batch-to-batch variability" may actually stem from differences in experimental design rather than chemical inconsistencies in the compound itself.
Q2: What is the currently understood mechanism of action for SRT2183?
A2: SRT2183 was initially described as a direct activator of SIRT1, a NAD+-dependent deacetylase.[1] However, this is now a point of significant scientific debate. Evidence suggests that SRT2183 and related compounds do not directly activate SIRT1 when native peptide or full-length protein substrates are used.[1][2] The observed biological effects in cells may be due to off-target activities or SIRT1-independent mechanisms.[1] Some studies suggest that SRT2183 may inhibit other enzymes, such as p300 histone acetyltransferase. It's crucial for researchers to be aware of these complexities when interpreting their data.
Q3: What are the known off-target effects of SRT2183?
A3: Studies have revealed that SRT2183 and similar compounds can have multiple off-target activities, interacting with a range of receptors, enzymes, transporters, and ion channels.[1] This promiscuity can lead to a variety of biological effects that are independent of SIRT1 activation. When designing experiments, it is important to consider these potential off-target effects and include appropriate controls to distinguish between SIRT1-dependent and SIRT1-independent outcomes.
Q4: How should I handle a new batch of SRT2183 to ensure quality?
A4: It is best practice in any research setting to validate new batches of critical reagents. For a small molecule like SRT2183, this should involve verifying its identity and purity. Standard analytical techniques for this include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] We recommend requesting a Certificate of Analysis (CoA) from the supplier for each new batch and, if possible, performing in-house validation.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting common issues encountered when using SRT2183, particularly those perceived as batch-to-batch variability.
Issue 1: Inconsistent SIRT1 activation in in-vitro assays.
-
Possible Cause 1: Substrate-dependent activation.
-
Troubleshooting Step: Critically evaluate the substrate used in your SIRT1 activity assay. If you are using a substrate with a fluorescent tag (e.g., a TAMRA-labeled peptide), be aware that the observed activation by SRT2183 may be an artifact of the fluorophore.[1]
-
Recommendation: Whenever possible, use a native, unlabeled peptide or a full-length protein substrate for your SIRT1 activity assays. An HPLC-based assay that directly measures the acetylated and deacetylated products is a more reliable method than fluorescence-based assays for studying compounds like SRT2183.[1]
-
-
Possible Cause 2: Incorrect assay conditions.
-
Troubleshooting Step: Review your assay protocol, including buffer components, enzyme and substrate concentrations, and incubation times. Ensure that all reagents are properly prepared and stored.
-
Recommendation: Include a known SIRT1 activator (if a reliable one is available for your assay system) and a known SIRT1 inhibitor (e.g., EX-527) as positive and negative controls, respectively. This will help validate the assay itself.
-
Issue 2: Discrepancy between in-vitro and cellular effects.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Consider that the cellular effects you are observing may not be mediated by direct SIRT1 activation. SRT2183 has known off-target effects.[1]
-
Recommendation: To investigate SIRT1-dependence in a cellular context, consider using techniques like siRNA-mediated knockdown of SIRT1 or utilizing SIRT1 knockout cells. If the effect of SRT2183 persists in the absence of SIRT1, it is likely a SIRT1-independent phenomenon.
-
-
Possible Cause 2: Compound stability and solubility.
-
Troubleshooting Step: Ensure that SRT2183 is fully dissolved in the appropriate solvent (typically DMSO) and that the final concentration of the solvent in your cell culture media is not causing toxicity. Check for any precipitation of the compound in your working solutions.
-
Recommendation: Prepare fresh stock solutions of SRT2183 regularly and store them under the recommended conditions (e.g., desiccated at -20°C).
-
Issue 3: Suspected batch-to-batch variability of SRT2183 powder.
-
Possible Cause 1: Variation in compound purity or identity.
-
Troubleshooting Step: Obtain the Certificate of Analysis (CoA) for each batch from your supplier. This document should provide information on the purity and identity of the compound.
-
Recommendation: For critical experiments, consider independent analytical verification of new batches using techniques like HPLC, LC-MS, or NMR.[3] This will provide the highest level of confidence in the quality of your compound.
-
-
Possible Cause 2: Improper storage and handling.
-
Troubleshooting Step: Review your laboratory's procedures for storing and handling small molecule compounds. SRT2183 should be stored as a dry powder in a cool, dark, and dry place.
-
Recommendation: Once dissolved in a solvent, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Data Presentation
Table 1: Summary of Reported SRT2183 Activity
| Assay Type | Substrate | Observed Effect of SRT2183 | Reference |
| In-vitro Deacetylase Assay | Fluorophore-labeled p53 peptide | Activation | [1] |
| In-vitro Deacetylase Assay | Native p53 peptide | No activation/slight inhibition | [1] |
| In-vitro Deacetylase Assay | Full-length acetylated p53 | No activation | [1] |
| Cellular Assays | Various | Decreased acetylation of p53 (can be SIRT1-independent) | [1] |
Experimental Protocols
Protocol 1: Quality Control of a New SRT2183 Batch using HPLC
-
Objective: To verify the purity of a new batch of SRT2183.
-
Materials:
-
SRT2183 powder (new batch and a previously validated reference batch, if available).
-
HPLC-grade solvent for dissolution (e.g., DMSO).
-
HPLC system with a suitable column (e.g., C18).
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).
-
-
Method:
-
Prepare a stock solution of the new SRT2183 batch and the reference batch at a known concentration (e.g., 1 mg/mL) in the appropriate solvent.
-
Perform a serial dilution to create a standard curve.
-
Inject the samples onto the HPLC system.
-
Run a gradient elution method to separate SRT2183 from any potential impurities.
-
Monitor the elution profile using a UV detector at a suitable wavelength.
-
Analysis: Compare the chromatogram of the new batch to the reference batch. The retention time of the main peak should be identical. Calculate the purity of the new batch by integrating the area of the main peak and expressing it as a percentage of the total peak area.
-
Protocol 2: Validating SIRT1-dependent Effects in a Cellular Assay
-
Objective: To determine if the observed cellular effect of SRT2183 is dependent on SIRT1.
-
Materials:
-
Cell line of interest.
-
SRT2183.
-
Control siRNA and siRNA targeting SIRT1.
-
Transfection reagent.
-
Antibodies for western blotting (SIRT1 and loading control).
-
Reagents for the specific cellular assay (e.g., cell viability assay, gene expression analysis).
-
-
Method:
-
Seed cells in appropriate culture plates.
-
Transfect one group of cells with control siRNA and another group with SIRT1 siRNA.
-
Allow 48-72 hours for knockdown of SIRT1 expression.
-
Verify SIRT1 knockdown by performing western blotting on a subset of the cells.
-
Treat both control siRNA and SIRT1 siRNA-transfected cells with SRT2183 at the desired concentration. Include vehicle-treated controls for both groups.
-
After the desired treatment duration, perform the cellular assay of interest.
-
-
Analysis: Compare the effect of SRT2183 in the control siRNA-transfected cells to the effect in the SIRT1 siRNA-transfected cells. If the effect of SRT2183 is significantly diminished or absent in the SIRT1 knockdown cells, this suggests the effect is SIRT1-dependent. If the effect persists, it is likely SIRT1-independent.
Visualizations
Caption: Proposed mechanisms of SRT2183 action.
Caption: Troubleshooting workflow for SRT2183 experiments.
References
Technical Support Center: SRT2183 Assay Troubleshooting
Welcome to the technical support center for researchers utilizing SRT2183 in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning assay interference with fluorescent substrates.
Frequently Asked Questions (FAQs)
Q1: My fluorescence-based SIRT1 assay shows activation by SRT2183, but I'm having trouble reproducing this consistently. What could be the issue?
A1: The apparent activation of SIRT1 by SRT2183 in many fluorescence-based assays is a subject of considerable scientific debate. Several studies suggest that this activation may be an artifact of the assay format itself, rather than a true representation of direct enzymatic activation.[1][2] The issue often stems from the use of peptide substrates that are covalently linked to a fluorophore (e.g., AMC or TAMRA).[2][3] It has been proposed that SRT2183 and similar compounds may interact directly with the fluorophore-tagged substrate, leading to a conformational change that makes it a better substrate for SIRT1, or otherwise alters the fluorescence readout, giving the appearance of activation.[2][3] Assays using native, non-fluorescently labeled substrates have failed to show direct activation of SIRT1 by SRT2183.[2][3][4]
Q2: What are the common mechanisms by which small molecules like SRT2183 can interfere with fluorescence assays?
A2: Small molecules can interfere with fluorescence-based assays in several ways, leading to false-positive or false-negative results.[5][6] The primary mechanisms include:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at the same wavelength as the assay's reporter fluorophore, which can lead to an artificially high signal.[5][6]
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of the fluorophore, a phenomenon known as the "inner filter effect," resulting in a decreased signal.[5][6]
-
Compound-Substrate Interaction: As suspected with SRT2183, the compound may bind directly to the fluorescently labeled substrate, altering its properties.[2][3]
-
Colloidal Aggregation: At higher concentrations, some small molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition or activation.[6]
-
Chemical Reactivity: The compound may react with assay components, including the enzyme, substrate, or cofactors.[6]
Q3: Are there known off-target effects for SRT2183?
A3: Yes, SRT2183 and similar compounds have been reported to have multiple off-target activities against various receptors, enzymes, transporters, and ion channels.[1][2][3][4] It is important to consider these off-target effects when interpreting experimental results, as they could contribute to the observed cellular phenotypes independently of SIRT1.
Q4: How can I validate my results and rule out assay interference?
A4: To validate your findings and ensure that the observed effects are due to the intended biological activity, it is crucial to use orthogonal assays.[5] An orthogonal assay is a method that measures the same endpoint but uses a different technology or principle. In the case of SRT2183 and SIRT1, this would involve using an assay that does not rely on a fluorescently tagged peptide substrate.[7] Recommended orthogonal assays include HPLC-based methods or mass spectrometry, which can directly measure the deacetylation of a native, unlabeled peptide.[8][9][10][11]
Troubleshooting Guides
Problem: Inconsistent SIRT1 activation with SRT2183 in a fluorescence-based assay.
Possible Cause: Interference of SRT2183 with the fluorescently labeled substrate.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1♦ | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for SRT2183 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRT2183. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is SRT2183 and what is its reported mechanism of action?
SRT2183 is a small molecule that was initially identified as a potent activator of Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase.[1][2] The intended mechanism of action is to allosterically activate SIRT1, leading to the deacetylation of various protein targets involved in metabolism, inflammation, and cell survival.[3] However, there is significant scientific debate regarding whether SRT2183 directly activates SIRT1.[2][4][5]
Q2: What is the controversy surrounding SRT2183's mechanism of action?
Several studies have reported that the activating effect of SRT2183 and similar compounds on SIRT1 is an artifact of the in vitro assay systems used, particularly those employing fluorescently labeled peptide substrates.[2][4] Research has shown that SRT2183 may not activate SIRT1 when native, unlabeled substrates are used.[2][4] Instead, some of the observed cellular effects of SRT2183 may be due to off-target effects, such as the inhibition of other enzymes like p300 histone acetyltransferase, or through SIRT1-independent pathways.[5]
Q3: What are the known downstream signaling pathways affected by SRT2183?
Regardless of the direct activation controversy, SRT2183 has been shown to influence several key signaling pathways:
-
AMPK Activation: SRT2183 has been reported to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6] This can lead to increased expression of SIRT1 and deacetylation of its targets.
-
NF-κB Pathway Inhibition: By affecting SIRT1 and/or AMPK, SRT2183 can lead to the deacetylation of the RelA/p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing inflammation.[6]
-
p53 Deacetylation: One of the key downstream effects attributed to SIRT1 activation is the deacetylation of the tumor suppressor protein p53, which can influence cell cycle arrest and apoptosis.[7] However, some studies suggest this can occur in a SIRT1-independent manner.[5]
Q4: What are appropriate positive and negative controls for SRT2183 experiments?
Proper controls are critical for interpreting data from SRT2183 studies.
-
Positive Controls:
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve SRT2183 (typically DMSO) should be used as a control at the same final concentration.[4]
-
SIRT1 Inhibitors: A specific SIRT1 inhibitor, such as EX-527, can be used to determine if the effects of SRT2183 are SIRT1-dependent.[4]
-
SIRT1 Knockout/Knockdown Cells: The most definitive negative control is to use cells in which SIRT1 has been genetically deleted (knockout) or its expression is reduced (knockdown) to see if the effects of SRT2183 persist.[5][6][13]
-
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results with SRT2183.
-
Possible Cause 1: Assay System Artifacts.
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting: The observed phenotype may be due to SRT2183 acting on targets other than SIRT1.[1][15][16] To investigate this, use the negative controls outlined in FAQ #4, particularly SIRT1 knockout/knockdown cells.[5][6][13] A comprehensive understanding of potential off-target effects is crucial for accurate data interpretation.
-
-
Possible Cause 3: Compound Stability and Solubility.
-
Troubleshooting: Ensure that the SRT2183 stock solution is properly prepared and stored. Prepare fresh dilutions for each experiment. Poor solubility can lead to inconsistent effective concentrations.
-
Issue 2: Difficulty in demonstrating SIRT1-dependent effects.
-
Possible Cause 1: Cell-Type Specificity.
-
Troubleshooting: The expression and activity of SIRT1 and its downstream targets can vary significantly between different cell types. Confirm SIRT1 expression in your cell line of interest.
-
-
Possible Cause 2: Insufficient SIRT1 Activity.
-
Troubleshooting: Ensure that the experimental conditions are optimal for SIRT1 activity. This includes sufficient levels of its cofactor, NAD+.
-
-
Possible Cause 3: Dominant Off-Target Effects.
-
Troubleshooting: The off-target effects of SRT2183 might be masking or overriding any potential SIRT1-mediated effects. A dose-response experiment is crucial to identify a concentration range where on-target effects might be distinguishable.
-
Data Presentation
Table 1: Reported EC1.5 and IC50 Values for SRT2183 and Control Compounds
| Compound | Target/Assay | Reported Value | Cell Line/System | Reference |
| SRT2183 | SIRT1 Activation (Fluorometric Assay) | EC1.5: 0.36 µM | In vitro | [4] |
| SRT1720 | SIRT1 Activation (Fluorometric Assay) | EC1.5: 0.16 µM | In vitro | [4] |
| Resveratrol | SIRT1 Activation (Fluorometric Assay) | EC1.5: 31.6 µM | In vitro | [14] |
| EX-527 | SIRT1 Inhibition | IC50: 98 nM | In vitro | [7] |
EC1.5 (concentration for 50% of maximal activation), IC50 (half-maximal inhibitory concentration).
Experimental Protocols
Protocol 1: Western Blot Analysis of p53 Acetylation
This protocol is designed to assess the effect of SRT2183 on the acetylation status of p53, a downstream target of SIRT1.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with SRT2183 at various concentrations (e.g., 1-10 µM) for the desired time (e.g., 6-24 hours). Include vehicle control, a positive control (e.g., Resveratrol), and a negative control (e.g., EX-527).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated p53 (e.g., anti-acetyl-p53 Lys382) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p53 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Densitometry: Quantify the band intensities using image analysis software. Calculate the ratio of acetylated p53 to total p53.
Protocol 2: Assessing AMPK Activation via Western Blot
This protocol measures the phosphorylation of AMPK, an indicator of its activation.
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 1, treating cells with SRT2183 and appropriate controls.
-
Cell Lysis: Lyse cells in a buffer containing phosphatase inhibitors in addition to protease inhibitors.
-
Protein Quantification: Determine protein concentration as described above.
-
SDS-PAGE and Western Transfer: Separate proteins and transfer to a membrane as in Protocol 1.
-
Antibody Incubation:
-
Block the membrane as described.
-
Incubate with a primary antibody against phosphorylated AMPKα (Thr172) overnight at 4°C.
-
Wash and incubate with a secondary antibody.
-
-
Detection: Detect and image the signal.
-
Stripping and Re-probing: Strip the membrane and re-probe for total AMPKα and a loading control.
-
Densitometry: Quantify band intensities and calculate the ratio of phosphorylated AMPKα to total AMPKα.
Mandatory Visualization
Caption: Putative signaling pathways affected by SRT2183.
Caption: Recommended experimental workflow for SRT2183 studies.
Caption: A logical approach to troubleshooting SRT2183 experiments.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells | PLOS One [journals.plos.org]
- 7. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Insight of Resveratrol Activated SIRT1 Interactome through Proximity Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. blog.addgene.org [blog.addgene.org]
Mitigating toxicity of SRT 2183 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRT2183 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SRT2183?
A1: SRT2183 was initially described as a selective activator of Sirtuin-1 (SIRT1), an NAD+-dependent deacetylase involved in various cellular processes like metabolism, DNA repair, and inflammation.[1][2] However, significant research has challenged this claim. Multiple studies have demonstrated that SRT2183 and related compounds do not directly activate SIRT1 when using native protein or peptide substrates.[3][4] The activation appears to be an artifact of in vitro assays that use fluorophore-labeled substrates, as these compounds can interact directly with the fluorescent tag.[3][5] Instead, SRT2183 is known to have multiple off-target activities and may exert its effects through SIRT1-independent mechanisms, such as the inhibition of other enzymes like p300 histone acetyltransferase (HAT).[3][6] Researchers should be aware of this controversy and consider the possibility of off-target effects when interpreting their results.
Q2: What are the common cytotoxic effects of SRT2183 observed in cell culture?
A2: SRT2183 commonly induces dose- and time-dependent cytotoxicity in various cell lines. Observed effects include:
-
Growth Arrest and Apoptosis: SRT2183 can inhibit cell proliferation and induce programmed cell death.[1][2]
-
DNA Damage Response: Treatment with SRT2183 has been shown to cause an accumulation of DNA damage markers, such as phosphorylated H2A.X (γH2A.X).[1]
-
Modulation of Signaling Pathways: It can lead to the deacetylation of key signaling proteins like STAT3 and NF-κB and reduce levels of c-Myc.[1]
Q3: What is the recommended starting concentration and incubation time for SRT2183 in cell culture experiments?
A3: The effective concentration of SRT2183 is highly cell-type dependent. Based on published data, a common concentration range to induce growth arrest and apoptosis is 1-20 µM.[2] For initial experiments, it is advisable to perform a dose-response study starting from a low concentration (e.g., 0.1 µM) up to 20 µM or higher. Incubation times typically range from 24 to 72 hours.[1][2] A time-course experiment is recommended to determine the optimal exposure duration for your specific cell model and experimental endpoint.[4][7]
Q4: How should I prepare and store SRT2183 stock solutions?
A4: SRT2183 is soluble in DMSO at high concentrations (e.g., 93 mg/mL or ~198 mM).[2] For cell culture experiments, prepare a concentrated stock solution in fresh, high-quality DMSO. It is critical to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide: Mitigating SRT2183 Toxicity
This guide addresses common issues related to high or unexpected cytotoxicity when using SRT2183.
Issue 1: Excessive cell death observed even at low concentrations.
Your cell line may be highly sensitive to SRT2183, or other factors may be exacerbating the toxic effects.
| Potential Cause | Recommended Solution |
| High Cell Line Sensitivity | Optimize Concentration and Exposure Time: Perform a detailed dose-response (e.g., 0.01 µM to 20 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to identify a sub-lethal concentration that still achieves the desired biological effect.[4][7] |
| Suboptimal Cell Health | Ensure Healthy Cell Culture: Before treatment, ensure cells are in the logarithmic growth phase and are not overly confluent. Stressed cells are often more susceptible to drug-induced toxicity.[8] |
| Solvent Toxicity | Check Final DMSO Concentration: The final concentration of DMSO in your culture medium should be non-toxic to your cells (generally <0.5%, ideally ≤0.1%). Run a vehicle control with the same DMSO concentration to confirm. |
| Compound Instability | Use Fresh Aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.[1] |
Issue 2: Inconsistent results and high variability between replicate wells.
Variability can stem from technical errors or the compound's interaction with the assay components.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure Homogenous Cell Suspension: Properly mix the cell suspension before and during plating to ensure an equal number of cells is added to each well.[9] |
| Compound Precipitation | Check Solubility: Visually inspect the culture medium under a microscope after adding SRT2183 to ensure it has not precipitated. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your cells.[2] |
| Edge Effects in Assay Plate | Avoid Using Outer Wells: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile PBS or medium without cells to minimize this effect. |
Issue 3: Suspected off-target effects are complicating data interpretation.
Given the evidence of multiple off-target activities for SRT2183, it is crucial to validate that the observed phenotype is related to the intended pathway.[3][6]
| Potential Cause | Recommended Solution |
| SIRT1-Independent Toxicity | Use SIRT1 Knockout/Knockdown Cells: If available, perform key experiments in cells where SIRT1 has been genetically knocked out or knocked down. If SRT2183 still produces the same effect, it confirms a SIRT1-independent mechanism.[6] |
| Oxidative Stress-Mediated Toxicity | Co-treat with Antioxidants: Since SIRT1 activity is linked to reducing oxidative stress, and many cytotoxic compounds induce it, consider co-treating cells with an antioxidant like N-acetylcysteine (NAC).[10][11] If NAC rescues the cells from SRT2183-induced toxicity, it suggests oxidative stress is part of the mechanism. |
| Interaction with Assay Reagents | Run Compound-Only Controls: Some compounds can directly react with cytotoxicity assay reagents (e.g., reducing MTT). Run controls containing the medium and SRT2183 but no cells to check for chemical interference.[2] If interference is detected, switch to an alternative assay (e.g., an ATP-based luminescence assay). |
Quantitative Data Summary
The following tables summarize reported quantitative data for SRT2183 from the literature.
Table 1: In Vitro Efficacy of SRT2183
| Parameter | Cell Line(s) | Value | Incubation Time | Reference |
| EC1.5 (SIRT1 Activation) | - | 0.36 µM | - | [1] |
| IC50 (Proliferation) | Reh | ~8.7 µM | 48 hours | [1][12] |
| IC50 (Proliferation) | Nalm-6 | ~3.2 µM | 48 hours | [1][12] |
| IC50 (Proliferation) | Various Lymphoid | 2 - 15 µM | 48 hours | [12] |
Note: The EC1.5 value for SIRT1 activation should be interpreted with caution due to the controversy surrounding the direct activation mechanism of SRT2183.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT-based)
This protocol outlines a standard procedure for assessing the effect of SRT2183 on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of SRT2183 in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the SRT2183 dilutions. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: DNA Damage Detection (Phospho-H2A.X Staining)
This protocol describes the detection of DNA double-strand breaks via immunofluorescence.
-
Cell Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Allow them to adhere overnight. Treat with desired concentrations of SRT2183 and controls for the chosen duration (e.g., 24 hours).
-
Fixation: Wash cells twice with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against phospho-H2A.X (Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Quantify the number of γH2A.X foci per nucleus.
Visualizations
Caption: Disputed vs. confirmed mechanisms of SRT2183 action.
Caption: Workflow for troubleshooting high cytotoxicity with SRT2183.
Caption: Relationship between variables and outcomes in SRT2183 experiments.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. benchchem.com [benchchem.com]
- 3. selectscience.net [selectscience.net]
- 4. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Culture Media, Supplements, and Reagents | Thermo Fisher Scientific [thermofisher.com]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. 24-7pressrelease.com [24-7pressrelease.com]
Validation & Comparative
Comparative Analysis of SRT2183 and SRT1720: A Guide for Researchers
This guide provides a detailed comparative analysis of two widely studied small molecules, SRT2183 and SRT1720, initially identified as potent activators of the NAD+-dependent deacetylase SIRT1. Intended for researchers, scientists, and drug development professionals, this document objectively reviews their performance, presents supporting experimental data, and delves into the ongoing debate surrounding their precise mechanism of action.
Overview and Mechanism of Action
SRT2183 and SRT1720 are synthetic compounds developed by Sirtris Pharmaceuticals.[1] They were initially reported as sirtuin-activating compounds (STACs) that are structurally distinct from resveratrol and purported to activate SIRT1 with significantly greater potency.[2] The proposed mechanism involved an allosteric interaction that lowers the Michaelis constant (Km) for acetylated peptide substrates.[3][4]
However, the direct activation of SIRT1 by these compounds has been a subject of considerable debate. Several studies have suggested that the observed activation is an artifact of in vitro assays that utilize fluorophore-conjugated peptide substrates.[5][6] Research by Pacholec et al. (2010) demonstrated that SRT1720, SRT2183, and resveratrol do not activate SIRT1 with native peptide or full-length protein substrates.[5][7] Their findings indicated that these compounds may directly interact with the fluorophore-containing substrates.[5][6]
Further research has pointed towards SIRT1-independent mechanisms. For instance, some studies suggest that the effects of these compounds, such as the deacetylation of p53, can occur in cells lacking SIRT1.[8][9] An alternative proposed mechanism is the inhibition of p300 histone acetyltransferase activity.[8][9] Despite this controversy, other studies maintain that the beneficial effects of SRT1720 in vivo, such as extending lifespan and improving metabolic health in mice, are indeed mediated through SIRT1-dependent pathways.[2][10]
Both compounds have been shown to influence key cellular signaling pathways, including the NF-κB and AMPK pathways. For example, SRT2183 has been observed to inhibit RANKL-induced osteoclast differentiation by activating AMPK and promoting the deacetylation of RelA/p65 (a subunit of NF-κB), a known SIRT1 target.[11] Similarly, SRT1720 has been shown to lower the phosphorylation of NF-κB pathway regulators in a SIRT1-dependent manner.[10][12]
Quantitative Performance Data
The following tables summarize the key quantitative data reported for SRT2183 and SRT1720. It is crucial to note that the SIRT1 activation data originates from assays using fluorogenic substrates, the relevance of which is debated.
Table 1: In Vitro SIRT1 Activation Potency
| Compound | EC1.5 (μM)¹ | Maximum Activation (%)² | Reference |
| SRT1720 | 0.16 | 781 | [4] |
| SRT2183 | 0.36 | 296 | [4] |
| Resveratrol | 46.2 | 201 | [4] |
¹EC1.5 is the concentration required to increase enzyme activity by 50%. ²Maximum activation achieved at the highest doses tested.
Table 2: Cellular and In Vivo Effects
| Effect | Compound | Model System | Concentration / Dose | Outcome | Reference |
| Growth Inhibition | SRT2183 | Reh and Nalm-6 cells | 1-10 μM | Time- and dose-dependent growth inhibition | [13] |
| Apoptosis Induction | SRT2183 | Reh and Ly3 cells | 5-10 μM | Induces apoptosis and DNA-damage response | [13] |
| Osteoclastogenesis Inhibition | SRT2183 | Bone marrow macrophages | 5 μM | Markedly inhibited osteoclastogenesis | [14] |
| Osteoclastogenesis Inhibition | SRT1720 | Bone marrow macrophages | 0.6 μM | Markedly inhibited osteoclastogenesis | [14] |
| Lifespan Extension | SRT1720 | Mice on high-fat diet | Not specified | Increased mean lifespan by 21.7% | [10] |
| Improved Insulin Sensitivity | SRT1720 | Diet-induced obese mice | Not specified | Improved insulin sensitivity and lowered plasma glucose | [3] |
| Reduced Inflammation | SRT1720 | Mice (pneumosepsis model) | Not specified | Reduced inflammation, organ injury, and bacterial dissemination | [15] |
| Improved Endothelial Function | SRT1720 | Old mice | 100 mg/kg | Ameliorated age-related endothelial dysfunction | [16] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a general experimental workflow for evaluating these compounds.
Caption: Proposed signaling pathways for SRT1720 and SRT2183.
Caption: General experimental workflow for evaluating SRT compounds.
Detailed Experimental Protocols
This section outlines methodologies for key experiments cited in the literature.
In Vitro SIRT1 Deacetylase Assay (HPLC-based)
This protocol is based on the methodology described by Pacholec et al. (2010) to avoid artifacts from fluorescent labels.
-
Objective: To measure the effect of SRT compounds on SIRT1 activity using a native peptide substrate.
-
Materials:
-
Recombinant human SIRT1 enzyme.
-
Native p53 peptide substrate (e.g., Ac-EE-K(Ac)-G-Q-S-T-S-S-R-H-K-K-L-M-F-K-NH2).
-
NAD+.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/ml BSA.
-
Test compounds (SRT2183, SRT1720) dissolved in DMSO.
-
Stop Solution: 0.1 M HCl, 0.16 M acetic acid.
-
High-Performance Liquid Chromatography (HPLC) system.
-
-
Procedure:
-
Prepare reaction mixtures containing SIRT1 enzyme, native p53 peptide substrate, and NAD+ in the assay buffer.
-
Add test compounds at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding NAD+ and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the acetylated substrate and the deacetylated product.
-
Calculate the percentage of substrate conversion to determine SIRT1 activity. Compare the activity in the presence of test compounds to the vehicle control.
-
Cellular p53 Deacetylation Assay
This protocol is adapted from methods used to assess SIRT1 activity within a cellular context.[4]
-
Objective: To determine if SRT compounds can induce deacetylation of a known SIRT1 substrate (p53) in cells.
-
Materials:
-
Human cell line (e.g., U2OS osteosarcoma cells).
-
Cell culture medium and supplements.
-
DNA damaging agent (e.g., etoposide) to induce p53 acetylation.
-
Test compounds (SRT2183, SRT1720) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors.
-
Antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, and a loading control (e.g., anti-GAPDH).
-
Western blotting reagents and equipment.
-
-
Procedure:
-
Culture U2OS cells to approximately 80% confluency.
-
Treat cells with a DNA damaging agent to increase the levels of acetylated p53.
-
Following DNA damage, treat the cells with various concentrations of SRT2183, SRT1720, or vehicle (DMSO) for a defined period (e.g., 4-24 hours).
-
Harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated p53 and total p53. A loading control is used to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and express the level of acetylated p53 relative to total p53.
-
Osteoclast Differentiation Assay
This protocol is based on studies investigating the effects of SRT compounds on osteoclastogenesis.[11][14]
-
Objective: To evaluate the inhibitory effect of SRT compounds on the differentiation of bone marrow macrophages into osteoclasts.
-
Materials:
-
Bone marrow cells isolated from mice.
-
α-MEM medium with 15% FBS.
-
Macrophage colony-stimulating factor (M-CSF).
-
Receptor activator of nuclear factor kappa-B ligand (RANKL).
-
Test compounds (SRT2183, SRT1720) dissolved in DMSO.
-
Tartrate-resistant acid phosphatase (TRAP) staining kit.
-
-
Procedure:
-
Harvest bone marrow macrophages (BMMs) from the long bones of mice.
-
Plate non-adherent cells in the presence of M-CSF (e.g., 30 ng/ml).
-
After 24 hours, re-plate the cells at a density of 20,000 cells/well.
-
Induce osteoclast differentiation by adding M-CSF and RANKL (e.g., 40 ng/ml).
-
Simultaneously, treat the cells with SRT2183, SRT1720, or vehicle (DMSO) at desired concentrations.
-
Culture the cells for 6 days, replacing the medium every 2-3 days with fresh cytokines and compounds.
-
After 6 days, fix the cells and stain for TRAP, a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
-
Compare the number of osteoclasts in compound-treated wells to the vehicle control.
-
Conclusion
SRT2183 and SRT1720 are important chemical probes for studying sirtuin biology and related therapeutic areas. While initial claims of potent, direct SIRT1 activation have been complicated by subsequent findings, their biological effects in various models of disease are significant. SRT1720 generally appears more potent than SRT2183 in both the controversial in vitro activation assays and in various cellular and in vivo studies.
The key takeaway for researchers is the critical importance of using multiple, robust assay systems to validate the mechanism of action for any putative enzyme activator. The controversy surrounding SRT1720 and SRT2183 highlights the potential for assay artifacts and the existence of complex, possibly off-target or SIRT1-independent, mechanisms. Future research should continue to dissect these complex signaling interactions to fully understand the therapeutic potential of these and similar molecules.
References
- 1. SRT-2183 - Wikipedia [en.wikipedia.org]
- 2. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. SRT2183 and SRT1720, but not Resveratrol, Inhibit Osteoclast Formation and Resorption in the Presence or Absence of Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Sirt1 Activator SRT1720 Mitigates Human Monocyte Activation and Improves Outcome During Gram-Negative Pneumosepsis in Mice | MDPI [mdpi.com]
- 16. journals.physiology.org [journals.physiology.org]
Unveiling the SIRT1-Independent Effects of SRT2183: A Comparative Analysis in Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of small molecule activators is paramount. This guide provides a comparative analysis of SRT2183, a putative SIRT1 activator, and its effects in SIRT1 knockout models, revealing significant SIRT1-independent activities. We present supporting experimental data, detailed methodologies, and visual pathways to objectively compare its performance with alternative compounds.
The sirtuin 1 (SIRT1) enzyme, a key regulator of cellular metabolism and stress responses, has long been a target for therapeutic intervention in age-related diseases. Compounds like SRT2183 were developed as potent SIRT1 activators. However, studies in SIRT1 knockout (SIRT1-/-) models have challenged this narrative, demonstrating that SRT2183 can exert biological effects even in the absence of its intended target. This guide delves into the evidence for these SIRT1-independent effects, offering a valuable resource for researchers investigating sirtuin biology and related drug discovery efforts.
Comparative Efficacy in Osteoclastogenesis
A primary area where the SIRT1-independent effects of SRT2183 have been characterized is in the regulation of osteoclastogenesis, the process of bone resorption. In wild-type models, SIRT1 activation is known to inhibit osteoclast formation. Strikingly, SRT2183 and the related compound SRT1720 maintain this inhibitory function in cells derived from SIRT1 knockout mice.[1][2] In contrast, Resveratrol, another well-known putative SIRT1 activator, does not exhibit the same effect in the absence of SIRT1.[2]
| Compound | Genotype | Outcome Measure | Result | Reference |
| SRT2183 | WT | Osteoclast Formation (TRAP+ cells) | Significant Inhibition | [1][2] |
| SIRT1-/- | Osteoclast Formation (TRAP+ cells) | Significant Inhibition | [1][3] | |
| WT | Actin Belt Formation | Significant Inhibition | [2] | |
| SIRT1-/- | Actin Belt Formation | Significant Inhibition | [2] | |
| SRT1720 | WT | Osteoclast Formation (TRAP+ cells) | Significant Inhibition | [2] |
| SIRT1-/- | Osteoclast Formation (TRAP+ cells) | Significant Inhibition | [2] | |
| WT | Actin Belt Formation | Significant Inhibition | [2] | |
| SIRT1-/- | Actin Belt Formation | Significant Inhibition | [2] | |
| Resveratrol | WT | Osteoclast Formation (TRAP+ cells) | No significant inhibition | [2] |
| SIRT1-/- | Osteoclast Formation (TRAP+ cells) | No significant inhibition | [2] |
SIRT1-Independent Signaling Pathways
The sustained action of SRT2183 in SIRT1 knockout models points towards the engagement of alternative signaling pathways. Research has identified at least two potential mechanisms: the regulation of Sirtuin 3 (Sirt3) and the inhibition of the histone acetyltransferase p300.
In SIRT1 null osteoclasts, treatment with SRT2183 has been shown to down-regulate the expression of Sirt3, another member of the sirtuin family.[3][4] This suggests a potential compensatory or off-target effect of SRT2183 on other sirtuins in the absence of SIRT1.
Furthermore, studies have indicated that SRT2183 and similar compounds may not be direct activators of SIRT1 with native substrates, and their effects could be attributable to off-target activities. One such proposed mechanism is the inhibition of p300 histone acetyltransferase (HAT) activity. This action would lead to a general decrease in protein acetylation, mimicking a SIRT1-like effect.
Below are diagrams illustrating the proposed SIRT1-dependent and independent signaling pathways of SRT2183.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
Osteoclast Differentiation Assay
-
Cell Culture: Bone marrow cells were isolated from the femurs and tibias of 8- to 12-week-old wild-type and SIRT1-/- mice. Cells were cultured in α-MEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 30 ng/mL M-CSF for 3 days to generate bone marrow-derived macrophages (BMMs).
-
Osteoclastogenesis: BMMs were seeded in 96-well plates at a density of 1 x 10^4 cells/well and cultured with 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.
-
Compound Treatment: Cells were treated with vehicle (DMSO), SRT2183 (1-10 µM), SRT1720 (0.5-5 µM), or Resveratrol (10-50 µM) at the time of RANKL addition.
-
TRAP Staining: After 5-7 days of culture, cells were fixed with 10% formalin for 10 minutes and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercially available kit according to the manufacturer's instructions.[5][6] TRAP-positive multinucleated (≥3 nuclei) cells were counted as osteoclasts.
Western Blot Analysis
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Primary antibodies (e.g., anti-Sirt3, anti-acetylated p65, anti-total p65, anti-GAPDH) were incubated overnight at 4°C.
-
Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[7][8]
p300 Histone Acetyltransferase (HAT) Assay
-
Assay Principle: A variety of assay formats can be used, including radioactive, colorimetric, or fluorescence-based methods. A common approach involves the use of a biotinylated histone peptide substrate and an antibody that recognizes the acetylated lysine residue.
-
Reaction: Recombinant p300 enzyme is incubated with the histone peptide substrate, acetyl-CoA, and the test compound (SRT2183) in an assay buffer.
-
Detection: The amount of acetylated peptide is quantified. In an AlphaLISA format, this involves the addition of streptavidin-coated donor beads that bind to the biotinylated peptide and antibody-bound acceptor beads, bringing them into proximity to generate a chemiluminescent signal.[9]
Conclusion
The evidence from SIRT1 knockout models strongly suggests that SRT2183 and related compounds possess significant biological activities that are independent of SIRT1. The continued inhibition of osteoclastogenesis in the absence of SIRT1, coupled with the identification of alternative targets such as Sirt3 and p300, necessitates a re-evaluation of the mechanism of action of these molecules. For researchers in the field, these findings highlight the importance of utilizing knockout models to validate on-target effects and uncover potential off-target activities that may contribute to the observed physiological outcomes. This comparative guide provides a foundation for further investigation into the complex pharmacology of putative sirtuin activators.
References
- 1. researchgate.net [researchgate.net]
- 2. SRT2183 and SRT1720, but not Resveratrol, Inhibit Osteoclast Formation and Resorption in the Presence or Absence of Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells | PLOS One [journals.plos.org]
- 4. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Anti-SIRT3 Antibody (A92878) | Antibodies.com [antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
Western Blot Analysis of SRT2183 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SRT2183's target engagement, primarily focusing on its controversial role as a direct activator of Sirtuin 1 (SIRT1). The information presented herein is based on publicly available experimental data and aims to offer an objective overview to aid in experimental design and data interpretation. A significant body of evidence suggests that the effects of SRT2183 may be independent of direct SIRT1 activation, a critical consideration for researchers in this field.
Executive Summary
SRT2183 has been investigated as a small molecule activator of SIRT1, a Class III histone deacetylase involved in various cellular processes, including stress resistance, metabolism, and aging. The primary downstream targets of SIRT1 relevant to these processes include the tumor suppressor p53, the Forkhead box protein O1 (FOXO1), and the transcription factor nuclear factor-kappa B (NF-κB). However, the direct activation of SIRT1 by SRT2183 is a subject of considerable debate. Several studies indicate that the observed biochemical and cellular effects of SRT2183 may be due to off-target effects or SIRT1-independent mechanisms. This guide will delve into the available Western blot data to compare the effects of SRT2183 on these targets and highlight the existing controversies.
Comparison of SRT2183's Effects on SIRT1 Activity
A major point of contention is the method used to assess SIRT1 activation. Initial studies reporting SRT2183 as a potent SIRT1 activator utilized assays with fluorophore-conjugated peptide substrates. However, subsequent research demonstrated that when native, non-labeled substrates are used, SRT2183 and similar compounds fail to directly activate SIRT1.
| Substrate Type | SRT2183 Effect on SIRT1 Activity | Resveratrol Effect on SIRT1 Activity | Reference |
| Fluorogenic Peptide | Activation | Activation | [1] |
| Native Peptide/Protein | No Activation/Inhibition | No Activation | [2][3] |
Table 1: Comparison of SRT2183 and Resveratrol Effects on SIRT1 Activity with Different Substrates. This table summarizes the divergent findings on SIRT1 activation by SRT2183 and resveratrol, which are dependent on the substrate used in the biochemical assays.
Western Blot Analysis of Downstream Target Engagement
p53 Deacetylation: A Controversial Target
The deacetylation of p53 at lysine 382 is a well-established downstream effect of SIRT1 activation. While some studies have shown that SRT2183 can reduce p53 acetylation, compelling evidence suggests this can occur independently of SIRT1.
| Compound | Cell Type | Effect on p53 Acetylation (Ac-p53) | SIRT1-Dependence | Reference |
| SRT2183 | Various | Decreased Ac-p53 | Independent (Observed in SIRT1 knockout cells) | [4] |
| Resveratrol | Various | Decreased Ac-p53 | Dependent | [5] |
Table 2: Comparison of SRT2183 and Resveratrol Effects on p53 Acetylation. This table highlights a key conflicting finding: SRT2183 can induce p53 deacetylation even in the absence of its purported primary target, SIRT1.
FOXO1 and NF-κB: Limited Direct Evidence for SRT2183
SIRT1 is known to deacetylate and thereby regulate the activities of FOXO1 and the p65 subunit of NF-κB. While the regulatory roles of SIRT1 on these proteins are well-documented, there is a notable lack of direct, quantitative Western blot data specifically demonstrating the effects of SRT2183 on the acetylation status of FOXO1 or the activation of NF-κB in a manner that clarifies its dependence on SIRT1.
-
FOXO1: SIRT1-mediated deacetylation of FOXO1 is generally associated with an increase in its transcriptional activity, promoting the expression of genes involved in stress resistance.[6]
-
NF-κB: Deacetylation of the p65 subunit of NF-κB by SIRT1 is reported to suppress its transcriptional activity, thereby exerting an anti-inflammatory effect.[7]
Researchers investigating the effects of SRT2183 on these pathways should include rigorous controls, such as SIRT1 knockout models, to ascertain the true mechanism of action.
Experimental Protocols
General Protocol for Western Blot Analysis of Protein Acetylation
This protocol provides a general framework for assessing changes in the acetylation status of proteins like p53 and FOXO1.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated form of the target protein (e.g., anti-acetyl-p53 [Lys382]) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein of interest (e.g., anti-p53) and/or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify band intensities using densitometry software.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Resveratrol induces apoptosis by modulating the reciprocal crosstalk between p53 and Sirt-1 in the CRC tumor microenvironment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
A Comparative Analysis of SRT2183 and Other Sirtuin Activators for Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the sirtuin activator SRT2183 with other notable sirtuin-activating compounds (STACs). This document summarizes key experimental data, outlines detailed methodologies for cited experiments, and visualizes relevant biological pathways to support informed decisions in research and development.
A significant point of discussion in the scientific community is the method of SIRT1 activation by synthetic compounds like SRT2183. Several studies suggest that the apparent activation of SIRT1 by SRT2183 and similar molecules, such as SRT1720, is observed when using fluorophore-conjugated peptide substrates in vitro.[1][2][3][4][5][6][7] This has led to a debate about whether these are direct allosteric activators or if their effects are assay-dependent or potentially due to off-target interactions.[3][4][5][6][7][8][9][10][11][12][13] Some research indicates that these compounds may exert their biological effects through SIRT1-independent mechanisms.[10][11] This guide aims to present the available data to provide a balanced overview of the current understanding.
Quantitative Efficacy Comparison of Sirtuin Activators
The following table summarizes the in vitro efficacy of SRT2183 and other well-known sirtuin activators. It is important to note that much of the available data on synthetic activators is derived from assays using fluorogenic substrates, a factor that is debated in the literature regarding its physiological relevance.
| Compound | Target(s) | EC1.5 (μM) | Maximum Activation (%) | Key Cellular Effects | Reference(s) |
| SRT2183 | Primarily reported as a SIRT1 activator | 0.36 | 296 | Induces growth arrest and apoptosis; inhibits osteoclast differentiation. | [14] |
| Resveratrol | SIRT1, SIRT3, SIRT5, and other off-target effects | 31.6 - 46.2 | 201 - 239 | Anti-inflammatory, antioxidant, neuroprotective, cardioprotective. | [3][9][14] |
| SRT1720 | Primarily reported as a SIRT1 activator | 0.16 - 0.32 | 741 - 781 | Improves glucose homeostasis and insulin sensitivity in vivo; potential off-target effects. | [3][14] |
| SRT1460 | Primarily reported as a SIRT1 activator | 2.9 | 447 | Induces apoptosis in cancer cells. | [14] |
| SRT2104 | Selective SIRT1 activator | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature | Improves lipid profiles in humans, but with variable pharmacokinetic effects. | [[“]][16] |
| SRT3025 | SIRT1 activator | 0.1 (for four-fold activation) | Not explicitly stated in reviewed literature | Prevents weight gain and improves glucose tolerance in diet-induced obese mice. | [17] |
In Vivo Efficacy in Disease Models
Sirtuin activators have been investigated in a variety of preclinical models for age-related diseases. The following table provides a snapshot of their reported in vivo effects.
| Disease Model | Compound | Animal Model | Key Findings | Reference(s) |
| Metabolic Disease | SRT1720, SRT2104, Resveratrol | Mice (diet-induced obesity, genetic obesity) | Improved insulin sensitivity, glucose homeostasis, and lipid metabolism. | [1][14][[“]][18] |
| Neurodegenerative Disease | Resveratrol | Mouse models of Alzheimer's and ALS | Reduced neurodegeneration, improved learning, and promoted neuronal survival. | [19][20] |
| Cardiovascular Disease | Resveratrol, SRT1720 | Rodent models of atherosclerosis and cardiac stress | Reduced inflammation, protected against endothelial dysfunction, and ameliorated cardiac hypertrophy. | [2][21][22][23] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of sirtuin activators are provided below.
SIRT1 Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT1 using a fluorogenic substrate.
-
Reagents: Recombinant human SIRT1, Fluor de Lys-SIRT1 substrate (e.g., Ac-p53-AMC), NAD+, developer solution, and the test compounds.
-
Procedure:
-
Prepare a reaction mixture containing SIRT1 enzyme, NAD+, and the test compound at various concentrations in an appropriate buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and add the developer solution, which releases the fluorophore from the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
Calculate the percentage of activation relative to a vehicle control.
-
Osteoclast Differentiation Assay
This assay assesses the effect of sirtuin activators on the formation of bone-resorbing osteoclasts from precursor cells.
-
Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are cultured in the presence of M-CSF.
-
Differentiation Induction: To induce osteoclast differentiation, cells are treated with RANKL in the presence or absence of the test compounds (e.g., SRT2183).
-
TRAP Staining: After several days of culture (typically 5-7 days), cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts. The number and size of osteoclasts in treated versus untreated wells are compared.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis in cells treated with sirtuin activators.
-
Cell Treatment: Culture cells (e.g., cancer cell lines) with the test compound at various concentrations for a specified duration (e.g., 24-72 hours).
-
Staining: Harvest the cells and wash with a binding buffer. Resuspend the cells in a solution containing Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways affected by SIRT1 activators.
Caption: Proposed SIRT1 signaling pathway activated by sirtuin activators.
Caption: General experimental workflow for comparing sirtuin activators.
References
- 1. Metabolic benefits from Sirt1 and Sirt1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT1 Activators and Their Effects on Atherosclerosis Progression [gavinpublishers.com]
- 3. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Research Portal [scholarlyworks.adelphi.edu]
- 8. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
- 18. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SIRT1 deacetylase protects against neurodegeneration in models for Alzheimer's disease and amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SIRT1 deacetylase protects against neurodegeneration in models for Alzheimer's disease and amyotrophic lateral sclerosis | The EMBO Journal [link.springer.com]
- 21. Targeting Cardiovascular Disease with Novel SIRT1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
In Vitro Assays for Confirming SRT2183 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays used to confirm the activity of SRT2183, a putative activator of Sirtuin 1 (SIRT1). It addresses the controversy surrounding its mechanism of action and compares its performance with other SIRT1 modulators, supported by experimental data. Detailed methodologies for key experiments and visual representations of signaling pathways and workflows are included to facilitate a deeper understanding of SIRT1 modulation.
The Controversy Surrounding SRT2183's Activity
Comparative Analysis of SIRT1 Modulators
To provide a clear perspective on the activity of SRT2183, this section presents a comparative summary of its in vitro performance alongside other known SIRT1 modulators. This includes the well-known, though also debated, natural activator resveratrol, and the potent and selective SIRT1 inhibitor, EX-527.
| Compound | Assay Type | Substrate | EC1.5 (μM) | Max Activation (%) | IC50 (μM) | Reference |
| SRT2183 | HPLC-based (Fluorogenic) | TAMRA-p53 peptide | 2.9 | 285% | - | [1] |
| Mass Spectrometry (Fluorogenic) | Fluorophore-labeled p53 peptide | 2.9 | 296% | - | [2] | |
| HPLC-based (Native) | Native p53 peptide | No activation | - | - | [1] | |
| SRT1720 | HPLC-based (Fluorogenic) | TAMRA-p53 peptide | 0.32 | 741% | - | [1] |
| Mass Spectrometry (Fluorogenic) | Fluorophore-labeled p53 peptide | 0.16 | 781% | - | [2] | |
| HPLC-based (Native) | Native p53 peptide | ~40% inhibition at 30 µM | - | - | [1] | |
| SRT1460 | HPLC-based (Fluorogenic) | TAMRA-p53 peptide | 1.1 | 434% | - | [1] |
| Mass Spectrometry (Fluorogenic) | Fluorophore-labeled p53 peptide | 1.0 | 439% | - | [2] | |
| HPLC-based (Native) | Native p53 peptide | No activation | - | - | [1] | |
| Resveratrol | HPLC-based (Fluorogenic) | TAMRA-p53 peptide | 31.6 | 239% | - | [1] |
| Mass Spectrometry (Fluorogenic) | Fluorophore-labeled p53 peptide | 46 | 201% | - | [2] | |
| HPLC-based (Native) | Native p53 peptide | No activation | - | - | [1] | |
| EX-527 | HPLC-based (Native) | Native p53 peptide | - | - | ~0.1 (inhibition) | [1] |
| Quinidine | Luminescence-based | - | 1.71 | - | - | [3] |
| Quinine | Luminescence-based | - | 1.14 | - | - | [3] |
| Gartanin | Luminescence-based | - | 1.79 | - | - | [3] |
| Mulberrin | Luminescence-based | - | 2.10 | - | - | [3] |
Note: EC1.5 is the concentration required to increase enzyme activity by 50%. The data clearly illustrates that the activating effects of SRT compounds and resveratrol are observed only with fluorogenic substrates.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified SIRT1 signaling pathway.
Caption: Experimental workflow for assessing SRT2183 activity.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays discussed in this guide.
Fluor-de-Lys (Fluorogenic) SIRT1 Assay
This is a two-step enzymatic assay that relies on a fluorophore-conjugated peptide substrate.
-
Principle: SIRT1 deacetylates a peptide substrate containing an acetylated lysine residue flanked by a fluorophore and a quencher. Upon deacetylation, a developer solution containing trypsin cleaves the peptide, releasing the fluorophore from the quencher and resulting in a measurable increase in fluorescence.
-
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor-de-Lys SIRT1 substrate (e.g., from Enzo Life Sciences)
-
NAD+
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing trypsin and a SIRT1 inhibitor like nicotinamide to stop the reaction)
-
Test compounds (e.g., SRT2183) dissolved in DMSO
-
96-well black microplate
-
-
Procedure:
-
Prepare a reaction mixture containing SIRT1 enzyme, NAD+, and the test compound in the assay buffer.
-
Initiate the reaction by adding the Fluor-de-Lys substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
Calculate the percent activation relative to a DMSO control.
-
HPLC-Based SIRT1 Deacetylation Assay (Fluorogenic and Native Substrates)
This method directly measures the formation of the deacetylated peptide product by separating it from the acetylated substrate using High-Performance Liquid Chromatography (HPLC).
-
Principle: The reaction mixture is injected into an HPLC system, and the acetylated and deacetylated peptides are separated based on their physicochemical properties and detected by UV or fluorescence detectors.
-
Materials:
-
Recombinant human SIRT1 enzyme
-
Acetylated peptide substrate (either fluorophore-labeled, e.g., TAMRA-p53, or a native sequence)
-
NAD+
-
SIRT1 assay buffer
-
Test compounds
-
Quenching solution (e.g., formic acid)
-
HPLC system with a suitable column (e.g., C18) and detector
-
-
Procedure:
-
Set up the SIRT1 reaction as described for the Fluor-de-Lys assay.
-
Incubate at 37°C for the desired time.
-
Stop the reaction by adding the quenching solution.
-
Inject a sample of the reaction mixture into the HPLC system.
-
Separate the acetylated and deacetylated peptides using a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).
-
Detect the peptides and quantify the peak areas to determine the extent of deacetylation.
-
PNC1-OPT (Nicotinamide Release) Assay
This is a coupled-enzyme assay that measures the production of nicotinamide, a byproduct of the sirtuin deacetylation reaction.
-
Principle: SIRT1-mediated deacetylation releases nicotinamide. A second enzyme, nicotinamidase (PNC1), converts nicotinamide to nicotinic acid and ammonia. The ammonia is then detected by reacting with o-phthalaldehyde (OPT) to produce a fluorescent product.
-
Materials:
-
Recombinant human SIRT1 enzyme
-
Recombinant PNC1 enzyme
-
Acetylated native peptide substrate
-
NAD+
-
SIRT1 assay buffer
-
Test compounds
-
OPT developer reagent
-
-
Procedure:
-
Combine SIRT1, PNC1, NAD+, the native peptide substrate, and the test compound in the assay buffer.
-
Incubate at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the OPT developer reagent.
-
Incubate in the dark at room temperature.
-
Measure fluorescence (excitation ~350-360 nm, emission ~450-460 nm).
-
RapidFire Mass Spectrometry (MS) Assay
This high-throughput technique allows for the direct, label-free detection of the substrate and product of the enzymatic reaction.
-
Principle: The reaction is quenched, and the sample is rapidly injected into a mass spectrometer. The instrument separates the acetylated and deacetylated peptides based on their mass-to-charge ratio and quantifies their abundance.
-
Materials:
-
Recombinant human SIRT1 enzyme
-
Acetylated native peptide substrate
-
NAD+
-
SIRT1 assay buffer
-
Test compounds
-
Quenching solution
-
RapidFire MS system
-
-
Procedure:
-
Perform the SIRT1 enzymatic reaction in a multi-well plate format.
-
Quench the reaction.
-
The RapidFire system automatically aspirates the sample, performs a rapid solid-phase extraction to remove interfering substances, and injects the purified sample into the mass spectrometer for analysis.
-
The amounts of substrate and product are directly quantified.
-
Western Blot for Acetylated p53
This cell-based assay assesses the ability of a compound to modulate the acetylation status of a known SIRT1 substrate, p53, within a cellular context.
-
Principle: Cells are treated with the test compound, and cellular proteins are extracted. The levels of acetylated p53 are then detected by Western blotting using an antibody specific for p53 acetylated at a particular lysine residue (e.g., Lys382).
-
Materials:
-
Cell line (e.g., U2OS)
-
Cell culture reagents
-
Test compounds
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells and treat with the test compound for a specified duration.
-
Lyse the cells to extract total protein.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Block the membrane and incubate with the primary antibodies.
-
Wash and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of acetylated p53.
-
Conclusion
The in vitro characterization of SRT2183 highlights the critical importance of assay selection in drug discovery and development. While initial high-throughput screens using fluorogenic substrates identified SRT2183 as a potent SIRT1 activator, subsequent studies with more physiologically relevant native substrates have refuted this claim. This guide provides researchers with a comparative overview of the available in vitro assays and the necessary experimental details to critically evaluate the activity of SRT2183 and other potential SIRT1 modulators. It is recommended to use a combination of assays, including those with native substrates and cell-based models, to obtain a comprehensive and accurate understanding of a compound's true biological activity.
References
Cross-Validation of SRT2183's Effects: A Comparative Analysis Across Cell Lines
For Researchers, Scientists, and Drug Development Professionals
SRT2183, a small molecule developed by Sirtris Pharmaceuticals, has been a subject of considerable interest and scientific debate. Initially lauded as a potent and selective activator of Sirtuin-1 (SIRT1), a key regulator of cellular metabolism, stress resistance, and aging, subsequent studies have presented a more complex and, at times, contradictory picture of its mechanism of action and cellular effects. This guide provides a comprehensive cross-validation of SRT2183's activities in different cell lines, presenting both the initially proposed SIRT1-dependent effects and the emerging evidence for SIRT1-independent and off-target activities.
Unraveling the Mechanism: A Tale of Two Models
The primary controversy surrounding SRT2183 lies in its direct interaction with SIRT1. While early studies reported it as a direct activator, later research questioned this, suggesting the initial findings might be an artifact of specific experimental setups.
Proposed SIRT1-Activating Mechanism of SRT2183
Caption: Proposed SIRT1-dependent signaling pathway of SRT2183.
This model suggests SRT2183 directly activates SIRT1, leading to the deacetylation of key transcription factors like STAT3 and RelA/p65 (a subunit of NF-κB), and a reduction in c-Myc levels.[1][2] These events are proposed to culminate in growth arrest and apoptosis in cancer cells and inhibition of osteoclastogenesis.[1][2] SRT2183 has also been reported to activate AMPK, which can in turn increase SIRT1 expression.[1]
Alternative SIRT1-Independent and Off-Target Mechanisms
Caption: Proposed SIRT1-independent mechanisms of SRT2183.
A growing body of evidence suggests that SRT2183 and similar compounds do not directly activate SIRT1 when using native substrates in vitro.[3][4][5] Instead, their effects may be attributable to:
-
Inhibition of p300 Histone Acetyltransferase (HAT): SRT2183 has been shown to inhibit p300 HAT activity, which could lead to a decrease in the acetylation of various proteins, including p53, independent of SIRT1.[3][6]
-
Off-Target Activities: These compounds have been found to interact with multiple other receptors, enzymes, transporters, and ion channels, which could contribute to their observed cellular effects.[1][4][5]
-
Assay Artifacts: The apparent activation of SIRT1 by SRT2183 may be an artifact of in vitro assays that utilize fluorophore-tagged peptide substrates.[4][5]
Comparative Effects of SRT2183 Across Different Cell Lines
The following table summarizes the reported effects of SRT2183 in various cell lines, highlighting the concentrations used and the observed outcomes.
| Cell Line Type | Specific Cell Line(s) | Concentration Range | Reported Effects | Citations |
| Pre-B Acute Lymphoblastic Leukemia (ALL) | Reh, Nalm-6 | 1 - 10 µM | Inhibits cell growth in a time- and dose-dependent manner. Induces growth arrest and apoptosis. IC50 at 48h: ~8.7 µM (Reh), ~3.2 µM (Nalm-6). | [2][7] |
| Lymphoma | Ly3 | 10 µM | Induces expression of DNA-damage response genes (accumulation of phospho-H2A.X). | [2] |
| Bone Marrow-Derived Macrophages (BMMs) | Primary cells | 1 µM | Inhibits RANKL-induced osteoclast generation and resorptive capacity. | [1][2] |
| Various Cancer Cell Lines | Broad efficacy reported | 2 - 15 µM | IC50 for proliferation inhibition at 48h ranges from 2 to 15 µM. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols used to assess the effects of SRT2183.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Plate bone marrow-derived macrophages (BMMs) at a density of 20,000 cells/well.
-
Treatment: 24 hours after plating, treat the cells with SRT2183 or a vehicle control.
-
BrdU Labeling: 48 hours post-treatment, add BrdU reagent to the cells according to the manufacturer's instructions.
-
Incubation: Incubate for the specified period to allow for BrdU incorporation into newly synthesized DNA.
-
Detection: Fix the cells, denature the DNA, and add a peroxidase-conjugated anti-BrdU antibody.
-
Quantification: Add a substrate for the peroxidase and measure the colorimetric output using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis.[1]
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for a BrdU-based cell proliferation assay.
Western Blot for Protein Expression and Acetylation
This technique is used to detect specific proteins in a sample and can be adapted to assess changes in protein acetylation.
-
Cell Lysis: Treat cells with SRT2183 for the desired time and then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-acetyl-p53, anti-STAT3, anti-p65).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the light signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.
Conclusion
The cross-validation of SRT2183's effects reveals a molecule with demonstrable anti-proliferative and pro-apoptotic activity in various cancer cell lines. However, the initial classification of SRT2183 as a direct and specific SIRT1 activator is now a subject of significant scientific debate. The evidence for SIRT1-independent mechanisms, including the inhibition of p300 HAT and other off-target effects, is compelling and warrants consideration in the design and interpretation of future studies. For researchers and drug development professionals, it is crucial to acknowledge this controversy and to employ rigorous, multi-faceted experimental approaches to further elucidate the true molecular mechanisms underlying the biological effects of SRT2183 and related compounds. This includes the use of SIRT1-null cell lines as negative controls and the assessment of a broader range of potential off-target interactions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
A Head-to-Head Comparison of SRT2183 and Metformin: Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the investigational compound SRT2183 and the widely prescribed therapeutic, metformin. We delve into their distinct mechanisms of action, present available performance data from preclinical and clinical studies, and provide detailed experimental protocols for key assays relevant to their evaluation.
Introduction: Two Distinct Metabolic Modulators
Metformin is the first-line therapy for type 2 diabetes, exerting its glucose-lowering effects primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] SRT2183, in contrast, is an experimental small molecule developed as a selective activator of Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase implicated in metabolism, stress resistance, and aging.[3] While both pathways converge on improving metabolic health, their upstream activators and primary molecular targets differ significantly. This guide will explore these differences and the existing data comparing their effects.
Mechanism of Action: AMPK vs. SIRT1 Activation
Metformin's primary mechanism involves the inhibition of mitochondrial respiratory chain complex I in the liver.[1][4] This leads to a decrease in cellular ATP levels, an increase in the AMP/ATP ratio, and subsequent activation of AMPK.[2][5] Activated AMPK then phosphorylates multiple downstream targets to inhibit hepatic gluconeogenesis (glucose production) and enhance insulin sensitivity in peripheral tissues.[6][7]
SRT2183 was developed to directly activate SIRT1.[3] SIRT1 deacetylates a wide range of proteins, including transcription factors like PGC-1α and FOXO1, to modulate gene expression involved in mitochondrial biogenesis, glucose metabolism, and inflammation.[8] However, the direct activation of SIRT1 by SRT2183 is a subject of debate. Several studies have shown that SRT2183 and similar compounds do not activate SIRT1 with native peptide substrates and may have off-target effects, such as the inhibition of p300 histone acetyltransferase.[9][10][11] Conversely, other research suggests that metformin itself can indirectly activate SIRT1, creating a potential point of mechanistic overlap.[12][13][14]
A key study demonstrated a direct interaction between these pathways, showing that in a cellular model, the SIRT1 activator SRT2183 could partially restore AMPK phosphorylation that was diminished by p53 overexpression in metformin-treated cells.[15] This suggests that SIRT1 activation can positively influence the AMPK signaling pathway downstream of metformin's initial mitochondrial action.
Comparative Efficacy and Quantitative Data
Direct head-to-head clinical or preclinical studies comparing the efficacy of SRT2183 and metformin on metabolic endpoints are limited. The following tables summarize available quantitative data from separate studies to facilitate an indirect comparison.
Table 1: Biochemical and In Vitro Activity
| Parameter | SRT2183 | Metformin | Reference(s) |
| Primary Target | Sirtuin 1 (SIRT1) | AMP-activated protein kinase (AMPK) | [2][3] |
| Mechanism | Purported allosteric activator | Indirect activator via mitochondrial inhibition | [1][3] |
| EC1.5 (SIRT1) | 0.36 µM (with fluorogenic peptide) | N/A (Indirect activation) | [3] |
| Effect on SIRT1 (native substrate) | No activation observed | Indirectly increases activity via NAD⁺ | [14][16] |
| Effect on p-AMPK | Can restore p-AMPK levels | Directly increases p-AMPK (Thr172) | [15][17] |
Note: The activation of SIRT1 by SRT2183 is shown to be dependent on the use of artificial fluorophore-containing peptide substrates in biochemical assays.[11][16]
Table 2: In Vivo and Clinical Effects on Glucose Metabolism
| Parameter | SRT2183 | Metformin | Reference(s) |
| Model/Study Population | Animal models (mice) | High-risk individuals, T2D patients | [10][12] |
| Fasting Glucose Reduction | Data not available in direct comparison | ↓ 25-30% (vs. baseline in T2D patients) | [18] |
| HbA1c Reduction | Data not available | ↓ 0.45% - 0.67% (vs. placebo over 12 weeks) | [19] |
| Glucose Intolerance (OGTT) | Data not available | Markedly improves glucose tolerance in HFD mice | [20] |
| Diabetes Prevention | Not studied | 31% reduction in incidence (vs. placebo) | [10] |
Key Experimental Protocols
Accurate comparison of drug performance relies on standardized and well-documented experimental procedures. Below are detailed protocols for key assays used to evaluate the activity of SRT2183 and metformin.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess in vivo glucose metabolism after an oral glucose challenge.
-
Animal Preparation: Fast male C57BL/6J mice overnight (approximately 16-18 hours) with free access to water.[4]
-
Baseline Measurement: At T=-30 minutes, obtain a baseline blood glucose reading from a tail snip using a glucometer.[1]
-
Compound Administration: At T=-15 minutes, administer the test compound (e.g., Metformin at 250 mg/kg or vehicle) via oral gavage.[1][3]
-
Glucose Challenge: At T=0 minutes, administer a 20% glucose solution (2 g/kg body weight) via oral gavage.[4]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure glucose levels.[1][4]
-
Data Analysis: Plot blood glucose concentration over time. Calculate the Area Under the Curve (AUC) to quantify total glucose excursion. A lower AUC indicates improved glucose tolerance.
Western Blot for AMPK Phosphorylation
This method quantifies the activation of AMPK by detecting its phosphorylation at Threonine 172.
-
Cell/Tissue Lysis: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα, diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-AMPK signal to the total AMPK signal to determine the relative activation state.[17]
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol measures direct SIRT1 enzyme activity and can be used to screen for activators or inhibitors.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), a solution of human recombinant SIRT1 enzyme, NAD⁺, and a fluorogenic acetylated peptide substrate (e.g., based on p53).[21][22]
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound (e.g., SRT2183) or vehicle control, and the SIRT1 enzyme.
-
Initiation: Start the reaction by adding a mixture of the fluorogenic substrate and NAD⁺.[21]
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 30-45 minutes), often on a shaker.[5][21]
-
Development: Stop the SIRT1 reaction and initiate the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a SIRT1 inhibitor (e.g., nicotinamide). The developer cleaves the deacetylated substrate, releasing the fluorophore.[22]
-
Fluorescence Reading: Incubate for an additional 15-30 minutes, then measure fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., Ex: 350-360 nm, Em: 450-465 nm).[21]
-
Data Analysis: Calculate the percentage of activation or inhibition relative to the vehicle control.
Summary and Conclusion
Metformin and SRT2183 represent two distinct approaches to metabolic modulation. Metformin is an established, indirect AMPK activator with a robust clinical history of lowering glucose and reducing the risk of diabetes.[10][18] Its mechanism, centered on mitochondrial inhibition, is well-documented.
SRT2183, a putative SIRT1 activator, operates through a different, though potentially interconnected, pathway. While it shows promise in preclinical models for modulating SIRT1-related processes, its direct mechanism of action remains controversial, with evidence suggesting its effects may be assay-dependent or involve off-target interactions.[9][10][11]
The most compelling evidence suggests a potential synergistic or complementary relationship between the two pathways, where SIRT1 activation may support the metabolic benefits initiated by AMPK signaling.[15] However, a clear head-to-head comparison demonstrating superior efficacy of one compound over the other in key metabolic outcomes is currently lacking in the scientific literature. Future research, including direct comparative in vivo studies, is necessary to fully elucidate the relative therapeutic potential of targeting the SIRT1 and AMPK pathways with compounds like SRT2183 and metformin, respectively.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. promega.com [promega.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Optimization of Metformin in the GRADE Cohort: Effect on Glycemia and Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. Metformin and Type 2 Diabetes Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SRT2183 and SRT1720, but not Resveratrol, Inhibit Osteoclast Formation and Resorption in the Presence or Absence of Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirtuin 1–Mediated Cellular Metabolic Memory of High Glucose Via the LKB1/AMPK/ROS Pathway and Therapeutic Effects of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin suppresses hepatic gluconeogenesis through induction of SIRT1 and GCN5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel inverse relationship between metformin-triggered AMPK-SIRT1 signaling and p53 protein abundance in high glucose-exposed HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism by Which Metformin Reduces Glucose Production in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. SIRT1 检测试剂盒 sufficient for 100 assays | Sigma-Aldrich [sigmaaldrich.com]
Validating the Downstream Targets of SRT2183: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the putative SIRT1 activator, SRT2183, and alternative compounds, with a focus on validating their downstream molecular targets. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, offers detailed methodologies for crucial validation experiments, and visually represents the complex signaling pathways involved.
Executive Summary
SRT2183 is a small molecule initially identified as a selective activator of Sirtuin-1 (SIRT1), a class III histone deacetylase implicated in various cellular processes, including metabolism, stress resistance, and aging. However, the direct activation of SIRT1 by SRT2183 has been a subject of considerable scientific debate. Emerging evidence suggests that many of the observed downstream effects of SRT2183 may be SIRT1-independent and could be attributed to off-target activities, most notably the inhibition of the histone acetyltransferase p300.
This guide presents a comparative analysis of SRT2183 and established p300 inhibitors, such as C646 and A-485, to aid researchers in designing experiments to validate the downstream targets of these compounds. We provide a detailed overview of their proposed mechanisms of action, a summary of their effects on key signaling pathways, and standardized protocols for experimental validation.
Comparative Analysis of SRT2183 and p300 Inhibitors
The primary controversy surrounding SRT2183 lies in its mechanism of action. While initial studies reported direct SIRT1 activation, subsequent research using native substrates failed to replicate these findings, suggesting that the original observations might have been an artifact of the in vitro assay system.[1][2][3] Conversely, several studies have demonstrated that SRT2183 and its analogs can inhibit the histone acetyltransferase activity of p300, a transcriptional co-activator that plays a crucial role in the acetylation of both histone and non-histone proteins.[4][5]
This section compares the reported downstream effects of SRT2183 with those of the well-characterized p300/CBP inhibitors, C646 and A-485.
Table 1: Comparison of Reported Downstream Effects
| Downstream Effect | SRT2183 | C646 (p300 Inhibitor) | A-485 (p300/CBP Inhibitor) |
| Primary Target(s) | SIRT1 (disputed), p300 (proposed) | p300/CBP | p300/CBP |
| STAT3 Acetylation | Decreased[1] | Decreased[6][7] | Decreased[8][9] |
| NF-κB (p65) Acetylation | Decreased[1] | Decreased[10][11] | Not explicitly stated, but p300 is a known p65 acetyltransferase[12][13] |
| Apoptosis Induction | Yes[5][14] | Yes[3][15][16] | Yes[1] |
| Cell Cycle Arrest | Yes[4] | Yes[16][17][18] | Yes[1] |
| DNA Damage Response (γ-H2A.X) | Increased phosphorylation[1][5] | Sensitizes cells to DNA damaging agents[17][19] | Not explicitly stated, but p300 inhibition affects DNA damage response[17] |
| c-Myc Protein Levels | Reduced[5] | Downregulated[3] | Reduced[4] |
Signaling Pathway Diagrams
To visually represent the proposed mechanisms of action, the following diagrams were generated using the Graphviz DOT language.
Diagram 1: Proposed SIRT1-Activating Pathway of SRT2183
Caption: Proposed SIRT1-dependent mechanism of SRT2183.
Diagram 2: Alternative p300-Inhibitory Pathway of SRT2183
Caption: Proposed p300/CBP-inhibitory mechanism of SRT2183.
Experimental Validation Protocols
This section provides detailed protocols for key experiments to validate the downstream targets of SRT2183 and its alternatives.
Western Blot for Phospho-Histone H2A.X (γ-H2A.X)
This protocol is used to detect DNA double-strand breaks, a marker of DNA damage.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein onto a 12-15% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. For a small protein like γ-H2A.X, be cautious not to over-transfer.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against γ-H2A.X (phospho-S139) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image.
-
Immunoprecipitation (IP) and Western Blot for Acetylated STAT3
This protocol is designed to measure the acetylation status of STAT3.
-
Cell Lysis and Pre-clearing:
-
Lyse cells as described in the Western blot protocol.
-
Pre-clear the cell lysates by adding 20 µl of protein A/G-agarose bead slurry and incubating for 30 minutes at 4°C.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add an anti-STAT3 antibody to the supernatant and incubate for 3 hours at 4°C.
-
Add 25 µl of protein A/G-agarose beads and incubate overnight at 4°C with gentle rotation.
-
Collect the beads by centrifugation and wash three times with ice-cold lysis buffer.
-
-
Elution and Western Blot:
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the proteins.
-
Perform SDS-PAGE and transfer as previously described.
-
Probe the membrane with an anti-acetyl-lysine antibody or a site-specific anti-acetyl-STAT3 (e.g., Lys685) antibody.
-
As a loading control, probe a parallel blot with a total STAT3 antibody.
-
p300 Histone Acetyltransferase (HAT) Activity Assay
This assay measures the enzymatic activity of p300.
-
Immunoprecipitation of p300:
-
Perform immunoprecipitation using an anti-p300 antibody as described above.
-
-
HAT Assay:
-
Wash the immunoprecipitated p300-bead complexes with HAT assay buffer.
-
Add the HAT assay cocktail containing a histone peptide substrate (e.g., H3 or H4) and acetyl-CoA.
-
Incubate at 30°C for 30 minutes.
-
-
Detection:
-
The acetylated peptide can be detected using various methods, such as filter-binding assays with radiolabeled acetyl-CoA or ELISA-based methods with an antibody specific for the acetylated histone mark.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of SRT2183 or a comparator compound for the desired time (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration 0.5 mg/ml) to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Conclusion
The validation of downstream targets of SRT2183 requires a nuanced approach that acknowledges the ongoing debate surrounding its primary mechanism of action. By employing the comparative framework and detailed experimental protocols provided in this guide, researchers can rigorously assess the effects of SRT2183 and distinguish between potential SIRT1-dependent and p300-inhibitory pathways. This will ultimately lead to a clearer understanding of the therapeutic potential and molecular basis of action for this and similar classes of compounds.
References
- 1. stemcell.com [stemcell.com]
- 2. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. P300-dependent STAT3 acetylation is necessary for angiotensin II-induced pro-fibrotic responses in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. STAT3 Protein–Protein Interaction Analysis Finds P300 as a Regulator of STAT3 and Histone 3 Lysine 27 Acetylation in Pericytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Activation of NF-κB and p300/CBP potentiates cancer chemoimmunotherapy through induction of MHC-I antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p300-mediated acetylation of COMMD1 regulates its stability, and the ubiquitylation and nucleolar translocation of the RelA NF-κB subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. P300 inhibition enhances gemcitabine-induced apoptosis of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Selective inhibition of p300 HAT blocks cell cycle progression, induces cellular senescence, and inhibits the DNA damage response in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the histone acetylase inhibitor C646 on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. C646, a selective small molecule inhibitor of histone acetyltransferase p300, radiosensitizes lung cancer cells by enhancing mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of SRT2183 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule SRT2183, developed by Sirtris Pharmaceuticals, was initially reported as a potent activator of SIRT1, a class III histone deacetylase implicated in aging and metabolic diseases. These initial findings generated significant interest in SRT2183 and similar compounds as potential therapeutics. However, subsequent independent studies have challenged the direct SIRT1 activation mechanism, leading to a debate within the scientific community regarding the compound's true mode of action and the reproducibility of the original findings. This guide provides an objective comparison of the published data, detailing the experimental protocols and summarizing the key quantitative findings in structured tables to help researchers navigate the conflicting reports.
Quantitative Data Summary
The central controversy surrounding SRT2183 revolves around its ability to directly activate SIRT1. Initial studies reporting activation predominantly used a fluorophore-conjugated peptide substrate in their assays. In contrast, studies that failed to reproduce this activation utilized native peptide substrates, lacking the fluorescent tag. The following tables summarize the key quantitative findings from these differing experimental approaches.
Table 1: In Vitro SIRT1 Activation Data
| Study Type | Compound | Substrate | Assay Method | Reported EC1.5 (µM) | Maximum Activation (%) | Reference |
| Initial Finding | SRT2183 | Fluorophore-conjugated p53 peptide | Mass Spectrometry | 0.36 | 296 | [1] |
| Reproducibility Challenge | SRT2183 | Native p53 peptide | HPLC | No activation observed | Not applicable | [2][3] |
| Reproducibility Challenge | SRT2183 | Full-length p53 protein | ELISA | No activation observed | Not applicable | [3] |
EC1.5 : The concentration of a compound required to increase enzyme activity by 50%.
Table 2: Cellular Effects of SRT2183
| Effect | Cell Type | SRT2183 Concentration | Observation | SIRT1 Dependence | Reference |
| Growth arrest and apoptosis | Reh and Nalm-6 cells | 1-10 µM | Time- and dose-dependent inhibition of growth | Not definitively determined | [3] |
| Decreased p53 acetylation | U2OS cells | 10 µM | Deacetylation of p53 | Dependent (blocked by SIRT1 inhibitor) | [1] |
| Decreased acetylated p53 | Cells lacking SIRT1 | Not specified | Effective decrease in acetylated p53 | Independent | [4][5] |
| Inhibition of osteoclastogenesis | Bone marrow-derived macrophages | Not specified | Inhibition of RANKL-induced osteoclast formation | Independent | [6] |
Experimental Protocols
The discrepancy in the reported findings can be largely attributed to the different experimental methodologies employed. Below are summaries of the key experimental protocols used in the studies.
SIRT1 Deacetylase Activity Assay: Fluorogenic Substrate (Original Finding)
This assay measures the deacetylation of a synthetic peptide substrate that is covalently linked to a fluorophore.
-
Reaction Mixture: Recombinant human SIRT1 enzyme is incubated with a fluorophore-conjugated acetylated peptide substrate (e.g., from p53) and NAD+ in a reaction buffer.
-
Compound Addition: SRT2183 or a vehicle control (DMSO) is added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature to allow for enzymatic deacetylation.
-
Development: A developer solution containing a protease (e.g., trypsin) is added. The protease cleaves the deacetylated peptide, leading to a change in fluorescence.
-
Detection: The fluorescence is measured using a plate reader. An increase in fluorescence is proportional to the amount of deacetylated substrate and is interpreted as SIRT1 activation.
SIRT1 Deacetylase Activity Assay: Native Substrate (Reproducibility Challenge)
This method avoids the use of artificial fluorophores and measures the deacetylation of a native peptide or full-length protein.
-
Reaction Mixture: Recombinant human SIRT1 is incubated with a native acetylated peptide substrate (e.g., a p53-derived peptide without a fluorophore) or a full-length acetylated protein (e.g., p53) and NAD+.
-
Compound Addition: SRT2183 or a vehicle control is added.
-
Incubation: The reaction is allowed to proceed at a set temperature for a specific time.
-
Quenching: The reaction is stopped, often by the addition of a SIRT1 inhibitor or an acid.
-
Analysis: The amount of deacetylated product is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA) that specifically detects the acetylated or deacetylated form of the substrate.
p300 Histone Acetyltransferase (HAT) Inhibition Assay
This assay is used to determine if SRT2183 has off-target effects on other enzymes involved in acetylation, such as the histone acetyltransferase p300.
-
Reaction Mixture: The p300 HAT enzyme is incubated with a histone peptide substrate and [14C]-acetyl-CoA.
-
Compound Addition: SRT2183 or a vehicle control is added to the mixture.
-
Incubation: The reaction is incubated to allow for the transfer of the radiolabeled acetyl group from acetyl-CoA to the histone substrate.
-
Detection: The amount of radioactivity incorporated into the histone peptide is measured, typically by scintillation counting after separation of the peptide from the unincorporated [14C]-acetyl-CoA. A decrease in radioactivity indicates inhibition of p300 HAT activity.
Signaling Pathways and Experimental Workflows
The differing findings on SRT2183's mechanism of action can be visualized through distinct signaling pathway diagrams.
Caption: Proposed direct activation of SIRT1 by SRT2183.
Caption: Alternative mechanisms of SRT2183 action.
Caption: Comparison of experimental workflows.
Conclusion
References
- 1. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SRT 2183: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like SRT 2183 is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), adherence to established laboratory waste management protocols is essential.[1] This guide provides a comprehensive overview of the recommended disposal procedures for this compound, ensuring the safety of personnel and compliance with institutional guidelines.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a proactive approach to waste management. Key principles include minimizing waste generation, properly segregating and labeling waste containers, and ensuring all waste is stored and disposed of in accordance with institutional and regulatory standards.[2][3][4][5] For a compound like this compound, which is a solid at room temperature, these principles are straightforward to apply.[6]
Quantitative Data Summary for this compound
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₄N₄O₂S | [1][6][7][8] |
| Molecular Weight | 468.57 g/mol | [1][7][8] |
| CAS Number | 1001908-89-9 | [1][6] |
| Purity | ≥98% | [6] |
| Formulation | A solid | [6] |
| Solubility in DMSO | ≥10 mg/mL | [6] |
Step-by-Step Disposal Procedures for this compound
Given that this compound is not classified as hazardous, the disposal process is less stringent than for toxic, reactive, flammable, or corrosive materials.[1][9] However, best practices for chemical hygiene and waste management should always be followed.
1. Waste Segregation:
-
Collect waste this compound, including any contaminated personal protective equipment (PPE) such as gloves or weigh boats, in a designated, sealed container.
-
Do not mix this compound waste with hazardous chemical waste streams (e.g., halogenated solvents, heavy metals, or strong acids/bases).[4][5]
2. Container Selection and Labeling:
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle or a securely sealed plastic bag for solid waste.[2][3]
-
Clearly label the container with the name of the compound ("this compound") and the words "Non-Hazardous Waste."[2][5] Include the date of waste accumulation.
3. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[2]
-
Ensure the container is kept closed except when adding waste.[2][4][5]
4. Final Disposal:
-
For solid this compound waste, once the container is full, it can typically be disposed of in the regular laboratory trash, provided it is securely contained and clearly labeled as non-hazardous.[9]
-
Crucially, always consult and adhere to your institution's specific guidelines for non-hazardous chemical waste disposal. Some institutions may have unique requirements.
-
Drain disposal is not recommended. Although some non-hazardous chemicals can be drain disposed in small quantities with copious amounts of water, it is generally poor practice for solid compounds and should be avoided unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][5][9]
Experimental Protocols Cited
The information regarding the non-hazardous nature of this compound is derived from its Safety Data Sheet (SDS), a standardized document provided by chemical manufacturers. The SDS for this compound from MedChemExpress explicitly states, "Not a hazardous substance or mixture."[1] This classification is based on standardized hazard evaluation protocols.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making process and logical flow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. caymanchem.com [caymanchem.com]
- 7. SRT-2183 - Wikipedia [en.wikipedia.org]
- 8. Srt-2183 | C27H24N4O2S | CID 24180126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
Essential Safety and Logistical Information for Handling SRT 2183
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling SRT 2183. The following procedures are based on the available Safety Data Sheet (SDS) and standard laboratory practices for handling non-hazardous chemical compounds.
Hazard Identification and Personal Protective Equipment
According to the Safety Data Sheet, this compound is not classified as a hazardous substance or mixture.[1] However, as a matter of good laboratory practice, appropriate personal protective equipment (PPE) should always be worn when handling any chemical.
Recommended Personal Protective Equipment:
-
Gloves: Standard laboratory gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to protect from splashes or aerosols.
-
Lab Coat: A standard lab coat to protect clothing and skin.
Operational and Handling Procedures
While this compound is not classified as hazardous, adherence to standard laboratory operating procedures is essential to ensure safety and maintain the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a clean and well-ventilated workspace.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify the availability and functionality of an eyewash station and safety shower.[1]
-
-
Handling:
-
Wear the recommended personal protective equipment.
-
Avoid inhalation of the powder by handling it in a fume hood or a well-ventilated area.
-
Prevent contact with skin and eyes.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the powder.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1]
-
Storage and Stability
Proper storage is critical to maintain the stability and efficacy of this compound.
| Storage Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 2 years |
| In solvent | -20°C | 1 year |
Data sourced from the MedChemExpress Safety Data Sheet.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste. While not classified as hazardous, it is recommended to avoid disposal down the drain.
Disposal Steps:
-
Waste Collection: Collect waste this compound (solid or in solution) and any contaminated consumables (e.g., pipette tips, tubes) in a designated, sealed waste container.
-
Labeling: Clearly label the waste container with the contents ("this compound waste").
-
Disposal Request: Follow your institution's chemical waste disposal procedures to have the waste collected and disposed of by a licensed contractor.
Visualized Workflow for Handling this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
